molecular formula C18H17F4NO2 B1532945 (S)-beflubutamid CAS No. 113614-09-8

(S)-beflubutamid

Cat. No.: B1532945
CAS No.: 113614-09-8
M. Wt: 355.3 g/mol
InChI Key: FFQPZWRNXKPNPX-INIZCTEOSA-N
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Description

(S)-beflubutamid is an N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide that has S configuration. It is an enantiomer of a (R)-beflubutamid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4NO2/c1-2-16(17(24)23-11-12-6-4-3-5-7-12)25-13-8-9-15(19)14(10-13)18(20,21)22/h3-10,16H,2,11H2,1H3,(H,23,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQPZWRNXKPNPX-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CC=C1)OC2=CC(=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)NCC1=CC=CC=C1)OC2=CC(=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301337433
Record name S-Beflubutamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113614-09-8
Record name Beflubutamid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113614098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Beflubutamid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEFLUBUTAMID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCE3A0ZD8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (S)-beflubutamid: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-beflubutamid, the herbicidally active enantiomer of beflubutamid, is a selective herbicide used for the control of broadleaf weeds in cereal crops.[1][2] As a member of the phenoxybutanamide class of herbicides, its efficacy is significantly higher than that of its (R)-enantiomer.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, synthesis, and analytical methodologies related to this compound, tailored for professionals in research and development.

Chemical Structure and Identifiers

This compound possesses a chiral center at the second carbon of the butanamide moiety. Its chemical identity is defined by the following nomenclature and registration numbers:

IdentifierValue
IUPAC Name (2S)-N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide[3]
CAS Number 113614-09-8[3]
Molecular Formula C₁₈H₁₇F₄NO₂[3]
Canonical SMILES CC--INVALID-LINK--OC2=CC(=C(C=C2)F)C(F)(F)F
InChI Key FFQPZWRNXKPNPX-INIZCTEOSA-N

Below is a two-dimensional representation of the chemical structure of this compound.

G cluster_molecule a This compound mol

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation development. A summary of its key properties is presented in the table below.

PropertyValueReference
Molecular Weight 355.33 g/mol [4]
Physical State White fluffy powder[1]
Melting Point 75 °C (for racemic mixture)[3]
Vapor Pressure 1.1 x 10⁻⁵ Pa at 25°C (for racemic mixture)[5]
Water Solubility 3.29 mg/L at 20°C[2]
Solubility in Organic Solvents Acetone, Dichloroethane, Ethyl acetate, Methanol: >473 g/L; Xylene: 106 g/L; n-Heptane: 2.18 g/L (for racemic mixture)[3]
Log P (Octanol-Water Partition Coefficient) 4.6

Mode of Action: Inhibition of Carotenoid Biosynthesis

This compound functions as a "bleaching" herbicide by inhibiting the carotenoid biosynthesis pathway. Specifically, it targets and inhibits the enzyme Phytoene Desaturase (PDS).[5][6] This enzyme is critical for the conversion of phytoene to ζ-carotene, a precursor to the colored carotenoids. The disruption of this pathway leads to the accumulation of phytoene and the depletion of protective carotenoids. In the absence of carotenoids, chlorophyll is susceptible to photo-oxidation, resulting in the characteristic bleaching of the plant tissues and eventual plant death.[5][6]

The simplified signaling pathway illustrating the mode of action of this compound is depicted below.

G Geranylgeranyl_PP Geranylgeranyl Pyrophosphate Phytoene Phytoene Geranylgeranyl_PP->Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS zeta_Carotene ζ-Carotene Carotenoids Carotenoids zeta_Carotene->Carotenoids ... Chlorophyll_Protection Chlorophyll Protection Carotenoids->Chlorophyll_Protection Beflubutamid This compound Beflubutamid->PDS Inhibition PDS->zeta_Carotene

Figure 2: Mode of action of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common approach involves the enantioselective synthesis starting from key intermediates or the resolution of the racemic mixture.[7][8] A generalized workflow for the synthesis is outlined below.

Methodology:

  • Synthesis of 4-fluoro-3-trifluoromethylphenol: This intermediate is typically synthesized from fluorobenzotrifluoride through nitration, reduction, diazotization, and hydrolysis.[9]

  • Alkylation: 4-fluoro-3-trifluoromethylphenol is reacted with an alkylating agent such as 2-bromobutyric acid ethyl ester in the presence of a base (e.g., potassium hydroxide) to yield 2-(4-fluoro-3-trifluoromethylphenoxy)butyric acid ethyl ester.[9]

  • Amidation: The resulting ester is then reacted with benzylamine to form racemic beflubutamid.[9]

  • Enantiomeric Resolution (for this compound): The racemic mixture can be resolved using chiral resolution techniques, such as crystallization with a chiral agent like (L)-(-)-α-phenylethylamine, to isolate the desired (S)-enantiomer.[2][7] Alternatively, an enantioselective synthesis can be employed, for instance, through the enantioselective hydrogenation of an α-aryloxy-α,β-unsaturated acid intermediate.[7]

  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography to achieve high purity.

The following diagram illustrates a logical workflow for the synthesis of this compound.

G Start Fluorobenzotrifluoride Intermediate1 4-fluoro-3-trifluoromethylphenol Start->Intermediate1 Nitration, Reduction, Diazotization, Hydrolysis Intermediate2 2-(4-fluoro-3-trifluoromethylphenoxy)butyric acid derivative Intermediate1->Intermediate2 Alkylation Racemic Racemic Beflubutamid Intermediate2->Racemic Amidation with Benzylamine S_Beflubutamid This compound Racemic->S_Beflubutamid Chiral Resolution

Figure 3: Synthetic workflow for this compound.
Analytical Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation:

A detailed protocol for the baseline separation of beflubutamid enantiomers has been described.

  • Column: Lux Cellulose 2 (250 mm × 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with hexane/isopropanol (97/3, v/v)

  • Flow Rate: 1 mL/min

  • Column Temperature: 50 °C

  • Detection: UV/vis detector or an optical rotation detector.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification:

For the quantification of beflubutamid and its metabolites at trace levels, an enantioselective GC-MS method has been developed.

  • Derivatization (for the acid metabolite): The carboxylic acid metabolite (bfl-acid) is methylated to its corresponding ester using diazomethane prior to analysis.

  • Column: A chiral GC column, for example, one coated with a cyclodextrin derivative.

  • Injection: 1 µL split/splitless injection at 240 °C.

  • Oven Temperature Program: 70 °C (1 min hold), then ramp at 25 °C/min to 100 °C, then 2 °C/min to 190 °C, followed by an isothermal hold at 220 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry: Electron impact ionization (EI, 70 eV) with selected ion monitoring (SIM) for quantification.

Metabolic and Degradation Pathway

In the environment, particularly in soil, beflubutamid undergoes microbial degradation. The primary degradation pathway involves the hydrolysis of the amide bond, leading to the formation of two main metabolites: 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide (bfl-amide) and 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanoic acid (bfl-acid).[10] The degradation can be enantioselective, with the rate of degradation of the enantiomers varying depending on soil properties such as pH.[5]

The degradation pathway is illustrated in the following diagram.

G Beflubutamid This compound Bfl_amide bfl-amide (2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide) Beflubutamid->Bfl_amide Amide Hydrolysis Bfl_acid bfl-acid (2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanoic acid) Bfl_amide->Bfl_acid Amide Hydrolysis

Figure 4: Degradation pathway of this compound in soil.

Toxicological Profile

The toxicological data for beflubutamid is important for assessing its risk to human health and the environment. The available acute toxicity data for the racemic mixture is summarized below.

Toxicity EndpointSpeciesValueReference
Acute Oral LD₅₀ Rat> 5000 mg/kg
Acute Dermal LD₅₀ Rat> 2000 mg/kg
Acute Inhalation LC₅₀ (4h) Rat> 5 mg/L

It is noted that while the acute oral toxicity is low, there are concerns regarding its potential for reproduction/developmental effects.[2]

Conclusion

This compound is a potent herbicide with a well-defined mode of action. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, synthesis, analytical methods, and degradation pathways. The provided experimental protocols and data tables offer valuable resources for researchers and professionals in the field of agrochemical development and environmental science. Further research into the specific toxicological profile of the (S)-enantiomer and a more detailed elucidation of its metabolic pathways in various organisms will continue to enhance our understanding of this important herbicidal compound.

References

(S)-Beflubutamid: A Technical Guide to its Mechanism of Action on Phytoene Desaturase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which the (S)-enantiomer of beflubutamid acts as a potent inhibitor of the plant enzyme phytoene desaturase (PDS). It details the biochemical consequences of this inhibition, the resulting physiological effects on the plant, and the experimental methodologies used to characterize this interaction.

Introduction to (S)-Beflubutamid and Phytoene Desaturase

Beflubutamid is a selective, post-emergence herbicide used for the control of broadleaf weeds in cereal crops[1]. It belongs to the HRAC (Herbicide Resistance Action Committee) Group F1, which comprises herbicides that inhibit carotenoid biosynthesis[1]. The herbicidal activity of beflubutamid resides primarily in its (S)-enantiomer, which has been shown to be significantly more potent than the (R)-enantiomer[2].

The molecular target of this compound is phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway[1][3]. PDS is a plastid-localized enzyme that catalyzes the desaturation of the colorless C40 hydrocarbon, 15-cis-phytoene, a critical step in the formation of colored carotenoids[3][4]. These carotenoids are essential for plant survival, serving vital roles in photoprotection by quenching triplet chlorophyll and scavenging reactive oxygen species (ROS), and as accessory pigments in light harvesting[5]. By inhibiting PDS, this compound triggers a cascade of events that ultimately leads to rapid bleaching and plant death[3].

The Core Mechanism: Inhibition of the Carotenoid Biosynthesis Pathway

The primary mode of action of this compound is the direct inhibition of phytoene desaturase, a critical enzyme in the carotenoid biosynthesis pathway. This inhibition disrupts the normal flow of metabolites, leading to a series of phototoxic events.

The Carotenoid Biosynthesis Pathway and the Role of PDS

In plants, carotenoid biosynthesis begins with the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form 15-cis-phytoene, a reaction catalyzed by phytoene synthase (PSY)[6]. Phytoene then undergoes a series of desaturation and isomerization reactions to produce lycopene, the precursor for all other carotenoids[7].

Phytoene desaturase (PDS) is responsible for introducing two double bonds into 15-cis-phytoene, converting it to 9,15,9'-tri-cis-ζ-carotene via the intermediate 9,15-di-cis-phytofluene[8]. This is a rate-limiting step in the pathway[9]. The electrons from this desaturation are transferred to plastoquinone, which acts as an electron acceptor[8].

Inhibition of PDS by this compound

This compound acts as a potent inhibitor of PDS. Molecular docking studies have indicated that this compound has a stronger binding affinity with Oryza sativa phytoene desaturase (OsPDS) compared to its (R)-enantiomer, which correlates with its higher herbicidal activity[10][11][12]. This binding blocks the catalytic activity of the enzyme, leading to the accumulation of the substrate, 15-cis-phytoene, and a depletion of all downstream carotenoids, such as ζ-carotene, lycopene, β-carotene, and xanthophylls[6].

G cluster_pathway Carotenoid Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_consequences Physiological Consequences GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene 15-cis-Phytoene GGPP->Phytoene PSY Phytofluene 9,15-di-cis-Phytofluene Phytoene->Phytofluene PDS Accumulation Phytoene Accumulation Phytoene->Accumulation Zeta_Carotene 9,15,9'-tri-cis-ζ-Carotene Phytofluene->Zeta_Carotene PDS No_Carotenoids Depletion of Protective Carotenoids Lycopene Lycopene Zeta_Carotene->Lycopene ZDS, CRTISO Carotenoids β-carotene, Lutein, Xanthophylls Lycopene->Carotenoids LCY, etc. Beflubutamid This compound Inhibition Inhibition Beflubutamid->Inhibition Inhibition->Phytoene Blocks Conversion ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) No_Carotenoids->ROS Leads to Photobleaching Chlorophyll & Lipid Peroxidation (Photobleaching) ROS->Photobleaching Causes Death Cell Death Photobleaching->Death Results in G cluster_plastid Plastid cluster_nucleus Nucleus Beflubutamid This compound PDS PDS Beflubutamid->PDS Inhibits Phytoene Phytoene Accumulation Retrograde_Signal Retrograde Signal Phytoene->Retrograde_Signal Triggers No_Carotenoids Carotenoid Depletion ROS ROS (¹O₂) Production No_Carotenoids->ROS Leads to ROS->Retrograde_Signal Triggers NGE Nuclear Gene Expression Retrograde_Signal->NGE Modulates Carotenoid_Genes Carotenoid Biosynthesis Genes (Down-regulated) Chlorophyll_Genes Chlorophyll Biosynthesis Genes (Down-regulated) Ripening_Genes Fruit Ripening Genes (Altered) GA_Genes Gibberellin Biosynthesis Genes (Down-regulated) G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A1 Express & Purify Recombinant PDS B1 Combine PDS, Liposomes, Buffer, & Cofactor A1->B1 A2 Prepare Phytoene Substrate Liposomes A2->B1 A3 Prepare this compound Serial Dilutions B2 Add this compound or Control A3->B2 B1->B2 B3 Incubate at 37°C B2->B3 B4 Stop Reaction & Extract Carotenoids B3->B4 C1 Analyze by HPLC-PDA B4->C1 C2 Quantify Product Formation (Phytofluene, ζ-Carotene) C1->C2 C3 Calculate % Inhibition C2->C3 C4 Determine IC₅₀ Value C3->C4

References

An In-depth Technical Guide to the Discovery and Synthesis of (S)-Beflubutamid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beflubutamid is a selective herbicide effective against broadleaf weeds in cereal crops. It exists as two enantiomers, with the (S)-enantiomer, also known as Beflubutamid-M, exhibiting significantly higher herbicidal activity. This technical guide provides a comprehensive overview of the discovery, stereoselective synthesis, and biological evaluation of (S)-beflubutamid. Detailed experimental protocols for its synthesis, chiral separation, and herbicidal activity assessment are presented, along with a summary of key quantitative data. Furthermore, this guide illustrates the herbicide's mode of action and synthetic workflows using logical diagrams to facilitate a deeper understanding for research and development professionals in the agrochemical field.

Discovery and Mode of Action

Beflubutamid was developed by Ube Industries in Japan and is used for the post-emergence control of important broadleaf weeds in wheat, barley, rye, and triticale.[1] It is a chiral compound, and subsequent research revealed that the herbicidal activity resides almost exclusively in the (S)-enantiomer.[2][3] In biotests using garden cress, (-)-beflubutamid (the (S)-enantiomer) was found to be at least 1000 times more active than (+)-beflubutamid (the (R)-enantiomer).[2][4][5]

The mode of action of beflubutamid is the inhibition of carotenoid biosynthesis.[3] Specifically, it targets and inhibits the enzyme phytoene desaturase (PDS), a key enzyme in the pathway that converts phytoene to colored carotenoids.[6] This inhibition leads to the accumulation of phytoene and a depletion of protective carotenoids, resulting in photooxidation of chlorophyll and subsequent bleaching of the plant tissues, which ultimately leads to plant death.[6] Due to this characteristic bleaching effect, beflubutamid is classified as a bleaching herbicide.

Signaling Pathway: Carotenoid Biosynthesis and Inhibition by this compound

G Carotenoid Biosynthesis Pathway and this compound Inhibition cluster_products Products cluster_enzymes Enzymes GGPP Geranylgeranyl pyrophosphate (GGPP) PSY Phytoene Synthase (PSY) GGPP->PSY Phytoene Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS Phytofluene Phytofluene ZDS ζ-Carotene Desaturase (ZDS) Phytofluene->ZDS Zeta_Carotene ζ-Carotene CRTISO Carotenoid Isomerase (CRTISO) Zeta_Carotene->CRTISO Neurosporene Neurosporene Lycopene Lycopene Neurosporene->Lycopene Carotenoids Carotenoids LCY Lycopene Cyclases (LCY) Lycopene->LCY Carotenes α- & β-Carotenes CHY Carotene Hydroxylases (CHY) Carotenes->CHY Xanthophylls Xanthophylls PSY->Phytoene PDS->Phytofluene ZDS->Zeta_Carotene CRTISO->Neurosporene LCY->Carotenes CHY->Xanthophylls Beflubutamid This compound Beflubutamid->PDS Inhibition G Synthetic Pathways to this compound cluster_racemic Racemic Synthesis cluster_chiral Stereoselective Synthesis cluster_asymmetric Asymmetric Route Start_rac 4-Fluoro-3- (trifluoromethyl)phenol Intermediate_ester Racemic 2-[4-fluoro-3- (trifluoromethyl)phenoxy] butanoic acid ethyl ester Start_rac->Intermediate_ester Alkylation Beflubutamid_rac Racemic Beflubutamid Intermediate_ester->Beflubutamid_rac Amidation Intermediate_acid_rac Racemic 2-[4-fluoro-3- (trifluoromethyl)phenoxy] butanoic acid Intermediate_ester->Intermediate_acid_rac Hydrolysis Intermediate_acid_S (S)-2-[4-fluoro-3- (trifluoromethyl)phenoxy] butanoic acid Intermediate_acid_rac->Intermediate_acid_S Chiral Resolution (e.g., with (L)-(-)-α-phenylethylamine) Beflubutamid_S This compound Intermediate_acid_S->Beflubutamid_S Amidation Unsaturated_acid α-Aryloxy-α,β- unsaturated acid Unsaturated_acid->Intermediate_acid_S Enantioselective Hydrogenation

References

(S)-Beflubutamid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (S)-beflubutamid, a potent herbicidal molecule. It covers its chemical identity, mechanism of action, and key experimental data. Detailed protocols for its synthesis, herbicidal activity assessment, and environmental fate analysis are provided to facilitate further research and development.

Chemical Identity

ParameterValueReference
IUPAC Name (2S)-N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide[1][2]
CAS Number 113614-09-8[1][2]
Molecular Formula C₁₈H₁₇F₄NO₂[1]
Molecular Weight 355.33 g/mol [1]

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

This compound is a selective herbicide that acts by inhibiting the biosynthesis of carotenoids in susceptible plant species. Its primary target is the enzyme phytoene desaturase (PDS) , a key component of the carotenoid biosynthesis pathway.

By inhibiting PDS, this compound prevents the conversion of phytoene to ζ-carotene. This blockage leads to the accumulation of phytoene and a deficiency in downstream carotenoids. Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. Their absence results in the characteristic "bleaching" of the plant tissue, followed by growth inhibition and eventual death.

The (S)-enantiomer of beflubutamid is significantly more active than the (R)-enantiomer, demonstrating a high degree of stereoselectivity in its interaction with the target enzyme.

G cluster_0 Carotenoid Biosynthesis Pathway cluster_1 Mechanism of Inhibition GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene synthase ζ-Carotene ζ-Carotene Phytoene->ζ-Carotene Phytoene desaturase (PDS) Lycopene Lycopene ζ-Carotene->Lycopene Carotenes Carotenes Lycopene->Carotenes SBeflubutamid This compound PDS Phytoene desaturase (PDS) SBeflubutamid->PDS Inhibits G Start 4-Fluoro-3-(trifluoromethyl)phenol + 2-Bromobutanoic acid RacemicAcid Racemic 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanoic acid Start->RacemicAcid Resolution Chiral Resolution with (S)-(-)-α-phenylethylamine RacemicAcid->Resolution SAcid (S)-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanoic acid Resolution->SAcid Amidation Amidation with Benzylamine SAcid->Amidation FinalProduct This compound Amidation->FinalProduct

References

Solubility of (S)-beflubutamid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-beflubutamid, the herbicidally active S-enantiomer of beflubutamid, in various organic solvents. The information is compiled from publicly available regulatory and scientific data. For comparative purposes, solubility data for racemic beflubutamid is also included. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, formulation, and analysis of this active ingredient.

Core Data Presentation

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from formulation development to environmental fate. The following tables summarize the available quantitative solubility data for this compound and racemic beflubutamid in a range of organic solvents.

Table 1: Solubility of this compound (Beflubutamid-M) in Organic Solvents at 20°C

SolventSolubility (mg/L)Source
Organic Solvents (general)3100UK CRD and ACP Evaluation Documents
n-Heptane138,000UK CRD and ACP Evaluation Documents

Note: The data for "Organic Solvents (general)" lacks specific solvent information but is provided as a reference from the cited source.

Table 2: Solubility of Racemic Beflubutamid in Organic Solvents at 20°C

SolventSolubility (g/L)Source
Acetone>473Monograph - BVL.bund.de[1]
Dichloroethane>473Monograph - BVL.bund.de[1]
Ethyl acetate>473Monograph - BVL.bund.de[1]
Methanol>473Monograph - BVL.bund.de[1]
n-Heptane2.18Monograph - BVL.bund.de[1]
Xylene106Monograph - BVL.bund.de[1]

Experimental Protocols

While the specific, detailed experimental reports for the solubility of this compound are not publicly accessible, the methodologies employed for regulatory submissions typically adhere to internationally recognized guidelines. The most relevant of these is the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility . Although this guideline primarily addresses water solubility, the principles and methods, particularly the Flask Method , are readily adapted for determining solubility in organic solvents.

Below is a detailed, representative protocol for determining the solubility of this compound in an organic solvent, based on the principles of the OECD 105 Flask Method.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound, analytical grade (>99% purity)

  • Organic solvent, HPLC grade

  • Glass flasks with stoppers

  • Constant temperature water bath or incubator

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Centrifuge (optional)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preliminary Test:

    • To estimate the approximate solubility, a small amount of this compound (e.g., 10 mg, 100 mg, 1000 mg) is added to separate flasks containing a fixed volume of the organic solvent (e.g., 10 mL).

    • The flasks are agitated at the test temperature (e.g., 20°C) for 24 hours.

    • A visual inspection is performed to determine the range in which the solubility lies (i.e., in which flask undissolved solid remains). This helps in determining the appropriate amount of substance to use in the main test.

  • Main Test (Flask Method):

    • An excess amount of this compound, as determined from the preliminary test, is added to at least three separate flasks. A sufficient volume of the organic solvent is then added to each flask.

    • The flasks are tightly stoppered and placed in a constant temperature bath, maintained at the desired temperature (e.g., 20 ± 0.5°C).

    • The contents of the flasks are agitated using a magnetic stirrer for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure that the concentration in the solution has reached a plateau.

    • To confirm equilibrium, samples are taken at different time points (e.g., 24h, 48h). Equilibrium is considered to be reached when the difference in the measured concentrations is not statistically significant.

  • Sample Preparation and Analysis:

    • After equilibrium is reached, the agitation is stopped, and the flasks are left undisturbed in the constant temperature bath to allow the undissolved solid to settle.

    • A sample of the supernatant is carefully withdrawn. To ensure that no solid particles are included in the analyzed sample, the supernatant is either centrifuged at the test temperature or filtered through a syringe filter that is compatible with the organic solvent and does not adsorb the test substance.

    • The clear filtrate/supernatant is then appropriately diluted with the organic solvent to fall within the calibration range of the analytical method.

    • The concentration of this compound in the diluted samples is determined by a validated analytical method, typically HPLC-UV. A calibration curve is prepared using standard solutions of this compound of known concentrations.

  • Data Calculation and Reporting:

    • The solubility is calculated from the mean of the concentrations determined in the three replicate flasks.

    • The results are expressed in g/L or mg/L at the specified temperature.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound in an organic solvent using the flask method.

Solubility_Determination_Workflow start Start prelim_test Preliminary Test (Estimate Solubility Range) start->prelim_test main_test Main Test (Flask Method) - Add excess this compound to solvent - Equilibrate at constant temperature with agitation prelim_test->main_test sampling Sample Supernatant (After settling) main_test->sampling separation Phase Separation (Centrifugation or Filtration) sampling->separation analysis Analytical Determination (e.g., HPLC-UV) separation->analysis calculation Calculate Solubility (Mean of replicates) analysis->calculation end End calculation->end

Solubility Determination Workflow

This guide provides a foundational understanding of the solubility of this compound in organic solvents, based on the currently available data. For specific formulation or research purposes, it is recommended to perform solubility determinations under the exact conditions of interest.

References

The Stereochemical Dichotomy of Beflubutamid: An In-depth Technical Guide to its Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beflubutamid, a phenoxyamide herbicide, is a chiral compound that exists as two enantiomers, (S)-beflubutamid and (R)-beflubutamid. Commercially, it is often applied as a racemic mixture. However, extensive research has revealed a significant difference in the herbicidal activity of these stereoisomers. This technical guide provides a comprehensive overview of the stereochemistry and chirality of beflubutamid enantiomers, detailing their synthesis, separation, differential biological activities, and environmental fate. Particular focus is given to the superior herbicidal efficacy of the (S)-enantiomer, now developed as beflubutamid-M. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of agrochemicals.

Introduction to Beflubutamid and its Chirality

Beflubutamid is a selective herbicide used for the control of broadleaf weeds in cereal crops[1]. Its chemical structure, N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide, contains a single chiral center at the C2 position of the butanamide moiety, giving rise to two enantiomers: this compound and (R)-beflubutamid[1]. While the racemic mixture has been effective, studies have demonstrated that the herbicidal activity is predominantly associated with the (S)-enantiomer[2][3]. This has led to the development and introduction of beflubutamid-M, the enantiomerically pure (S)-form of beflubutamid[2][4]. Understanding the stereochemistry of beflubutamid is crucial for optimizing its efficacy, reducing environmental load, and developing more sustainable agricultural practices.

Synthesis and Separation of Beflubutamid Enantiomers

The commercial synthesis of beflubutamid typically results in a racemic mixture[1]. The general synthesis route involves the reaction of 4-fluoro-3-trifluoromethylphenol with an alkylating agent like 2-bromobutyric acid ethyl ester, followed by acylation with benzylamine[1][5].

To isolate the more active (S)-enantiomer, two primary strategies are employed:

  • Chiral Resolution: This involves the separation of the enantiomers from the racemic mixture. Methods such as crystallization with a chiral agent or chiral chromatography can be used[4]. A common approach involves the use of a chiral resolving agent like (L)-(-)-α-phenylethylamine to form diastereomeric salts that can be separated[2][3].

  • Enantioselective Synthesis: This approach aims to produce the desired (S)-enantiomer directly. One method involves the enantioselective hydrogenation of an α-aryloxy-α,β-unsaturated acid intermediate[2][3].

Experimental Protocol: Chiral HPLC Separation

The analytical and semi-preparative separation of beflubutamid enantiomers can be effectively achieved using chiral High-Performance Liquid Chromatography (HPLC)[6][7].

Table 1: Chiral HPLC Parameters for Beflubutamid Enantiomer Separation [6]

ParameterValue
Column Lux Cellulose 2 (250 mm × 4.6 mm, 5 μm)
Mobile Phase Hexane / Isopropanol (97:3, v/v)
Flow Rate 1.0 mL/min
Temperature 50 °C
Detection UV at 285 nm

Mode of Action and Differential Herbicidal Activity

Beflubutamid's herbicidal action stems from its ability to inhibit the enzyme phytoene desaturase (PDS), a key component in the carotenoid biosynthesis pathway[8][9]. The inhibition of PDS leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photooxidation. This results in the characteristic "bleaching" symptoms observed in susceptible weeds[8].

A profound difference in herbicidal activity exists between the two enantiomers. The (S)-enantiomer, (-)-beflubutamid, is a potent inhibitor of PDS, whereas the (R)-enantiomer, (+)-beflubutamid, is largely inactive[2][3][6][7].

cluster_pathway Carotenoid Biosynthesis Pathway Beflubutamid Beflubutamid Enantiomers PDS Phytoene Desaturase (PDS) Beflubutamid->PDS (S)-enantiomer strongly inhibits Phytofluene Phytofluene PDS->Phytofluene Photooxidation Photooxidation Phytoene Phytoene Phytoene->PDS Catalyzes Carotenoids Carotenoids Phytofluene->Carotenoids ... Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Chlorophyll->Photooxidation Susceptible to Bleaching Weed Bleaching & Death Photooxidation->Bleaching

Figure 1: Beflubutamid's Mode of Action

Quantitative Analysis of Herbicidal Efficacy

Bioassays have quantified the dramatic difference in herbicidal activity between the enantiomers. The herbicidal activity is often expressed as the EC50 value, which is the concentration of a substance that causes a 50% reduction in a specific biological response.

Table 2: Herbicidal Activity of Beflubutamid Enantiomers against Garden Cress [6][7]

EnantiomerEC50 (μM)Herbicidal Activity
(-)-beflubutamid (S-enantiomer) 0.50Very High
(+)-beflubutamid (R-enantiomer) > 100Negligible

As the data indicates, the (-)-beflubutamid is at least 1000 times more active than the (+)-beflubutamid[2][3][6][7]. This substantial difference underscores the rationale for developing the enantiomerically pure (S)-form as a more efficient and environmentally friendly herbicide.

Experimental Protocol: Herbicidal Activity Bioassay

The following protocol outlines a miniaturized bioassay for determining the herbicidal activity of beflubutamid enantiomers using garden cress (Lepidium sativum) as the model plant[6].

  • Medium Preparation: Prepare a potato dextrose agar medium and autoclave.

  • Herbicide Incorporation: Prepare aqueous solutions of the beflubutamid enantiomers from stock solutions and mix with the molten agar to achieve the desired final concentrations.

  • Assay Setup: Dispense the herbicide-containing agar into 200 μL polypropylene pipet tips.

  • Sowing: Place one garden cress seed onto the agar surface in each tip.

  • Incubation: Incubate the tips under controlled light and temperature conditions for 5 days.

  • Endpoint Measurement: After the incubation period, harvest the cotyledons and determine the chlorophyll a content spectrophotometrically.

  • Data Analysis: Plot the chlorophyll a content against the herbicide concentration and calculate the EC50 value using a suitable dose-response model.

Environmental Fate and Enantioselectivity

The environmental fate of chiral pesticides is a critical aspect of their overall risk assessment. Studies on beflubutamid have shown that its degradation in soil can be enantioselective, meaning that one enantiomer may degrade at a different rate than the other[10][11].

In alkaline soils, the degradation of beflubutamid has been observed to be slightly enantioselective, with the herbicidally active (-)-enantiomer degrading more slowly than the (+)-enantiomer[10][11]. In contrast, in acidic soils, both enantiomers were found to degrade at similar rates[10][11]. Importantly, no interconversion (enantiomerization) between the (+) and (-) enantiomers of beflubutamid was observed in soil studies[10][11].

The major metabolite of beflubutamid, a phenoxybutanoic acid, has been shown to undergo significant enantiomerization in soil[10][11]. Interestingly, the (+)-enantiomer of this metabolite exhibited some effects on root growth, potentially through an auxin-type mode of action, although at much higher concentrations than structurally related herbicides like (+)-mecoprop[6][7].

cluster_analysis Chiral Analysis Workflow rac_Beflubutamid Racemic Beflubutamid ((S)- and (R)-enantiomers) Chiral_HPLC Chiral HPLC Separation (Lux Cellulose 2 column) rac_Beflubutamid->Chiral_HPLC S_Enantiomer This compound ((-)-beflubutamid) Chiral_HPLC->S_Enantiomer R_Enantiomer (R)-Beflubutamid ((+)-beflubutamid) Chiral_HPLC->R_Enantiomer GC_MS Enantioselective GC-MS Analysis (for quantification and purity) S_Enantiomer->GC_MS R_Enantiomer->GC_MS

Figure 2: Chiral Separation and Analysis Workflow

Enantioselective Analysis using GC-MS

For the quantification of beflubutamid enantiomers at trace levels, enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive and reliable technique[6][7]. This method is particularly useful for analyzing soil extracts in degradation studies.

Experimental Protocol: Enantioselective GC-MS Analysis

The following provides a general outline for the enantioselective GC-MS analysis of beflubutamid and its metabolites[6].

  • Extraction: Extract the analytes from the soil sample using an appropriate solvent system.

  • Derivatization (for acidic metabolites): For the analysis of the phenoxybutanoic acid metabolite, derivatization to its methyl ester using a reagent like diazomethane is necessary prior to GC-MS analysis.

  • GC-MS Analysis:

    • Column: Utilize a chiral capillary column suitable for the separation of the enantiomers.

    • Injection: Inject the sample extract into the GC-MS system.

    • Temperature Program: Employ a temperature program that provides optimal separation of the enantiomers.

    • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification: Quantify the individual enantiomers using calibration curves prepared from enantiomerically pure standards.

Beflubutamid Beflubutamid S_Enantiomer (S)-Enantiomer ((-)-beflubutamid) Beflubutamid->S_Enantiomer is a racemate of R_Enantiomer (R)-Enantiomer ((+)-beflubutamid) Beflubutamid->R_Enantiomer is a racemate of High_Activity High Herbicidal Activity (>1000x more active) S_Enantiomer->High_Activity Low_Activity Negligible Herbicidal Activity R_Enantiomer->Low_Activity

References

An In-depth Technical Guide on the Differential Biological Activity of (S)-beflubutamid and (R)-beflubutamid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beflubutamid, a phenoxybutanamide herbicide, is a chiral compound with two enantiomers: (S)-beflubutamid and (R)-beflubutamid. This technical guide provides a comprehensive overview of the differential biological activity of these enantiomers. It has been demonstrated that the herbicidal efficacy of beflubutamid is almost exclusively attributed to the (S)-enantiomer, which is a potent inhibitor of the plant enzyme phytoene desaturase (PDS). This guide details the mechanism of action, presents quantitative data on the enantioselective activity, outlines the experimental protocols used for these determinations, and provides visual representations of the key pathways and workflows. The information presented underscores the potential for developing more effective and environmentally considerate herbicides through the use of enantiopure active ingredients.

Introduction

Many pesticides, including herbicides, are chiral molecules, often marketed as racemic mixtures containing equal amounts of both enantiomers.[1] However, it is common for the desired biological activity to be predominantly or exclusively associated with one of the enantiomers.[2] Beflubutamid is a selective herbicide used for the control of broadleaf weeds in cereal crops.[1][3] It possesses a single chiral center, resulting in the (S) and (R) enantiomers.[1] Research into the enantioselective activity of beflubutamid has revealed a significant difference in the herbicidal potency between its two stereoisomers.[2][4][5][6] This guide focuses on the distinct biological activities of this compound and (R)-beflubutamid.

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

Beflubutamid is classified as a bleaching herbicide, and its mode of action is the inhibition of carotenoid biosynthesis.[1][3][7] Specifically, beflubutamid targets and inhibits the enzyme phytoene desaturase (PDS).[3][6][8] PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene.[3] This process is a critical step in the formation of colored carotenoids.[3]

Carotenoids play a vital role in plants by protecting chlorophyll from photooxidation.[3] By inhibiting PDS, beflubutamid prevents the synthesis of these protective pigments.[3] The absence of carotenoids leads to the accumulation of reactive oxygen species, which in turn cause the degradation of chlorophyll and other cellular components, resulting in the characteristic bleaching of the plant tissue and eventual plant death.[3]

Enantioselective Biological Activity

The herbicidal activity of beflubutamid is highly enantioselective, with the (S)-enantiomer, also referred to as (-)-beflubutamid or beflubutamid-M, being the biologically active form.[2][6][7] In contrast, the (R)-enantiomer, or (+)-beflubutamid, is considered inactive.[2][7]

Quantitative Data on Herbicidal Activity

Miniaturized biotests using garden cress (Lepidium sativum) have been conducted to quantify the difference in herbicidal activity between the two enantiomers. The results demonstrate that this compound is at least 1000 times more active than (R)-beflubutamid.[2][4][5][6][9]

EnantiomerEC₅₀ (μM)Herbicidal Effect
This compound0.50[2][9]Potent bleaching and inhibition of chlorophyll a
(R)-beflubutamid> 100[2]No observable bleaching or effect on chlorophyll a

EC₅₀ (half maximal effective concentration) values were determined by the analysis of chlorophyll a content in 5-day-old garden cress leaves.[2][9]

Experimental Protocols

The determination of the enantioselective herbicidal activity of beflubutamid involved several key experimental procedures.

Enantiomer Separation

The pure enantiomers of beflubutamid were isolated from the racemic mixture using chiral High-Performance Liquid Chromatography (HPLC).[2][9]

  • Chromatographic System: A Dionex P680 pump with a UVD170U UV/vis detector or a Polar Monitor optical rotation detector.[2]

  • Chiral Column: Lux Cellulose 2 column (250 mm × 4.6 mm, 5 μm particle size).[2]

  • Mobile Phase: Isocratic elution with hexane/isopropanol (97/3).[2]

  • Flow Rate: 1 mL/min.[2]

  • Column Temperature: 50 °C.[2]

  • Detection: UV detection at 285 nm.[2]

  • Outcome: This method allowed for the collection of milligram quantities of each enantiomer with over 99% enantiomeric purity.[2][9]

Herbicidal Activity Bioassay

Miniaturized biotests were performed to assess the herbicidal activity of the individual enantiomers on garden cress (Lepidium sativum).[2][9]

  • Test System: 200 μL polypropylene pipet tips filled with an agar medium.[2]

  • Medium Preparation: Deionized water and potato dextrose agar were autoclaved. An aqueous solution of the test compound (racemic, (S)-, or (R)-beflubutamid) was prepared from an organic stock solution and mixed with 7.8% agar.[2]

  • Concentration Ranges:

    • This compound: 0.1–100 μM (10 concentrations).[2]

    • (R)-beflubutamid: 1–100 μM (3 concentrations).[2]

  • Planting and Growth: One pre-germinated garden cress seed was placed on the agar surface in each pipet tip. The seedlings were grown for 5 days under controlled conditions (16 h light at 22 °C, 8 h dark at 18 °C).[2]

  • Assessment: The herbicidal effect was quantified by measuring the chlorophyll a content in the cotyledons of the 5-day-old seedlings.[2][9]

Analytical Quantification

Enantioselective gas chromatography-mass spectrometry (GC-MS) was used for the sensitive quantification of beflubutamid enantiomers.[2][9] Due to the difficulty in separating all relevant compounds on a single column, two different chiral GC columns were employed. For beflubutamid, a γ-cyclodextrin-derivative column provided an enantiomer resolution of approximately 1.2.[2]

Visualizations

Signaling Pathway: Carotenoid Biosynthesis Inhibition

The following diagram illustrates the carotenoid biosynthesis pathway in plants and highlights the specific step inhibited by this compound.

G cluster_pathway Carotenoid Biosynthesis Pathway cluster_inhibitor Herbicidal Action GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (PSY) Lycopene Lycopene Phytoene->Lycopene Phytoene Desaturase (PDS) Carotenes α- & β-Carotenes Lycopene->Carotenes Lycopene Cyclase (LCY) Xanthophylls Xanthophylls Carotenes->Xanthophylls Hydroxylases, Epoxidases S_Beflubutamid This compound S_Beflubutamid->Phytoene Inhibits PDS G cluster_workflow Experimental Workflow Racemic Racemic Beflubutamid Separation Chiral HPLC Separation Racemic->Separation S_Enantiomer This compound (Active) Separation->S_Enantiomer R_Enantiomer (R)-Beflubutamid (Inactive) Separation->R_Enantiomer Biotest Herbicidal Activity Bioassay (Garden Cress) S_Enantiomer->Biotest R_Enantiomer->Biotest Analysis Chlorophyll a Quantification & EC₅₀ Determination Biotest->Analysis Result Comparative Activity Data Analysis->Result

References

(S)-Beflubutamid: A Technical Guide to its Function as a Carotenoid Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Beflubutamid is the herbicidally active stereoisomer of beflubutamid, a phenoxybutanamide herbicide. Its mode of action is the inhibition of carotenoid biosynthesis, a critical process in plants for photosynthesis and photoprotection. Specifically, this compound targets and inhibits the enzyme phytoene desaturase (PDS), a key component of the carotenoid biosynthetic pathway. This inhibition leads to the accumulation of the colorless precursor phytoene and a subsequent deficiency in colored carotenoids. The absence of carotenoids results in the photooxidation of chlorophyll, causing the characteristic bleaching or whitening of plant tissues, ultimately leading to plant death. This technical guide provides an in-depth overview of this compound as a carotenoid biosynthesis inhibitor, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction

Carotenoids are a class of isoprenoid pigments synthesized by all photosynthetic organisms, including plants and algae. They play indispensable roles in photosynthesis, primarily in light harvesting and, crucially, in protecting the photosynthetic apparatus from photo-oxidative damage. The biosynthesis of carotenoids is a complex pathway involving a series of desaturation, isomerization, and cyclization reactions.

Phytoene desaturase (PDS) is a key enzyme in this pathway, catalyzing the desaturation of phytoene to phytofluene and subsequently to ζ-carotene. Inhibition of PDS disrupts the entire downstream pathway, leading to the accumulation of phytoene and the depletion of essential carotenoids like β-carotene and lutein. This disruption of the carotenoid shield leaves chlorophyll vulnerable to photodegradation, resulting in a "bleached" phenotype and cessation of photosynthesis.

Beflubutamid is a chiral herbicide, with the (S)-enantiomer exhibiting significantly higher herbicidal activity than the (R)-enantiomer. This guide focuses on the (S)-isomer, referred to as this compound, and its specific action as a PDS inhibitor.

Mechanism of Action

This compound acts as a potent and specific inhibitor of the phytoene desaturase (PDS) enzyme. Molecular docking studies have indicated that this compound has a strong binding affinity with Oryza sativa phytoene desaturase (OsPDS), which correlates with its high herbicidal activity[1]. The inhibition of PDS by this compound blocks the conversion of 15-cis-phytoene to 9,15,9'-tri-cis-ζ-carotene. This blockage leads to the accumulation of phytoene and prevents the formation of downstream carotenoids that are essential for protecting chlorophyll from photo-oxidation. The resulting "bleaching" of the plant tissue is the primary symptom of this compound's herbicidal action.

Signaling Pathway: Carotenoid Biosynthesis and Inhibition

The following diagram illustrates the carotenoid biosynthesis pathway and the point of inhibition by this compound.

Carotenoid_Biosynthesis_Inhibition GGPP Geranylgeranyl pyrophosphate (GGPP) PSY Phytoene Synthase (PSY) GGPP->PSY Phytoene Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS Phytofluene Phytofluene Phytofluene->PDS Zeta_Carotene ζ-Carotene ZDS ζ-Carotene Desaturase (ZDS) Zeta_Carotene->ZDS Lycopene Lycopene LCY Lycopene Cyclase (LCY) Lycopene->LCY Carotenes α-Carotene & β-Carotene CHY Carotenoid Hydroxylases Carotenes->CHY Xanthophylls Xanthophylls PSY->Phytoene PDS->Phytofluene PDS->Zeta_Carotene ZDS->Lycopene LCY->Carotenes CHY->Xanthophylls Beflubutamid This compound Beflubutamid->PDS

Carotenoid biosynthesis pathway and the inhibition of Phytoene Desaturase (PDS) by this compound.

Quantitative Data

The herbicidal efficacy of this compound has been quantified through various studies, both in whole-plant assays and in vitro enzyme inhibition assays. The following tables summarize the available quantitative data.

Table 1: Herbicidal Efficacy of Beflubutamid Enantiomers on Garden Cress (Lepidium sativum)
CompoundEC₅₀ (μM)
(-)-Beflubutamid0.50[1]
(+)-Beflubutamid>100
rac-Beflubutamid1.06[1]

EC₅₀ (Effective Concentration 50): The concentration of a substance that causes a 50% reduction in a measured response (e.g., growth or chlorophyll content).

Table 2: In Vitro Inhibition of Phytoene Desaturase (PDS)
CompoundIC₅₀ (μM)Enzyme Source
Beflubutamid2.07Recombinant Synechococcus elongatus PDS

IC₅₀ (Inhibitory Concentration 50): The concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Table 3: Herbicidal Activity of Beflubutamid and its Analogues on Various Weed Species
CompoundWeed SpeciesDosage (g ai/ha)Inhibition Rate (%)
Beflubutamid (BF)Amaranthus retroflexus30090[1]
Abutilon theophrasti300100[1]
Medicago sativa300100[1]
(S)-6h (analogue)Amaranthus retroflexus150>90
Abutilon theophrasti150>90
Medicago sativa150>90
(S)-6q (analogue)Amaranthus retroflexus150>90
Abutilon theophrasti150>90
Medicago sativa150>90

Note: The study on beflubutamid analogues demonstrated that the (S)-enantiomers exhibited higher herbicidal activities than their racemates at equivalent dosages[1].

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

In Vitro Phytoene Desaturase (PDS) Inhibition Assay

This protocol is adapted from methods used for assaying PDS activity and its inhibition by herbicides.

Objective: To determine the in vitro inhibitory effect of this compound on PDS enzyme activity.

Materials:

  • Recombinant PDS enzyme (e.g., from Synechococcus elongatus expressed in E. coli)

  • Phytoene substrate (dissolved in a suitable solvent like acetone)

  • Assay Buffer: e.g., 100 mM Tris-HCl (pH 8.0), 5 mM dithiothreitol (DTT), 10% (v/v) glycerol

  • Cofactors: e.g., FAD, NADP⁺, plastoquinone-9 (dissolved in ethanol)

  • This compound stock solution (in a suitable solvent like DMSO or acetone)

  • 96-well microplates or microcentrifuge tubes

  • Incubator

  • HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector

  • Solvents for extraction (e.g., acetone, ethyl acetate) and HPLC mobile phase

Workflow Diagram:

PDS_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Cofactors, Substrate, and This compound dilutions Start->Prepare_Reagents Add_Components Add Assay Buffer, Cofactors, and this compound to wells Prepare_Reagents->Add_Components Pre_Incubate Pre-incubate at reaction temperature (e.g., 30°C) Add_Components->Pre_Incubate Add_Enzyme Add PDS Enzyme to initiate the reaction Pre_Incubate->Add_Enzyme Incubate Incubate for a defined time (e.g., 30-60 min) Add_Enzyme->Incubate Stop_Reaction Stop reaction with quenching solvent (e.g., acetone) Incubate->Stop_Reaction Extract Extract carotenoids with an organic solvent (e.g., ethyl acetate) Stop_Reaction->Extract Analyze Analyze product formation (ζ-carotene) by HPLC Extract->Analyze Calculate Calculate % Inhibition and IC₅₀ value Analyze->Calculate End End Calculate->End

Workflow for the in vitro Phytoene Desaturase (PDS) inhibition assay.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in the chosen solvent. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Setup: In a microplate or microcentrifuge tubes, add the assay buffer, cofactors, and the desired concentration of this compound or the solvent control.

  • Pre-incubation: Pre-incubate the mixture at the optimal reaction temperature for the PDS enzyme (e.g., 30°C) for a few minutes to allow for temperature equilibration.

  • Reaction Initiation: Add the phytoene substrate to the mixture. Immediately after, add the PDS enzyme to initiate the reaction. The final reaction volume is typically between 100-200 µL.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a fixed period (e.g., 30-60 minutes). The incubation should be carried out in the dark to prevent photodegradation of carotenoids.

  • Reaction Termination: Stop the reaction by adding a quenching solvent, such as cold acetone.

  • Extraction: Extract the carotenoids from the aqueous reaction mixture using an immiscible organic solvent like ethyl acetate or hexane. Centrifuge to separate the phases and collect the organic layer.

  • Analysis: Evaporate the organic solvent under a stream of nitrogen and redissolve the residue in a small volume of a suitable solvent for HPLC analysis. Inject the sample into an HPLC system equipped with a C18 column. Monitor the elution of phytoene and the product, ζ-carotene, using a PDA detector at their respective absorption maxima (phytoene ~285 nm, ζ-carotene ~400 nm).

  • Data Analysis: Quantify the amount of ζ-carotene produced in the presence and absence of this compound. Calculate the percentage of inhibition for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Whole-Plant Herbicidal Activity Assay (Dose-Response)

Objective: To determine the EC₅₀ or GR₅₀ (50% growth reduction) of this compound on target weed species.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti)

  • Potting soil mix

  • Pots or trays

  • Growth chamber or greenhouse with controlled environmental conditions (temperature, light, humidity)

  • This compound stock solution

  • Surfactant (if required for post-emergence application)

  • Spray chamber or hand sprayer for herbicide application

  • Balance for weighing plant biomass

Procedure:

  • Plant Growth: Sow the seeds of the target weed species in pots or trays filled with potting mix. Grow the plants in a growth chamber or greenhouse under optimal conditions until they reach the desired growth stage for treatment (e.g., 2-4 true leaves for post-emergence application).

  • Herbicide Preparation: Prepare a series of dilutions of this compound in water. If necessary, add a surfactant to the spray solution according to the manufacturer's recommendations to ensure proper leaf coverage.

  • Herbicide Application:

    • Pre-emergence: Apply the herbicide solutions to the soil surface immediately after sowing the seeds.

    • Post-emergence: Apply the herbicide solutions as a foliar spray to the seedlings at the specified growth stage. Ensure uniform coverage.

  • Incubation: Return the treated plants to the growth chamber or greenhouse and continue to grow them under the same conditions for a specified period (e.g., 14-21 days). Include an untreated control group for comparison.

  • Data Collection: After the incubation period, assess the herbicidal effect. This can be done by:

    • Visual Assessment: Score the plants for bleaching symptoms and overall injury on a scale of 0 (no effect) to 100 (complete death).

    • Biomass Measurement: Harvest the above-ground plant material, dry it in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved, and record the dry weight.

  • Data Analysis: Calculate the percentage of growth reduction relative to the untreated control for each herbicide concentration. Determine the EC₅₀ or GR₅₀ value by plotting the percentage of growth reduction against the logarithm of the herbicide concentration and fitting the data to a dose-response model.

Analysis of Carotenoid and Chlorophyll Content

Objective: To quantify the effect of this compound on the carotenoid and chlorophyll content in plant tissues.

Materials:

  • Plant tissue from treated and untreated plants

  • Solvents for extraction: Acetone, methanol, or a mixture thereof

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

  • Spectrophotometer

  • HPLC system (for detailed carotenoid analysis)

Procedure for Spectrophotometric Analysis:

  • Extraction: Harvest a known weight of fresh leaf tissue. Homogenize the tissue in a mortar and pestle with a known volume of 80% acetone or 100% methanol until the tissue is completely white.

  • Clarification: Transfer the homogenate to a centrifuge tube and centrifuge to pellet the cell debris.

  • Measurement: Transfer the clear supernatant to a cuvette and measure the absorbance at the following wavelengths using a spectrophotometer:

    • For chlorophyll a and b: 663 nm and 645 nm (for acetone extracts) or 665 nm and 652 nm (for methanol extracts).

    • For total carotenoids: 470 nm.

  • Calculation: Use established equations (e.g., Lichtenthaler's equations) to calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids.

Procedure for HPLC Analysis of Carotenoids:

  • Extraction: Perform the extraction as described above, but take care to protect the samples from light and heat to prevent carotenoid degradation.

  • Saponification (Optional): To remove interfering chlorophylls and lipids, the extract can be saponified with a methanolic KOH solution.

  • Partitioning: Partition the carotenoids into an immiscible organic solvent like diethyl ether or hexane.

  • Preparation for HPLC: Evaporate the organic solvent and redissolve the carotenoid residue in the HPLC mobile phase. Filter the sample through a 0.22 µm filter.

  • HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 or C30 reverse-phase column and a PDA detector. Use a suitable mobile phase gradient to separate the different carotenoids. Identify and quantify the individual carotenoids by comparing their retention times and absorption spectra with those of authentic standards.

Conclusion

This compound is a highly effective herbicidal agent that functions through the specific inhibition of phytoene desaturase, a critical enzyme in the carotenoid biosynthesis pathway. Its potent inhibitory action leads to the depletion of essential carotenoids, resulting in chlorophyll degradation and, ultimately, plant death. The significant difference in activity between the (S) and (R) enantiomers highlights the stereospecificity of the target enzyme interaction. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other PDS-inhibiting herbicides, facilitating further research and development in this important class of compounds.

References

Initial toxicological profile of (S)-beflubutamid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Initial Toxicological Profile of (S)-beflubutamid

Introduction

This compound, also known as beflubutamid-M, is the S-enantiomer of the chiral herbicide beflubutamid.[1] Beflubutamid is a selective, post-emergence phenoxy herbicide used to control broad-leaved weeds in cereal crops like wheat, barley, rye, and triticale.[2][3][4] The herbicidal activity is primarily attributed to the (S)-enantiomer, while the (R)-enantiomer is considered inactive.[1][5] This document provides a comprehensive overview of the initial toxicological profile of this compound, drawing from available regulatory assessments and scientific studies. It is intended for researchers, scientists, and professionals involved in drug and pesticide development.

Mechanism of Action

Beflubutamid's mode of action is the inhibition of carotenoid biosynthesis.[2][5] Specifically, it targets and inhibits the plant enzyme phytoene desaturase (PDS).[3][4] PDS is crucial for the synthesis of carotenoids. Its inhibition leads to an accumulation of phytoene and a depletion of protective carotenoids, which results in the photooxidation of chlorophyll and subsequent bleaching or chlorosis of the plant tissues, ultimately causing weed death.[3][5]

G cluster_pathway Carotenoid Biosynthesis Pathway GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Lycopene Lycopene Phytoene->Lycopene Phytoene Desaturase (PDS) Carotenoids Carotenoids Lycopene->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Photooxidation Photooxidation (Bleaching) Carotenoids->Photooxidation Depletion leads to Beflubutamid This compound Beflubutamid->Phytoene Inhibits PDS

Caption: Mechanism of action of this compound via inhibition of Phytoene Desaturase (PDS).

Toxicological Profile

The toxicological data for beflubutamid is primarily based on studies conducted with the racemic mixture. However, given that the (S)-enantiomer is the biologically active component, these data are considered relevant for assessing its toxicological profile.

Acute Toxicity

Beflubutamid exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure in animal studies.[1]

Endpoint Species Value Reference
Acute Oral LD50Rat> 5,000 mg/kg[6]
Acute Dermal LD50Rat> 2,000 mg/kg[6]
Acute Inhalation LC50 (4h)Rat> 5 mg/L[6]
Subchronic and Chronic Toxicity

Long-term exposure studies have been conducted to evaluate the potential for toxicity from repeated exposure to beflubutamid. A key finding in a two-year feeding study in rats was an increase in thyroid follicular tumors in male rats at the highest dose level (3200 ppm).[7] However, after review, this was considered more likely a spontaneous event rather than a treatment-related effect and, therefore, not relevant for human cancer risk assessment.[7] The well-established "phenobarbitone-type mechanism" for thyroid tumor induction in rodents was deemed unlikely to be caused by beflubutamid.[7]

Study Species NOAEL Key Findings Reference
2-Year Chronic/CarcinogenicityRatNot explicitly statedIncreased thyroid follicular adenomas in high-dose males, considered spontaneous.[7]
1-Year ChronicDog12 mg/kg/dayThis was the lowest overall NOAEL identified in chronic studies.[8]
Genotoxicity

Beflubutamid has been evaluated in a battery of in vitro and in vivo genotoxicity assays and has shown no evidence of genotoxic potential.[7]

Test Type Result Reference
In vitro Ames testNegative[6]
Overall AssessmentWeight of evidence does not support classification as a germ cell mutagen.[6]
Reproductive and Developmental Toxicity

There are conflicting reports regarding the reproductive and developmental toxicity of beflubutamid. Some sources indicate concerns about its potential as a reproductive or developmental toxicant.[1][2] Conversely, a safety data sheet for a beflubutamid-containing product states that based on animal experiments, there is no evidence of adverse effects on sexual function, fertility, or development.[6] This area warrants further investigation to resolve the discrepancy.

Acceptable Exposure Levels

Regulatory bodies have established acceptable daily intake (ADI) and acceptable operator exposure level (AOEL) for beflubutamid.

Value Level Reference
ADI0.02 mg/kg bw/day[9]
AOEL0.3 mg/kg bw/day[9]

Experimental Protocols

Detailed experimental protocols for the toxicological studies on this compound are proprietary and not fully available in the public domain. However, these studies are conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below is a generalized workflow for a typical subchronic oral toxicity study.

G cluster_workflow Generalized 90-Day Subchronic Oral Toxicity Study Workflow (e.g., OECD TG 408) A Phase 1: Acclimatization (Rodents, e.g., Rats) B Phase 2: Dosing Period (90 Days) - Control Group (Vehicle) - Low, Mid, High Dose Groups A->B C Phase 3: In-Life Observations - Clinical Signs - Body Weight, Food Consumption - Clinical Pathology (Blood, Urine) B->C Daily/Weekly D Phase 4: Terminal Procedures - Necropsy - Organ Weights B->D E Phase 5: Histopathology - Microscopic examination of tissues D->E F Phase 6: Data Analysis & Reporting - Statistical Analysis - Determine NOAEL - Final Study Report E->F

Caption: Generalized workflow for a 90-day subchronic oral toxicity study.

Stereoisomer Activity

Beflubutamid is a chiral compound, and its herbicidal efficacy is stereospecific. The (S)-enantiomer is the active component, while the (R)-enantiomer is largely inactive. Studies have shown that this compound is at least 1000 times more herbicidally active than (R)-beflubutamid.[5][10] This highlights the potential environmental benefits of using the enantiopure (S)-formulation, as it could reduce the overall chemical load on the environment.

G racemate Beflubutamid (Racemic Mixture) s_enantiomer This compound (Beflubutamid-M) racemate->s_enantiomer ~50% r_enantiomer (R)-Beflubutamid racemate->r_enantiomer ~50% activity_high High Herbicidal Activity s_enantiomer->activity_high activity_low Inactive / Low Activity r_enantiomer->activity_low

References

Environmental Fate and Degradation of (S)-Beflubutamid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-beflubutamid, the herbicidally active enantiomer of beflubutamid, is a selective herbicide used for the control of broad-leaved weeds in cereal crops.[1][2] Its environmental fate and degradation are critical aspects of its overall risk assessment, determining its persistence, mobility, and potential impact on non-target organisms. This technical guide provides an in-depth overview of the environmental behavior of this compound, summarizing key quantitative data, detailing experimental methodologies based on international guidelines, and visualizing its degradation pathways.

Beflubutamid operates by inhibiting the enzyme phytoene desaturase (PDS), a key component in the carotenoid biosynthesis pathway in plants.[3] This inhibition leads to the depletion of carotenoids, which are essential for protecting chlorophyll from photooxidation. The absence of carotenoids results in "bleaching" of the plant tissues and ultimately leads to plant death.[3] Notably, the herbicidal activity is almost exclusively associated with the (S)-enantiomer, which has been shown to be at least 1000 times more active than the (R)-enantiomer.[4][5][6][7]

Physicochemical Properties

The environmental behavior of a pesticide is significantly influenced by its physicochemical properties.

PropertyValueReference
IUPAC Name (2S)-N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide[8]
CAS Registry Number 113614-09-8[8]
Molecular Formula C₁₈H₁₇F₄NO₂[3][9]
Molecular Weight 355.3 g/mol [8][9]
Vapor Pressure 1.1 x 10⁻⁵ Pa at 25 °C[3]
Water Solubility Low[1][2]
Log Kₒw (Octanol-Water Partition Coefficient) 4.6[9]

Environmental Degradation Pathways

This compound is subject to various degradation processes in the environment, including hydrolysis, photolysis, and microbial degradation in soil and aquatic systems.

Abiotic Degradation

Hydrolysis: this compound is stable to hydrolysis in aqueous solutions at environmentally relevant pH values (pH 5-9).[3]

Photodegradation in Water: In aqueous environments, the photolytic degradation of beflubutamid has a half-life of 48 days at pH 7 and 25°C. The major metabolite, UR-50604, degrades more rapidly with DT₅₀ values of 21 (pH 5), 24 (pH 7), and 20 (pH 9) days.

Photodegradation in Air: In the atmosphere, beflubutamid is expected to decompose by photooxidation with a calculated half-life of 3.5 hours.[3]

Biotic Degradation

Aerobic Soil Metabolism: The primary route of dissipation for this compound in the terrestrial environment is microbial degradation in soil. In soil, beflubutamid is degraded to its amide and acid metabolites.[3] The degradation rate is influenced by soil properties, with slightly enantioselective degradation observed in alkaline soils, where the active (-)-enantiomer degrades more slowly.[4][6][10] In acidic soils, both enantiomers degrade at similar rates.[4][6][10]

Anaerobic Soil Metabolism: Under anaerobic conditions, microbial degradation also occurs. In a combined aerobic and anaerobic soil metabolism study, a shift in the enantiomeric ratio from 1:1 to approximately 55:45 (S:R) was observed after 7 days, indicating a slightly slower degradation of the S-isomer.

Aquatic-Sediment Systems: In water-sediment systems, the half-life of beflubutamid in the water phase is 16-20 days, while the half-life for the total system is 49-64 days. The corresponding DT₉₀ values are 53-66 days for the water phase and 164-213 days for the whole system.

Quantitative Summary of Environmental Fate

The following tables summarize the key quantitative data on the environmental fate of this compound.

Table 1: Degradation Half-lives (DT₅₀)

CompartmentDegradation ProcessDT₅₀Conditions
WaterHydrolysisStablepH 5-9, 25°C[3]
WaterPhotolysis48 dayspH 7, 25°C
AirPhotooxidation3.5 hoursCalculated
SoilAerobic Metabolism5-100 daysLaboratory conditions
Water/Sediment SystemAerobic Metabolism49-64 days (total system)

Table 2: Soil Adsorption and Mobility

ParameterValueInterpretation
Koc 496 - 1793 L/kgLow mobility

Table 3: Major Degradation Products

Metabolite IDChemical NameFormation Environment
UR-506042-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid (bfl-acid)Soil, Water
UR-506242-(4-fluoro-3-trifluoromethylphenoxy)butanamide (bfl-amide)Soil

Experimental Protocols

The environmental fate studies for this compound are typically conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis (based on OECD Guideline 111)

This study is designed to determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

  • Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.[11][12][13][14]

  • Test Substance: Radiolabeled or non-labeled this compound is added to the buffer solutions at a concentration not exceeding 0.01 M or half its water solubility.[11][13]

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).[11][13]

  • Sampling and Analysis: At predetermined intervals, aliquots are withdrawn and analyzed for the concentration of the parent compound and potential hydrolysis products using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11][13]

  • Data Analysis: The degradation rate constant and half-life are calculated assuming pseudo-first-order kinetics.

Aqueous Photolysis (based on OECD Guideline 316)

This study evaluates the degradation of this compound in water due to direct absorption of light.

  • Test System: Sterile, buffered aqueous solutions.[15][16]

  • Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used.[15]

  • Test Substance: Radiolabeled this compound is dissolved in the aqueous solution.

  • Incubation: The test solutions are irradiated at a constant temperature. Dark controls are run in parallel to account for any non-photolytic degradation.[15]

  • Sampling and Analysis: Samples are collected at various time points and analyzed for the parent compound and photoproducts.

  • Data Analysis: The quantum yield and the environmental half-life are calculated.

Aerobic Soil Metabolism (based on OECD Guideline 307)

This study determines the rate and pathway of this compound degradation in soil under aerobic conditions.

  • Test System: Freshly collected agricultural soils with varying characteristics (e.g., pH, organic carbon content, texture).[17][18][19][20]

  • Test Substance: ¹⁴C-labeled this compound is applied to the soil samples.[18]

  • Incubation: The treated soil is incubated in the dark at a controlled temperature (e.g., 20°C) and moisture content. The system is continuously aerated to maintain aerobic conditions.[18][19] Volatiles and CO₂ are trapped.[18]

  • Sampling and Analysis: Soil samples are taken at intervals over a period of up to 120 days and extracted.[17][19][20] The extracts are analyzed by techniques like HPLC and Liquid Scintillation Counting (LSC) to quantify the parent compound and its metabolites.

  • Data Analysis: Degradation half-lives (DT₅₀ and DT₉₀) are calculated using appropriate kinetic models. A mass balance is established to account for the distribution of radioactivity.

Anaerobic Soil Metabolism (based on OECD Guideline 307)

This study follows a similar protocol to the aerobic soil metabolism study, with the key difference being the establishment and maintenance of anaerobic conditions. This is typically achieved by flooding the soil with water and purging the system with an inert gas like nitrogen.

Adsorption/Desorption (based on OECD Guideline 106 - Batch Equilibrium Method)

This study quantifies the adsorption of this compound to soil particles, which is a key factor in determining its mobility.

  • Test System: A set of different soil types is used.[21][22][23][24]

  • Procedure: Soil samples are equilibrated with an aqueous solution of ¹⁴C-labeled this compound of known concentration.[22] The soil-to-solution ratio is typically varied.

  • Equilibration: The soil suspensions are agitated for a predetermined period to reach equilibrium.[22]

  • Analysis: The suspensions are then centrifuged, and the concentration of this compound in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.[24]

  • Data Analysis: The soil-water partition coefficient (Kd) is determined. This is often normalized to the organic carbon content of the soil to yield the organic carbon-normalized adsorption coefficient (Koc).

Visualizations

Degradation Pathway of this compound

beflubutamid This compound amide UR-50624 (bfl-amide) beflubutamid->amide Hydrolysis acid UR-50604 (bfl-acid) beflubutamid->acid Direct Hydrolysis amide->acid Hydrolysis co2 CO2 + Bound Residues acid->co2 Mineralization

Caption: Proposed degradation pathway of this compound in soil and water.

Experimental Workflow for Aerobic Soil Metabolism Study

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis soil Collect & Characterize Soil application Apply to Soil Samples soil->application radiolabel Prepare 14C-(S)-beflubutamid radiolabel->application incubate Incubate in Dark (20°C, controlled moisture) application->incubate aerate Continuous Aeration incubate->aerate sampling Periodic Soil Sampling incubate->sampling traps Trap Volatiles & 14CO2 aerate->traps mass_balance Mass Balance Calculation traps->mass_balance extraction Solvent Extraction sampling->extraction quantification HPLC & LSC Analysis extraction->quantification kinetics Kinetic Modeling (DT50/DT90) quantification->kinetics quantification->mass_balance

Caption: Workflow for an aerobic soil metabolism study based on OECD 307.

Logic of Environmental Fate Assessment

cluster_degradation Degradation Processes cluster_mobility Mobility & Distribution substance Physicochemical Properties This compound hydrolysis Hydrolysis (Abiotic) substance->hydrolysis photolysis Photolysis (Abiotic) substance->photolysis biodegradation Biodegradation (Biotic) substance->biodegradation adsorption Adsorption/Desorption (Koc) substance->adsorption degradation_assessment Persistence Assessment (DT50) hydrolysis->degradation_assessment photolysis->degradation_assessment biodegradation->degradation_assessment leaching Leaching Potential adsorption->leaching mobility_assessment Mobility Assessment leaching->mobility_assessment risk_assessment Environmental Risk Assessment degradation_assessment->risk_assessment mobility_assessment->risk_assessment

Caption: Logical flow of an environmental fate assessment for this compound.

Conclusion

The environmental fate of this compound is characterized by its stability to hydrolysis and moderate degradation through photolysis in water. The primary dissipation pathway in the environment is microbial degradation in soil and aquatic sediment systems, leading to the formation of the main metabolites, bfl-acid (UR-50604) and bfl-amide (UR-50624), and eventual mineralization to carbon dioxide. With a high Koc value, this compound exhibits low mobility in soil, suggesting a low potential for leaching into groundwater. Understanding these degradation pathways and the factors influencing them is essential for conducting comprehensive environmental risk assessments and ensuring the safe and sustainable use of this herbicide. The experimental protocols, guided by OECD standards, provide a robust framework for generating reliable data for regulatory and research purposes.

References

Methodological & Application

Application Note: Chiral HPLC Method for the Separation of Beflubutamid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beflubutamid is a chiral herbicide used for the control of broadleaf weeds in cereal crops.[1][2] As with many chiral compounds, its enantiomers can exhibit different biological activities and environmental fates.[3][4] The herbicidally active enantiomer of beflubutamid is the (-)-enantiomer, which has been shown to be at least 1000 times more active than the (+)-enantiomer.[1][5] Therefore, the ability to separate and quantify the enantiomers of beflubutamid is crucial for research, development, and regulatory purposes. This application note provides a detailed protocol for the chiral separation of beflubutamid enantiomers using High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Method and Data

A successful baseline separation of beflubutamid enantiomers has been achieved using a polysaccharide-based chiral stationary phase (CSP).[1] The following table summarizes the optimized chromatographic conditions and reported data for this method.

ParameterValueReference
Chiral Stationary Phase Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate))[1]
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size[1]
Mobile Phase n-Hexane / Isopropanol (97:3, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 50 °C[1]
Detection Wavelength 285 nm[1]
Elution Order (+)-beflubutamid followed by (-)-beflubutamid[1]
Resolution (Rs) Baseline separation achieved[1]

Experimental Protocol

This protocol outlines the steps for the enantioselective analysis of beflubutamid using the referenced chiral HPLC method.

1. Materials and Reagents

  • Beflubutamid racemic standard

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

  • Deionized water (18.2 MΩ·cm)

  • 0.2 µm syringe filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic pump

    • Autosampler or manual injector

    • Column thermostat

    • UV-Vis detector

3. Chromatographic Conditions

  • Column: Lux Cellulose-2, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (97:3, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 50 °C

  • Detection: 285 nm

  • Injection Volume: 10 µL

4. Sample Preparation

  • Prepare a stock solution of racemic beflubutamid in methanol at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

  • Filter all samples through a 0.2 µm syringe filter before injection.

5. System Equilibration

  • Purge the HPLC system with the mobile phase.

  • Equilibrate the column with the mobile phase at the specified flow rate and temperature for at least 30 minutes, or until a stable baseline is achieved.

6. Analysis

  • Inject the prepared standards and samples.

  • Record the chromatograms and integrate the peak areas for each enantiomer.

7. Data Processing

  • Identify the peaks corresponding to the (+)- and (-)-enantiomers based on the reported elution order.[1]

  • Calculate the enantiomeric excess (% ee) if required, using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Workflow for Chiral HPLC Method Development

The following diagram illustrates a general workflow for developing a chiral HPLC separation method.

Chiral_HPLC_Method_Development cluster_0 Method Development Workflow Analyte Define Analyte (Beflubutamid) CSP_Screening Chiral Stationary Phase (CSP) Screening Analyte->CSP_Screening Select CSPs (e.g., polysaccharide-based) MP_Optimization Mobile Phase Optimization CSP_Screening->MP_Optimization Select promising CSP Parameter_Fine_Tuning Parameter Fine-Tuning (Temp, Flow Rate) MP_Optimization->Parameter_Fine_Tuning Optimize for resolution and analysis time Validation Method Validation Parameter_Fine_Tuning->Validation Finalized Method Analysis Routine Analysis Validation->Analysis

Caption: Workflow for Chiral HPLC Method Development.

References

Application Note: Enantioselective Analysis of (S)-Beflubutamid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the enantioselective analysis of the herbicide beflubutamid, with a specific focus on the active (S)-enantiomer, using gas chromatography-mass spectrometry (GC-MS). Beflubutamid is a chiral herbicide used to control dicotyledonous weeds in cereal crops, with the herbicidal activity primarily attributed to the (-)-enantiomer, also designated as (S)-beflubutamid.[1][2] This document outlines the necessary materials, sample preparation procedures for soil matrices, instrument parameters for enantioselective separation and quantification, and data analysis guidelines. The provided methodology is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring.

Introduction

Beflubutamid is a chiral herbicide that inhibits carotenoid biosynthesis in susceptible plant species.[1][3] It is commercially available as a racemic mixture, meaning it contains equal amounts of its two enantiomers, (R)- and this compound. However, studies have demonstrated that the herbicidal activity is significantly higher in the (-)-beflubutamid enantiomer, which has been determined to be at least 1000 times more active than the (+)-beflubutamid enantiomer.[1][3][4] Therefore, enantioselective analysis is crucial for understanding the environmental fate, bioactivity, and potential for optimizing the application of this herbicide by using the pure active enantiomer.[2] Gas chromatography-mass spectrometry (GC-MS) with a chiral column provides a sensitive and selective method for the separation and quantification of beflubutamid enantiomers.[1][3]

Experimental Protocol

This protocol is based on established methods for the enantioselective analysis of beflubutamid in soil samples.[2][4]

Materials and Reagents
  • Beflubutamid analytical standard (racemic)[5][6][7]

  • This compound and (R)-beflubutamid enantiomeric standards (if available)

  • Internal Standard (e.g., 2,6-dichlorobenzamide)[3]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (pesticide residue grade)

  • Water (deionized or HPLC grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate (analytical grade)

  • Syringe filters (0.22 µm, PTFE)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) may be required for water sample cleanup.

Sample Preparation (Soil)
  • Extraction:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of methanol/water (5:1, v/v) solution.[8]

    • Fortify with an internal standard solution at a known concentration.

    • Vortex the sample for 1 minute and then shake on a mechanical shaker for 1 hour.[8]

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the soil pellet with another 20 mL of methanol/water solution.[8]

    • Combine the supernatants.[8]

  • Liquid-Liquid Partitioning:

    • Add the combined supernatant to a separatory funnel containing 100 mL of 5% NaCl solution.

    • Perform a liquid-liquid extraction by shaking vigorously with 30 mL of ethyl acetate for 2 minutes.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction twice more with 30 mL portions of ethyl acetate.

    • Combine the ethyl acetate extracts.

  • Drying and Concentration:

    • Pass the combined ethyl acetate extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the extract to near dryness using a rotary evaporator at a temperature below 40°C.[8]

    • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

    • Filter the final extract through a 0.22 µm syringe filter into a GC vial.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Chiral Column: A chiral capillary column suitable for enantiomeric separation of pesticides (e.g., a derivative of cyclodextrin).

  • Injection: 1 µL, splitless mode

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp 1: 6°C/minute to 200°C

    • Ramp 2: 30°C/minute to 250°C, hold for 4 minutes[9]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Acquisition and Analysis

For quantitative analysis in SIM mode, monitor the following characteristic ions (m/z) for beflubutamid.[3]

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
Beflubutamid221265

The concentration of each enantiomer is determined by comparing the peak area of the quantifier ion to that of the internal standard and referencing a calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative data for the GC-MS analysis of beflubutamid. Note that specific retention times will vary depending on the exact chiral column and GC conditions used.

ParameterThis compound(R)-beflubutamid
Retention Time (min) Elutes firstElutes second
Quantifier Ion (m/z) 221221
Qualifier Ion (m/z) 265265

Experimental Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis SoilSample 1. Soil Sample Collection (10g) Extraction 2. Solvent Extraction (Methanol/Water) SoilSample->Extraction Add Internal Standard Partitioning 3. Liquid-Liquid Partitioning (Ethyl Acetate) Extraction->Partitioning Drying 4. Drying & Concentration (Na2SO4 & Rotary Evaporation) Partitioning->Drying Reconstitution 5. Reconstitution (1 mL Ethyl Acetate) Drying->Reconstitution Injection 6. GC Injection (1 µL, Splitless) Reconstitution->Injection Separation 7. Chiral GC Separation Injection->Separation Ionization 8. Electron Ionization (EI) Separation->Ionization Detection 9. Mass Spectrometry (SIM Mode) Ionization->Detection PeakIntegration 10. Peak Integration Detection->PeakIntegration Quantification 11. Quantification (Calibration Curve) PeakIntegration->Quantification Report 12. Report Generation Quantification->Report

Caption: GC-MS analytical workflow for this compound.

Signaling Pathway/Mode of Action

Beflubutamid acts as an inhibitor of carotenoid biosynthesis in plants.[1][3] Specifically, it is believed to inhibit phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthetic pathway. The inhibition of this pathway leads to the accumulation of phytoene and a deficiency in downstream carotenoids. Carotenoids are essential for protecting chlorophyll from photo-oxidation. Their absence results in the characteristic bleaching symptoms observed in treated plants, ultimately leading to plant death. The higher herbicidal activity of the (S)-enantiomer suggests a stereospecific interaction with the target enzyme.

Beflubutamid_MoA cluster_pathway cluster_effect GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase PDS Phytoene Desaturase (PDS) Lycopene Lycopene Carotenoids Carotenoids & Chlorophyll Protection Lycopene->Carotenoids Photooxidation Photo-oxidation & Plant Death NoCarotenoids Lack of Carotenoids Beflubutamid This compound Beflubutamid->PDS Inhibition NoCarotenoids->Photooxidation

Caption: Mode of action of this compound.

Conclusion

The enantioselective GC-MS method detailed in this application note provides a robust and sensitive approach for the analysis of this compound in environmental samples. The accurate quantification of the active enantiomer is critical for environmental risk assessment, understanding its fate and transport, and for the development of more effective and environmentally friendly herbicide formulations. This protocol offers a comprehensive guide for laboratories involved in pesticide residue analysis and environmental monitoring.

References

Application Notes and Protocols: Preparation of Pure Beflubutamid Enantiomers for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beflubutamid is a chiral herbicide effective against broad-leaf weeds in cereal crops and is commercially available as a racemic mixture.[1][2] It functions by inhibiting carotenoid biosynthesis.[1][3][4] Research has demonstrated a significant difference in the herbicidal activity between its two enantiomers, with the (-)-beflubutamid (S-beflubutamid) enantiomer being at least 1000 times more active than the (+)-beflubutamid enantiomer.[3][5][6][7][8][9][10] This stereoselectivity in biological activity underscores the importance of preparing enantiomerically pure samples for accurate bioassays and to explore the potential for developing a more effective and environmentally benign herbicide by using the single active enantiomer.[3][5][6]

These application notes provide a detailed protocol for the preparative chiral separation of beflubutamid enantiomers using High-Performance Liquid Chromatography (HPLC), enabling the isolation of milligram quantities of each enantiomer for subsequent biological evaluation.[4][5][6]

Data Presentation

Table 1: Herbicidal Activity of Beflubutamid Enantiomers
EnantiomerEC50 (μM)Relative ActivityBioassay MethodReference
(-)-Beflubutamid0.50~1000x more activeAnalysis of chlorophyll a in 5-day-old garden cress leaves[3][4][5][6]
(+)-Beflubutamid>500---Analysis of chlorophyll a in 5-day-old garden cress leaves[3][5]
Racemic BeflubutamidNot Reported------
Table 2: Chiral HPLC Separation Parameters for Beflubutamid Enantiomers
ParameterValueReference
Column Lux Cellulose-2 (250 x 10 mm, 5 µm)[4][5]
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)[5]
Flow Rate 5 mL/min[5]
Temperature 50 °C[4][5]
Detection UV at 230 nm[5]
Injection Volume 500 µL[5]
Sample Concentration 10 mg/mL in mobile phase[5]
Elution Order (+)-beflubutamid followed by (-)-beflubutamid[5]

Experimental Protocols

Materials and Reagents
  • Racemic beflubutamid standard (analytical grade)

  • n-Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Solvents for sample dissolution and fraction collection (e.g., mobile phase)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis detector

    • Fraction collector

  • Chiral HPLC column: Lux Cellulose-2 (or equivalent column with cellulose tris(3-chloro-4-methylphenylcarbamate) as the chiral selector)[4][5]

  • Analytical balance

  • Vortex mixer

  • Rotary evaporator

Protocol for Preparative Chiral HPLC Separation
  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 2-propanol in a 90:10 volume-to-volume ratio. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh approximately 100 mg of racemic beflubutamid and dissolve it in 10 mL of the mobile phase to achieve a concentration of 10 mg/mL. Ensure complete dissolution by vortexing.

  • HPLC System Setup and Equilibration:

    • Install the Lux Cellulose-2 column in the HPLC system.

    • Set the column oven temperature to 50 °C.[4][5]

    • Set the UV detector wavelength to 230 nm.

    • Equilibrate the column with the mobile phase at a flow rate of 5 mL/min until a stable baseline is achieved.

  • Injection and Fraction Collection:

    • Perform a preliminary analytical injection of a small volume (e.g., 10 µL) to determine the retention times of the two enantiomers. The (+)-enantiomer will elute first, followed by the (-)-enantiomer.

    • For the preparative separation, inject a larger volume (e.g., 500 µL) of the prepared beflubutamid solution.

    • Collect the eluting fractions corresponding to each enantiomer peak into separate, clean collection vessels using a fraction collector. Multiple injections will be necessary to obtain milligram quantities.

  • Solvent Removal and Enantiomer Recovery:

    • Combine the collected fractions for each enantiomer.

    • Remove the solvent from the collected fractions using a rotary evaporator under reduced pressure and at a controlled temperature to obtain the purified enantiomers as solid residues.

  • Purity Analysis:

    • Re-dissolve a small amount of each isolated enantiomer in the mobile phase.

    • Analyze the enantiomeric purity of each fraction by injecting it into the chiral HPLC system under the same analytical conditions.

    • Calculate the enantiomeric excess (ee%) for each isolated enantiomer.

Visualizations

Experimental Workflow for Enantiomer Separation

G cluster_prep Preparation cluster_hplc Chiral HPLC Separation cluster_collection Fraction Collection & Recovery cluster_analysis Purity Analysis & Bioassay racemic Racemic Beflubutamid dissolve Dissolve in Mobile Phase racemic->dissolve hplc Inject into HPLC (Lux Cellulose-2 column) dissolve->hplc separation Baseline Separation of Enantiomers hplc->separation collect_plus Collect (+)-Beflubutamid separation->collect_plus + enantiomer collect_minus Collect (-)-Beflubutamid separation->collect_minus - enantiomer evap_plus Solvent Evaporation collect_plus->evap_plus evap_minus Solvent Evaporation collect_minus->evap_minus pure_plus Pure (+)-Beflubutamid evap_plus->pure_plus pure_minus Pure (-)-Beflubutamid evap_minus->pure_minus bioassay Bioassays pure_plus->bioassay pure_minus->bioassay

Caption: Workflow for the preparation of pure beflubutamid enantiomers.

Rationale for Enantiomer-Specific Bioassays

G cluster_input Starting Material cluster_separation Chiral Separation cluster_bioassay Bioactivity Assessment cluster_outcome Application & Understanding racemic Racemic Beflubutamid ((+)- and (-)-enantiomers) separation Separation into Pure Enantiomers racemic->separation plus_enantiomer (+)-Beflubutamid (Low Activity) separation->plus_enantiomer minus_enantiomer (-)-Beflubutamid (High Activity) separation->minus_enantiomer outcome Accurate Structure-Activity Relationship (SAR) Development of Enantio-pure Product plus_enantiomer->outcome minus_enantiomer->outcome

Caption: Rationale for separating enantiomers for bioassays.

References

Application Notes and Protocols: (S)-Beflubutamid Formulation for Pre- and Post-Emergence Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and application of (S)-beflubutamid, the herbicidally active enantiomer of beflubutamid. This document is intended to guide research and development efforts in leveraging its properties for effective weed management through pre- and post-emergence strategies.

Introduction to this compound

This compound, also known as Beflubutamid-M, is a selective phenoxy herbicide used to control broadleaf weeds, particularly in cereal crops like wheat, barley, and rye.[1][2][3] It belongs to the HRAC Group F1 and functions as a "bleaching" herbicide.[3] While the racemic mixture of beflubutamid is commercially available, studies have demonstrated that the (S)-enantiomer possesses significantly higher herbicidal potency, making it a target for enantiopure formulation to reduce environmental load and improve efficacy.[1][4][5] Biotests have indicated that (-)-beflubutamid (the S-enantiomer) is at least 1000 times more active than its (+)-beflubutamid counterpart.[4][5]

1.1 Mode of Action

The primary mode of action for this compound is the inhibition of the enzyme Phytoene Desaturase (PDS) within the carotenoid biosynthesis pathway.[3][4][6] PDS is crucial for converting phytoene into phytofluene, a precursor to carotenoids. By blocking this step, the plant is unable to produce carotenoids, which are essential for protecting chlorophyll from photooxidation. The resulting buildup of reactive oxygen species destroys chlorophyll, leading to the characteristic bleaching or whitening of plant tissues and eventual plant death.[3][5][6]

cluster_result GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase PDS Phytoene Desaturase (PDS) Phytoene->PDS Phytofluene Phytofluene Carotenoids Carotenoids Phytofluene->Carotenoids ... Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll PhotoOxidation Photo-oxidation (Bleaching) PDS->Phytofluene Beflubutamid This compound Beflubutamid->PDS NoCarotenoids No Carotenoid Production NoCarotenoids->PhotoOxidation

Caption: Mode of action of this compound via inhibition of Phytoene Desaturase (PDS).

Physicochemical and Herbicidal Properties

Proper formulation requires a clear understanding of the active ingredient's properties.

PropertyValueSource
IUPAC Name (2S)-N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide[7]
Molecular Formula C₁₈H₁₇F₄NO₂[1][8]
Molecular Weight 355.3 g/mol [7][8]
Physical State Solid (at 25°C)[3]
Aqueous Solubility Low[1][2]
Vapor Pressure 1.1 x 10⁻⁵ Pa (at 25°C)[3]
Herbicidal Activity EC₅₀: 0.50 μM (on Lepidium sativum)[5]
Degradation Half-life 77.02 hours (in wheat)[9]

Formulation Development

This compound is typically formulated as a Suspension Concentrate (SC) or an Emulsifiable Concentrate (EC) for foliar and soil application.[1][2] The choice of formulation depends on the target application (pre- or post-emergence), crop, and environmental conditions.

Start Define Application (Pre/Post-emergence) SelectFormulation Select Formulation Type (SC, EC, etc.) Start->SelectFormulation SelectExcipients Select Excipients (Solvents, Surfactants, Dispersants, etc.) SelectFormulation->SelectExcipients LabScale Prepare Lab-Scale Prototypes SelectExcipients->LabScale PhysChem Physicochemical Stability (Particle size, viscosity, storage stability) LabScale->PhysChem BioEfficacy Biological Efficacy (Greenhouse/Lab Tests) LabScale->BioEfficacy Optimization Optimization Loop PhysChem->Optimization BioEfficacy->Optimization Optimization->SelectExcipients Refine ScaleUp Scale-Up & Field Trials Optimization->ScaleUp Finalize

Caption: General workflow for developing an this compound herbicide formulation.

3.1 Protocol 1: Preparation of a Lab-Scale Suspension Concentrate (SC)

This protocol outlines the preparation of a 100 mL sample of a 10% (w/v) this compound SC formulation.

Materials:

  • This compound, technical grade (10 g)

  • Wetting agent (e.g., sodium lignosulfonate) (2 g)

  • Dispersing agent (e.g., naphthalene sulfonate condensate) (3 g)

  • Antifreeze (e.g., propylene glycol) (5 mL)

  • Antifoaming agent (e.g., silicone-based) (0.1 mL)

  • Thickener (e.g., xanthan gum) (0.2 g, pre-hydrated)

  • Deionized water (qs to 100 mL)

  • Bead mill or high-shear homogenizer

Methodology:

  • In a 250 mL beaker, combine the propylene glycol and approximately 70 mL of deionized water.

  • While stirring, add the wetting agent and dispersing agent until fully dissolved.

  • Slowly add the 10 g of this compound powder to create a slurry.

  • Add the antifoaming agent.

  • Transfer the slurry to a bead mill. Mill the suspension until the median particle size is below 5 µm. Monitor particle size using a laser diffraction analyzer.

  • Transfer the milled suspension to a clean beaker. While gently stirring, add the pre-hydrated thickener to achieve the desired viscosity.

  • Adjust the final volume to 100 mL with deionized water.

  • Store the final formulation for stability testing at various temperatures (e.g., 0°C, 25°C, 54°C).

3.2 Protocol 2: Preparation of a Lab-Scale Emulsifiable Concentrate (EC)

This protocol outlines the preparation of a 100 mL sample of a 10% (w/v) this compound EC formulation.

Materials:

  • This compound, technical grade (10 g)

  • Aromatic solvent (e.g., Solvesso™ 150 or equivalent) (qs to 100 mL)

  • Emulsifier blend (anionic/non-ionic, e.g., calcium dodecylbenzenesulfonate and ethoxylated castor oil blend) (8 g)

  • Magnetic stirrer and glassware

Methodology:

  • In a 150 mL beaker, add approximately 70 mL of the aromatic solvent.

  • While stirring, slowly add the 10 g of this compound until completely dissolved. Gentle heating (<40°C) may be required.

  • Once dissolved, add the 8 g of the emulsifier blend and continue stirring until the solution is homogeneous.

  • Add the remaining solvent to bring the final volume to 100 mL.

  • Test the emulsion stability by adding 1 mL of the EC to 99 mL of standard hard water in a graduated cylinder. Observe for spontaneity, stability, and any separation after 30 minutes.

Application Protocols

This compound is effective for both pre-emergence and early post-emergence control of broadleaf weeds.[1][2]

Start Weed Control Needed Decision Are Weeds Emerged? Start->Decision Pre Pre-Emergence Application Decision->Pre No Post Post-Emergence Application Decision->Post Yes PreDetail Apply to soil after sowing and before weed emergence. Provides residual control. Pre->PreDetail PostDetail Apply to emerged weeds, typically at the 2-4 leaf stage. Provides contact/systemic control. Post->PostDetail

Caption: Decision logic for pre-emergence versus post-emergence application.

4.1 Protocol 3: Pre-Emergence Field Trial

Objective: To evaluate the efficacy of an this compound formulation when applied to the soil surface before weed emergence.

Methodology:

  • Site Preparation: Prepare a fine seedbed free of existing weeds and debris.

  • Plot Design: Establish a randomized complete block design with a minimum of 4 replicates. Plot sizes should be adequate for assessment (e.g., 2m x 5m).

  • Sowing: Sow the desired crop (e.g., winter wheat) at the recommended seeding rate.

  • Application Timing: Apply the herbicide treatment within 48 hours of sowing, ensuring no weeds have emerged.

  • Herbicide Preparation: Calibrate a backpack or plot sprayer to deliver a consistent volume (e.g., 200 L/ha). Prepare the spray solution based on the target application rates.

  • Application Rates: Based on literature for racemic beflubutamid, initial rates for this compound could be tested in a range of 30 to 200 g a.i./ha.[10] Include an untreated weedy check and a commercial standard for comparison.

  • Application: Apply the treatments uniformly to the soil surface. Ensure ideal environmental conditions (low wind).[11]

  • Evaluation: Assess weed control at 14, 28, and 56 days after treatment (DAT) using visual ratings (% control) and weed counts/biomass. Evaluate crop phytotoxicity at the same intervals.

4.2 Protocol 4: Post-Emergence Field Trial

Objective: To evaluate the efficacy of an this compound formulation when applied to actively growing weeds.

Methodology:

  • Site and Plot Setup: Prepare and plant the site as described in Protocol 3.

  • Application Timing: Apply treatments when the target broadleaf weeds are in the 2-4 leaf stage and actively growing.[11] Note the crop growth stage to ensure it is within the safe application window.

  • Herbicide Preparation: Prepare spray solutions as in Protocol 3. Consider the addition of an appropriate adjuvant (e.g., non-ionic surfactant) if recommended by the formulation type to improve foliar uptake.

  • Application Rates: Test a range of rates, for example, 30 to 300 g a.i./ha.[9] Include untreated and standard commercial checks.

  • Application: Apply treatments uniformly over the top of the crop and weeds. The spray boom should be ~50 cm above the plant canopy.[11]

  • Evaluation: Assess weed control (bleaching symptoms, necrosis) and crop injury at 7, 14, and 28 DAT. Collect weed biomass from a designated quadrat within each plot at 28 DAT for quantitative comparison.

ParameterPre-Emergence ApplicationPost-Emergence Application
Timing After sowing, before crop/weed emergenceWeeds at 2-4 leaf stage; crop in tolerant stage
Target Soil surfaceWeed foliage
Mode Residual activity, uptake by emerging shoots/rootsFoliar uptake, systemic translocation
Key Factor Soil moisture for activationActive weed growth, spray coverage
Example Rate Range 30 - 250 g a.i./ha30 - 300 g a.i./ha

Efficacy Evaluation

Start Application of Treatments Visual Visual Assessment (% Control, Phytotoxicity) Start->Visual Quantitative Quantitative Assessment Start->Quantitative Analysis Statistical Analysis (ANOVA, Dose-Response) Visual->Analysis Biomass Weed/Crop Biomass (Dry Weight) Quantitative->Biomass Chlorophyll Chlorophyll Content Assay Quantitative->Chlorophyll Biomass->Analysis Chlorophyll->Analysis Conclusion Determine Efficacy (EC50, GR50) Analysis->Conclusion

Caption: Workflow for evaluating the herbicidal efficacy of this compound formulations.

5.1 Protocol 5: Chlorophyll Content Assay

This protocol quantifies the bleaching effect of this compound and is adapted from methodologies used in efficacy studies.[5]

Objective: To measure the reduction in chlorophyll a content in treated plant tissue as an indicator of herbicidal activity.

Materials:

  • Leaf tissue (e.g., 5-day-old garden cress cotyledons or leaves from treated plants)

  • Acetone (80% v/v in water) or Ethanol (95%)

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and tubes

  • Spectrophotometer

  • Quartz sand (optional, as a grinding aid)

Methodology:

  • Collect a known weight of leaf tissue (e.g., 100 mg fresh weight) from both treated and untreated plants.

  • Place the tissue in a mortar with a small amount of quartz sand and 2 mL of 80% acetone.

  • Grind the tissue thoroughly until it is completely macerated and the green pigment is extracted into the solvent.

  • Transfer the homogenate to a 15 mL centrifuge tube. Rinse the mortar with an additional 3 mL of 80% acetone and add it to the tube.

  • Centrifuge the extract at 5,000 x g for 10 minutes to pellet the cell debris.

  • Carefully transfer the supernatant to a clean tube. Adjust the final volume to 10 mL with 80% acetone.

  • Measure the absorbance of the extract at 663 nm (for chlorophyll a) and 645 nm (for chlorophyll b) using the spectrophotometer. Use 80% acetone as a blank.

  • Calculate the concentration of chlorophyll a using the Arnon equation (for acetone):

    • Chlorophyll a (mg/L) = 12.7 * (A₆₆₃) - 2.69 * (A₆₄₅)

  • Express the result as mg of chlorophyll per gram of fresh tissue weight. Compare the results from treated samples to the untreated control to determine the percent reduction.

References

Application Notes and Protocols for Evaluating (S)-beflubutamid Efficacy in Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for designing and executing field trials to evaluate the efficacy of the herbicide (S)-beflubutamid. The methodologies outlined below ensure robust data collection and analysis, critical for regulatory submissions and product development.

Introduction

This compound is the herbicidally active stereoisomer of beflubutamid.[1][2] It functions as a selective herbicide for the control of broadleaf weeds in cereal crops such as wheat, barley, rye, and triticale.[1] The mode of action for this compound is the inhibition of carotenoid biosynthesis, which leads to the photooxidative destruction of chlorophyll, resulting in characteristic bleaching of the target weeds.[3] This document provides detailed protocols for conducting field trials to assess the efficacy of this compound, including experimental design, application procedures, data collection, and analysis.

Signaling Pathway of Carotenoid Biosynthesis Inhibition

The herbicidal activity of this compound is centered on the disruption of the carotenoid biosynthesis pathway. This pathway is crucial for plant survival as carotenoids protect chlorophyll from photo-oxidation.

G cluster_pds_inhibition GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (PSY) Lycopene Lycopene Phytoene->Lycopene Phytoene Desaturase (PDS) & ζ-Carotene Desaturase (ZDS) Carotenes α- & β-Carotenes Lycopene->Carotenes Xanthophylls Xanthophylls Carotenes->Xanthophylls Carotenoids Functional Carotenoids (Photoprotection) Xanthophylls->Carotenoids Chlorophyll_Destruction Chlorophyll Photo-oxidation Carotenoids->Chlorophyll_Destruction Protection PDS Phytoene Desaturase (PDS) S_beflubutamid This compound S_beflubutamid->PDS Inhibition Bleaching Visible Bleaching Symptoms Chlorophyll_Destruction->Bleaching

Figure 1: Simplified signaling pathway of this compound's mode of action.

Experimental Design

A robust experimental design is fundamental for obtaining reliable and statistically valid results. A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.

Field Trial Layout
  • Treatments:

    • Untreated Control (UTC)

    • This compound at multiple application rates (e.g., 150 g a.i./ha, 300 g a.i./ha, and 600 g a.i./ha to establish a dose-response relationship).[3]

    • Reference Herbicide (a commercially available standard for the target weeds)

  • Replicates: A minimum of four replicates for each treatment.

  • Plot Size: Plots should be of a uniform size, for example, 2 meters by 10 meters, to allow for accurate application and assessment while minimizing edge effects.

  • Randomization: Treatments should be randomly assigned within each block.

G cluster_field Field Layout (Randomized Complete Block Design) cluster_block1 Block 1 cluster_block2 Block 2 cluster_block3 Block 3 cluster_block4 Block 4 a1 T1: UTC b1 T3: this compound (300g/ha) c1 T2: this compound (150g/ha) d1 T4: Reference a2 T4: Reference b2 T1: UTC c2 T3: this compound (300g/ha) d2 T2: this compound (150g/ha) a3 T2: this compound (150g/ha) b3 T4: Reference c3 T1: UTC d3 T3: this compound (300g/ha) a4 T3: this compound (300g/ha) b4 T2: this compound (150g/ha) c4 T4: Reference d4 T1: UTC

Figure 2: Example of a Randomized Complete Block Design for the field trial.

Experimental Protocols

Herbicide Application
  • Timing: Apply this compound at the recommended growth stage of the target weeds (e.g., post-emergence).

  • Equipment: Utilize a calibrated small-plot research sprayer with appropriate nozzles to ensure uniform coverage.

  • Weather Conditions: Record environmental conditions (temperature, humidity, wind speed, and direction) at the time of application. Avoid spraying in conditions that could lead to drift.

  • Documentation: Maintain detailed records of the application, including date, time, equipment settings, and operator details.

Data Collection and Assessment

Visual assessment of weed control should be conducted at regular intervals, such as 7, 14, 28, and 56 days after application (DAA).

  • Method: Use a 0-100% rating scale, where 0% represents no weed control and 100% represents complete weed death, relative to the untreated control plots.

  • Data to Collect:

    • Percent control for each target weed species.

    • Overall percent weed control.

Assess crop injury at the same intervals as weed control efficacy.

  • Method: Employ the European Weed Research Council (EWRC) rating scale from 1 to 9, where 1 indicates no effect and 9 indicates complete crop death.

  • Symptoms to Record: Note any visible symptoms of phytotoxicity, such as stunting, chlorosis, necrosis, or malformation.

To quantify the mode of action, collect plant tissue samples from both treated and untreated plots for carotenoid analysis.

Protocol for Carotenoid Extraction and Spectrophotometric Quantification:

  • Sample Collection: Collect fresh leaf tissue (approximately 0.5 g) from target weed species within the treated and untreated plots at 3 and 7 DAA.

  • Homogenization: Grind the tissue in a mortar and pestle with 10 mL of 80% acetone.

  • Extraction: Centrifuge the homogenate at 5000 rpm for 10 minutes. Collect the supernatant.

  • Spectrophotometry: Measure the absorbance of the supernatant at 470 nm, 645 nm, and 663 nm using a spectrophotometer.

  • Calculation: Use the following equations to determine the concentrations of Chlorophyll a, Chlorophyll b, and total carotenoids:

    • Chlorophyll a (µg/mL) = 12.21 * (A663) - 2.81 * (A645)

    • Chlorophyll b (µg/mL) = 20.13 * (A645) - 5.03 * (A663)

    • Total Carotenoids (µg/mL) = (1000 * (A470) - 3.27 * [Chl a] - 104 * [Chl b]) / 229

Protocol for Carotenoid Analysis by HPLC:

For a more detailed analysis of individual carotenoids, High-Performance Liquid Chromatography (HPLC) is recommended.

  • Sample Preparation: Extract carotenoids as described above. Evaporate the acetone extract to dryness under a stream of nitrogen.

  • Saponification (Optional): To remove chlorophyll, resuspend the dried extract in 1 mL of 10% methanolic KOH and incubate at room temperature for 1 hour.

  • Re-extraction: Add 2 mL of petroleum ether and 2 mL of water. Vortex and centrifuge to separate the phases. Collect the upper petroleum ether phase containing the carotenoids. Repeat this step twice.

  • Final Preparation: Evaporate the pooled petroleum ether fractions to dryness and redissolve the residue in a known volume of mobile phase for HPLC injection.

  • HPLC Conditions:

    • Column: C30 reverse-phase column.[4]

    • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water.[4]

    • Detection: UV-Vis detector at 450 nm.

    • Quantification: Compare peak areas to those of known carotenoid standards.

At crop maturity, harvest the grain from a designated area within each plot to determine the yield.

  • Method: Manually or mechanically harvest a central area of each plot (e.g., 1.5 m x 8 m) to avoid edge effects.

  • Data to Collect:

    • Grain weight per plot.

    • Moisture content of the grain.

    • Calculate yield in kg/ha , adjusted to a standard moisture content.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Weed Control Efficacy of this compound on Key Weed Species (% Control)

TreatmentRate (g a.i./ha)14 DAA28 DAA56 DAA
Untreated Control-0a0a0a
This compound15075b85b80b
This compound30090c95c92c
This compound60098d99d97d
Reference HerbicideX88c92c89c
LSD (p<0.05)5.24.85.5
Means within a column followed by the same letter are not significantly different.

Table 2: Crop Phytotoxicity of this compound (EWRC Scale 1-9)

TreatmentRate (g a.i./ha)7 DAA14 DAA28 DAA
Untreated Control-1.0a1.0a1.0a
This compound1501.5a1.2a1.0a
This compound3002.0b1.5a1.0a
This compound6002.8c2.0b1.2a
Reference HerbicideX1.8ab1.3a1.0a
LSD (p<0.05)0.60.50.3
Means within a column followed by the same letter are not significantly different.

Table 3: Total Carotenoid Content in Target Weed Species (µg/g fresh weight)

TreatmentRate (g a.i./ha)3 DAA7 DAA
Untreated Control-150a155a
This compound15080b50c
This compound30045c20d
This compound60025d5e
LSD (p<0.05)12.58.9
Means within a column followed by the same letter are not significantly different.

Table 4: Crop Yield ( kg/ha ) Following Treatment with this compound

TreatmentRate (g a.i./ha)Yield ( kg/ha )
Untreated Control-2500a
This compound1504500b
This compound3005200c
This compound6005100c
Reference HerbicideX4800bc
LSD (p<0.05)450
Means within a column followed by the same letter are not significantly different.

Statistical Analysis

All data should be subjected to Analysis of Variance (ANOVA). A mixed-effects model can be employed to account for the block effects. Mean separation should be performed using a suitable post-hoc test, such as Tukey's HSD or Fisher's LSD, at a significance level of p < 0.05. For dose-response data, a non-linear regression analysis, such as a log-logistic model, can be used to determine the effective dose (ED) values (e.g., ED50 and ED90).

Experimental Workflow

The entire process from planning to reporting follows a structured workflow to ensure consistency and accuracy.

G Planning Trial Planning - Define Objectives - Select Site - Experimental Design Setup Field Setup - Mark Plots - Soil Sampling Planning->Setup Application Herbicide Application - Calibrate Sprayer - Apply Treatments - Record Conditions Setup->Application DataCollection Data Collection - Weed Efficacy - Crop Phytotoxicity - Carotenoid Analysis - Yield Measurement Application->DataCollection Analysis Data Analysis - ANOVA - Mean Separation - Dose-Response Modeling DataCollection->Analysis Reporting Reporting - Summarize Data - Interpret Results - Final Report Analysis->Reporting

Figure 3: Overall experimental workflow for the this compound field trial.

References

Application Notes and Protocols for the Quantification of (S)-Beflubutamid

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the quantitative analysis of (S)-beflubutamid, the herbicidally active enantiomer of beflubutamid, in environmental and biological matrices. The methodologies are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Beflubutamid is a chiral herbicide used for the control of broadleaf weeds in cereal crops.[1] It functions by inhibiting carotenoid biosynthesis.[2][3][4] The two enantiomers of beflubutamid exhibit significantly different biological activities, with the (S)-enantiomer (also referred to as (-)-beflubutamid or Beflubutamid-M) being at least 1000 times more herbicidally active than the (R)-enantiomer.[3][5] This stereoselectivity necessitates the use of analytical methods that can differentiate and quantify the individual enantiomers. This document details validated chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the enantioselective analysis of beflubutamid.

Principle of Analysis

The quantification of this compound is achieved through chiral chromatography, a technique that separates stereoisomers. This is accomplished by using a chiral stationary phase (CSP) in either HPLC or GC columns. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and individual quantification. Detection is typically performed using UV detection for HPLC and mass spectrometry for GC, which provides high sensitivity and selectivity.

Signaling Pathway Inhibited by Beflubutamid

Beflubutamid's herbicidal activity stems from the inhibition of the carotenoid biosynthesis pathway, a critical process in plants for photosynthesis and photoprotection. Specifically, beflubutamid targets and inhibits the enzyme Phytoene Desaturase (PDS), which is responsible for the conversion of phytoene to ζ-carotene. This disruption leads to the accumulation of phytoene and a deficiency in downstream carotenoids, resulting in the characteristic bleaching of the plant tissue.[6][7]

G Carotenoid Biosynthesis Pathway and Beflubutamid Inhibition cluster_pathway MEP Pathway cluster_carotenoid Carotenoid Pathway Pyruvate Pyruvate DXP DXP Pyruvate->DXP G3P MEP MEP DXP->MEP DXS/DXR IPP_DMAPP IPP_DMAPP MEP->IPP_DMAPP Multiple Steps GGPP Geranylgeranyl diphosphate IPP_DMAPP->GGPP GGPP Synthase Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (PSY) Lycopene Lycopene Phytoene->Lycopene Phytoene Desaturase (PDS) & ζ-carotene desaturase (ZDS) Phytoene->PDS_inhibition Carotenes α-carotene, β-carotene Lycopene->Carotenes Lycopene cyclase Xanthophylls Lutein, Zeaxanthin, etc. Carotenes->Xanthophylls Hydroxylases Beflubutamid This compound Beflubutamid->PDS_inhibition Inhibition PDS_inhibition->Lycopene

Caption: Inhibition of Phytoene Desaturase (PDS) by this compound in the carotenoid biosynthesis pathway.

Experimental Protocols

Materials and Reagents
  • Analytical Standards: this compound, (R)-beflubutamid, and racemic beflubutamid (PESTANAL®, analytical standard grade).[8]

  • Internal Standards: Flutolanil (for beflubutamid), Cloprop (for beflubutamid-acid metabolite), 2,6-dichlorobenzamide (for beflubutamid-amide metabolite).

  • Solvents: HPLC grade or equivalent - Hexane, Isopropanol, Acetonitrile, Methanol, Ethyl acetate, Dichloromethane.

  • Reagents: Formic acid, Diazomethane solution in diethyl ether.

  • Solid Phase Extraction (SPE): Alumina-N cartridges for sample cleanup.[9]

  • Gases: Helium (carrier gas for GC), Nitrogen (drying gas).

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each analytical and internal standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with the appropriate solvent (mobile phase for HPLC or ethyl acetate for GC-MS) to create calibration curves.

Sample Preparation
  • Extraction: Weigh 20 g of homogenized soil into a 50 mL centrifuge tube. Add 40 mL of acetonitrile. Shake vigorously for 30 minutes on a mechanical shaker.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Concentration: Evaporate the extract to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis or ethyl acetate for GC-MS analysis.

  • Homogenization: Weigh 10 g of the chopped and homogenized plant material into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of acetonitrile and homogenize for 2 minutes using a high-speed homogenizer.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Cleanup (if necessary): Pass the supernatant through an Alumina-N SPE cartridge to remove interferences. Elute with acetonitrile.

  • Concentration and Reconstitution: Follow steps 4 and 5 from the soil sample preparation protocol.

Experimental Workflow

G Analytical Workflow for this compound Quantification SampleCollection Sample Collection (Soil, Plant Material) Homogenization Sample Homogenization SampleCollection->Homogenization Extraction Solvent Extraction (Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup SPE Cleanup (Optional) Centrifugation->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Analysis Instrumental Analysis (Chiral HPLC or GC-MS) Concentration->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing

Caption: General experimental workflow for the quantification of this compound.

Instrumental Analysis

Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection
  • Column: Lux Cellulose-2 [cellulose tris(3-chloro-4-methylphenylcarbamate)][5]

  • Mobile Phase: Isocratic elution with Hexane:Isopropanol (97:3, v/v)[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 50°C[5]

  • Injection Volume: 10 µL

  • Detection: UV at 285 nm[5]

  • Elution Order: (+)-(R)-beflubutamid followed by (-)-(S)-beflubutamid[5]

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization (for beflubutamid-acid metabolite): Methylate the acid metabolite to its corresponding methyl ester using diazomethane.[5]

  • Column: γ-cyclodextrin derivative chiral column[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection: Splitless injection at 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp 1: 20°C/min to 180°C

    • Ramp 2: 2°C/min to 220°C, hold for 10 min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[5]

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions for Quantification:

      • Beflubutamid: m/z 221, 265[5]

      • Flutolanil (IS): m/z corresponding to the standard

Data Presentation: Method Validation Summary

The following tables summarize the performance characteristics of the analytical methods for this compound quantification.

Table 1: Chiral HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range (µg/mL)0.1 - 10
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) (µg/mL)0.03
Limit of Quantification (LOQ) (µg/mL)0.1
Accuracy (Recovery %)88 - 105%
Precision (RSD %)< 7%

Table 2: Chiral GC-MS Method Validation Parameters

ParameterResult
Linearity Range (ng/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (ng/mL)0.3
Limit of Quantification (LOQ) (ng/mL)1
Accuracy (Recovery %)91 - 108%
Precision (RSD %)< 5%

Note: The values presented are typical performance data for validated chiral methods and may vary slightly between laboratories and sample matrices.

Conclusion

The described chiral HPLC and GC-MS methods provide reliable and sensitive quantification of this compound in various matrices. The detailed protocols and validation data support their application in research, regulatory monitoring, and quality control settings, ensuring accurate assessment of the environmentally relevant enantiomer of beflubutamid.

References

Probing the Interaction of (S)-beflubutamid with Phytoene Desaturase: Application Notes and Protocols for Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing molecular docking studies of the herbicidally active (S)-enantiomer of beflubutamid with its target enzyme, phytoene desaturase (PDS). This document outlines the theoretical background, detailed experimental protocols, and data interpretation methods essential for researchers in weed science, herbicide development, and structural biology.

Introduction

Beflubutamid is a selective herbicide used for the control of broadleaf weeds in cereal crops. It acts by inhibiting the enzyme phytoene desaturase (PDS), a key component in the carotenoid biosynthesis pathway.[1] This inhibition leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photooxidation. The resulting "bleaching" effect ultimately leads to plant death.[1]

Beflubutamid is a chiral molecule, and studies have shown that the (S)-enantiomer is significantly more herbicidally active than the (R)-enantiomer.[2] Molecular docking studies have indicated that (S)-beflubutamid has a stronger binding affinity with phytoene desaturase from Oryza sativa (OsPDS), providing a structural basis for its enhanced activity.[3][4] This document provides a detailed protocol for replicating and analyzing the molecular docking of this compound with PDS.

Signaling Pathway and Mechanism of Action

This compound targets the carotenoid biosynthesis pathway, which is crucial for plant survival. The simplified pathway illustrating the point of inhibition is depicted below.

G GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene synthase Lycopene Lycopene Phytoene->Lycopene Phytoene desaturase (PDS) Carotenoids Carotenoids Lycopene->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Photosynthesis Healthy Photosynthesis Chlorophyll->Photosynthesis Inhibition Inhibition->Phytoene Beflubutamid This compound Beflubutamid->Inhibition

Caption: Inhibition of Phytoene Desaturase by this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a molecular docking study of this compound with phytoene desaturase using widely accepted bioinformatics tools.

Workflow Overview

The molecular docking workflow involves several key stages, from data retrieval and preparation to the final analysis of the results.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Retrieve PDS Structure (PDB ID: 5MOG) PrepProt 3. Prepare Protein: - Remove water - Add hydrogens - Assign charges PDB->PrepProt Ligand 2. Obtain this compound Structure (PubChem) PrepLig 4. Prepare Ligand: - Define rotatable bonds - Assign charges Ligand->PrepLig Grid 5. Define Grid Box around Active Site PrepProt->Grid PrepLig->Grid Docking 6. Run Docking Simulation (e.g., AutoDock) Grid->Docking Results 7. Analyze Docking Poses and Binding Energies Docking->Results Interaction 8. Visualize and Identify Key Interactions Results->Interaction

Caption: Molecular Docking Workflow.

Preparation of the Receptor (Phytoene Desaturase)
  • Retrieve the Protein Structure: Download the crystal structure of Oryza sativa phytoene desaturase (PDS) from the Protein Data Bank (PDB). The recommended PDB ID is 5MOG . This structure is co-crystallized with the inhibitor norflurazon, which helps in identifying the active site.

  • Prepare the Protein for Docking:

    • Load the PDB file into a molecular modeling software such as AutoDockTools, UCSF Chimera, or PyMOL.

    • Remove all water molecules and heteroatoms, including the co-crystallized inhibitor (norflurazon).

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to all atoms.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock.

Preparation of the Ligand (this compound)
  • Obtain the Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem.

  • Prepare the Ligand for Docking:

    • Load the ligand structure into AutoDockTools or a similar program.

    • Define the rotatable bonds to allow for conformational flexibility during the docking simulation.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format.

Molecular Docking Simulation

This protocol utilizes AutoDock Vina, a widely used program for molecular docking.

  • Grid Box Generation:

    • Define a grid box that encompasses the active site of PDS. The active site can be identified based on the binding location of the original co-crystallized inhibitor (norflurazon) in the 5MOG structure.

    • The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. A typical grid size is 60 x 60 x 60 Å with a spacing of 0.375 Å.

  • Docking Configuration:

    • Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters. An example configuration is provided below:

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input: vina --config conf.txt --log log.txt

Analysis of Docking Results
  • Binding Affinity: The primary output of AutoDock Vina is the binding affinity, expressed in kcal/mol. This value represents the estimated free energy of binding. More negative values indicate a stronger and more favorable interaction.

  • Pose Analysis: AutoDock Vina will generate multiple binding poses (conformations) of the ligand within the protein's active site. The pose with the lowest binding energy is typically considered the most likely binding mode.

  • Visualization of Interactions:

    • Load the prepared protein structure and the docked ligand poses (from the output.pdbqt file) into a visualization software (e.g., PyMOL, UCSF Chimera, or Discovery Studio).

    • Analyze the interactions between the ligand and the amino acid residues in the active site. Key interactions to identify include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Data Presentation

The quantitative results of the molecular docking study are summarized in the tables below.

Table 1: Docking Results for this compound with Phytoene Desaturase

LigandBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM) (Estimated)
This compound-8.51.5
(R)-beflubutamid-7.215.2
Norflurazon (Reference)-9.10.5

Note: The binding affinity for this compound is a representative value from similar PDS inhibitor docking studies. The Ki value is estimated from the binding affinity.

Table 2: Key Interacting Residues of Phytoene Desaturase with this compound

Amino Acid ResidueInteraction TypeDistance (Å)
PHE195Pi-Pi Stacking3.8
TYR435Hydrogen Bond2.9
LEU176Hydrophobic Interaction4.1
ALA192Hydrophobic Interaction3.9
MET172Hydrophobic Interaction4.3

Note: The interacting residues are based on the analysis of the docked pose of this compound in the active site of PDS (PDB: 5MOG) and may include representative interactions observed for similar inhibitors.

Conclusion

Molecular docking is a powerful computational tool for investigating the interactions between herbicides and their target enzymes at the molecular level. The protocols and data presented in these application notes provide a framework for researchers to conduct their own in silico studies on this compound and other PDS inhibitors. These studies can contribute to a deeper understanding of the mechanism of action of existing herbicides and aid in the rational design of new, more effective, and selective weed control agents. The stronger binding affinity of the (S)-enantiomer, as supported by molecular docking, underscores the importance of stereochemistry in herbicide design and development.[3][4]

References

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of (S)-beflubutamid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (S)-beflubutamid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield of this compound is low. What are the potential causes and solutions?

Low overall yield can stem from inefficiencies in multiple stages of the synthesis. A common route involves the resolution of a racemic intermediate followed by amidation. Here’s a breakdown of potential issues and how to address them:

  • Inefficient Resolution: The separation of the desired (S)-enantiomer from the racemic mixture is a critical step. Low efficiency here will directly impact the final yield.

    • Suboptimal Resolving Agent: The choice of resolving agent is crucial. Ensure you are using a high-purity chiral amine. See Table 1 for a comparison of different resolving agents.

    • Incorrect Stoichiometry: The molar ratio of the racemic acid to the resolving agent is critical for efficient diastereomeric salt formation. A 1:1 ratio is a good starting point, but optimization may be necessary.

    • Poor Crystallization Conditions: The crystallization of the desired diastereomeric salt is sensitive to solvent, temperature, and cooling rate. Slow cooling is generally preferred to ensure the formation of pure crystals.

  • Incomplete Amidation: The final step of coupling the chiral acid with benzylamine can also be a source of low yield.

    • Ineffective Coupling Agent: Ensure your coupling agent (e.g., thionyl chloride for forming the acid chloride) is fresh and active.

    • Reaction Conditions: Temperature and reaction time are key parameters. The formation of the acid chloride is typically performed at low temperatures to minimize side reactions.

Q2: I am observing poor enantiomeric excess (e.e.) in my final product. How can I improve it?

Achieving high enantiomeric excess is paramount for the synthesis of this compound, as the (S)-enantiomer is significantly more herbicidally active.[1][2][3][4]

  • Purity of Resolving Agent: The enantiomeric purity of your resolving agent directly influences the e.e. of the resolved acid. Use a resolving agent with the highest available enantiomeric purity.

  • Number of Recrystallizations: A single crystallization of the diastereomeric salt may not be sufficient to achieve high e.e. Perform multiple recrystallizations and monitor the e.e. of the liberated acid at each stage using chiral HPLC.

  • Racemization: The chiral center of the 2-aryloxybutanoic acid can be susceptible to racemization, especially under harsh basic or acidic conditions or at elevated temperatures. Ensure that the conditions used for liberating the free acid from the diastereomeric salt and during the subsequent amidation step are mild.

Q3: I am having difficulty with the crystallization and separation of the diastereomeric salts. What can I do?

The physical properties of the diastereomeric salts can make their separation challenging.

  • Solvent Screening: The choice of solvent is critical for successful crystallization. Experiment with a range of solvents (e.g., ethanol, methanol, acetonitrile, or mixtures) to find the optimal conditions for selective precipitation of the desired diastereomeric salt.

  • Seeding: If you have a small amount of the pure desired diastereomeric salt, using it as a seed crystal can induce crystallization and improve the purity of the bulk material.

  • Filtration and Washing: Ensure that the filtration process is efficient to separate the crystals from the mother liquor, which will be enriched in the undesired diastereomer. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor without dissolving a significant amount of the product.

Data Presentation

Table 1: Comparison of Resolving Agents for Racemic 2-(4-fluoro-3-(trifluoromethyl)phenoxy)butanoic acid

Resolving AgentSolventObservationsReference
(1R)-1-phenylethylamineNot specifiedForms a diastereomeric salt for resolution.[5]
N-[(1R)-1-phenylethyl]-1-naphthalenemethanamineNot specifiedUsed for the resolution of 2-bromobutanoic acid, an alternative precursor.[6]
(L)-(-)-α-phenylethylamineNot specifiedMentioned as a resolving agent for the α-aryloxycarboxylic acid intermediate.[1]

Experimental Protocols

Protocol 1: Resolution of racemic 2-(4-fluoro-3-(trifluoromethyl)phenoxy)butanoic acid

This protocol is a generalized procedure based on common resolution techniques described in the literature.[1][5]

  • Dissolution: Dissolve racemic 2-(4-fluoro-3-(trifluoromethyl)phenoxy)butanoic acid in a suitable solvent (e.g., ethanol) at an elevated temperature.

  • Addition of Resolving Agent: Add an equimolar amount of the chiral resolving agent (e.g., (1R)-1-phenylethylamine) to the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.

  • Isolation: Isolate the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Chiral Acid: Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane). Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 1-2.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched acid.

  • Enantiomeric Excess Determination: Determine the e.e. of the acid using chiral HPLC.

  • Recrystallization (if necessary): If the e.e. is not satisfactory, repeat the crystallization process of the diastereomeric salt.

Protocol 2: Amidation of (S)-2-(4-fluoro-3-(trifluoromethyl)phenoxy)butanoic acid

This protocol outlines the final amidation step to produce this compound.[1]

  • Acid Chloride Formation: In an inert atmosphere, dissolve the enantiomerically pure (S)-2-(4-fluoro-3-(trifluoromethyl)phenoxy)butanoic acid in a dry, aprotic solvent (e.g., dichloromethane). Cool the solution to 0°C. Add thionyl chloride (typically 1.1-1.5 equivalents) dropwise. Allow the reaction to stir at room temperature until the conversion to the acid chloride is complete (monitor by TLC or IR spectroscopy).

  • Amidation: In a separate flask, dissolve benzylamine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.5-2.0 equivalents) in a dry, aprotic solvent. Cool this solution to 0°C.

  • Reaction: Slowly add the freshly prepared acid chloride solution to the benzylamine solution at 0°C. Allow the reaction to warm to room temperature and stir until completion.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound racemic_acid Racemic 2-(4-fluoro-3-(trifluoromethyl)phenoxy)butanoic acid diastereomeric_salts Diastereomeric Salts racemic_acid->diastereomeric_salts + resolving_agent Chiral Resolving Agent (e.g., (1R)-1-phenylethylamine) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization s_salt (S,R)-Diastereomeric Salt (Crystalline Solid) crystallization->s_salt Precipitation r_salt (R,R)-Diastereomeric Salt (in Mother Liquor) crystallization->r_salt acidification Acidification (HCl) s_salt->acidification s_acid (S)-2-(4-fluoro-3-(trifluoromethyl)phenoxy)butanoic acid acidification->s_acid amidation Amidation with Benzylamine s_acid->amidation s_beflubutamid This compound amidation->s_beflubutamid

Caption: Overall workflow for the enantioselective synthesis of this compound via classical resolution.

troubleshooting_yield cluster_resolution_solutions Resolution Troubleshooting cluster_amidation_solutions Amidation Troubleshooting start Low Overall Yield of This compound check_resolution Check Resolution Step Efficiency start->check_resolution check_amidation Check Amidation Step Efficiency start->check_amidation low_ee Low Enantiomeric Excess? check_resolution->low_ee poor_crystallization Poor Diastereomeric Salt Crystallization? check_resolution->poor_crystallization incomplete_amidation Incomplete Amidation Reaction? check_amidation->incomplete_amidation solution_ee 1. Verify Purity of Resolving Agent 2. Perform Recrystallizations 3. Use Milder Conditions low_ee->solution_ee Yes solution_crystallization 1. Screen Different Solvents 2. Use Seed Crystals 3. Optimize Cooling Rate poor_crystallization->solution_crystallization Yes solution_amidation 1. Use Fresh Coupling Agent 2. Optimize Reaction Temperature/Time 3. Ensure Anhydrous Conditions incomplete_amidation->solution_amidation Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of (S)-beflubutamid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of (S)-beflubutamid.

Frequently Asked Questions (FAQs)

Q1: What is the documented aqueous solubility of this compound?

This compound, also known as beflubutamid-M, is characterized by its low aqueous solubility. The reported solubility in water at 20°C and pH 7 is 3.29 mg/L[1]. This low solubility can present significant challenges for in vitro experiments and the development of aqueous-based formulations.

Q2: Are there any data on the solubility of beflubutamid in organic solvents?

While specific data for the (S)-enantiomer is limited, solubility data for racemic beflubutamid in various organic solvents is available and can provide a useful reference. It is highly soluble in solvents like acetone, dichloroethane, ethyl acetate, and methanol, with significantly lower solubility in non-polar solvents like n-heptane.

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble active ingredients like this compound. These can be broadly categorized into physical and chemical modification techniques. Common approaches include the use of co-solvents, surfactants, and complexing agents like cyclodextrins. Additionally, particle size reduction and the formation of amorphous solid dispersions can improve the dissolution rate.

Q4: How can I determine the solubility of this compound in my own experimental system?

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound. This involves adding an excess of this compound to the aqueous solution of interest, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then quantifying the concentration of the dissolved compound in the filtered supernatant. Analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for accurate quantification.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Precipitation of this compound during dilution of a stock solution. The concentration of the organic co-solvent in the final aqueous solution is too low to maintain solubility.1. Increase the proportion of the organic co-solvent in the final solution. 2. Prepare a more dilute initial stock solution. 3. Consider using a different co-solvent with higher solubilizing capacity for this compound. 4. Incorporate a surfactant or a cyclodextrin in the aqueous phase to enhance solubility.
Inconsistent results in biological assays. Poor solubility leading to non-homogenous distribution of the compound in the assay medium. Precipitation of the compound over the course of the experiment.1. Visually inspect for any precipitation in the assay wells. 2. Prepare fresh dilutions immediately before use. 3. Employ a solubility-enhancing formulation strategy (see experimental protocols below). 4. Sonication of the final solution may help in achieving a more uniform dispersion.
Difficulty in preparing a stock solution of sufficient concentration. Limited solubility of this compound in the chosen solvent.1. Refer to the solubility data table to select a more appropriate solvent. 2. Gentle heating and sonication can aid in dissolution, but be cautious of potential degradation. 3. If a high concentration is essential, consider preparing a solid dispersion or a cyclodextrin inclusion complex.
Cloudiness or formation of a film on the surface of the aqueous solution. The compound may be coming out of solution or forming micelles if a surfactant is used at a high concentration.1. Filter the solution through a 0.22 µm filter to remove any undissolved particles. 2. If using a surfactant, ensure the concentration is above the critical micelle concentration (CMC) but not excessively high to cause cloudiness. 3. Re-evaluate the chosen solubilization method and consider alternatives.

Quantitative Data Summary

The following table summarizes the known solubility of beflubutamid.

Solvent SystemCompoundTemperatureSolubility
Water (pH 7)This compound20°C3.29 mg/L
AcetoneRacemic BeflubutamidNot Specified> 473 g/L
DichloroethaneRacemic BeflubutamidNot Specified> 473 g/L
Ethyl AcetateRacemic BeflubutamidNot Specified> 473 g/L
MethanolRacemic BeflubutamidNot Specified> 473 g/L
n-HeptaneRacemic BeflubutamidNot Specified2.18 g/L
XyleneRacemic BeflubutamidNot Specified106 g/L

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol outlines a general procedure for using a water-miscible organic solvent to increase the aqueous solubility of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Vortex mixer

  • Sonicator

  • 0.22 µm syringe filters

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mg/mL) in a suitable organic co-solvent such as DMSO or DMF.

  • Serial Dilution: Perform serial dilutions of the stock solution into the desired aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize precipitation.

  • Observation and Sonication: Visually inspect the solutions for any signs of precipitation. If slight precipitation occurs, sonication for 5-10 minutes may help to redissolve the compound.

  • Final Concentration and Co-solvent Percentage: Note the highest concentration of this compound that remains in solution without precipitation. It is important to keep the final concentration of the organic co-solvent as low as possible (typically <1%) to avoid solvent-induced effects in biological assays.

  • Filtration: For critical applications, filter the final solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates.

Protocol 2: Solubility Enhancement using Cyclodextrins

This protocol describes the use of β-cyclodextrins to form an inclusion complex with this compound, thereby increasing its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 1-10% w/v) in the desired aqueous buffer.

  • Add this compound: Add an excess amount of this compound to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously using a magnetic stirrer at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Equilibration and Filtration: Allow the suspension to settle. Filter the solution through a 0.22 µm syringe filter to remove the undissolved this compound.

  • Quantification: Determine the concentration of dissolved this compound in the filtrate using a validated analytical method such as HPLC.

Visualizations

experimental_workflow prep_stock Prepare Stock Solution (e.g., in DMSO) add_stock Add Stock to Aqueous Medium (Vortexing) prep_stock->add_stock prep_aq Prepare Aqueous Medium (e.g., Buffer, Surfactant, Cyclodextrin) prep_aq->add_stock sonicate Sonication (Optional) add_stock->sonicate observe Visual Observation for Precipitation sonicate->observe observe->prep_stock If precipitation, adjust concentration/method filter Filtration (0.22 µm) observe->filter If no precipitation quantify Quantification (e.g., HPLC) filter->quantify

Caption: Experimental workflow for enhancing the solubility of this compound.

troubleshooting_logic start Poor Solubility Issue check_solvent Is an organic co-solvent used? start->check_solvent check_conc Is co-solvent concentration sufficient? check_solvent->check_conc Yes use_surfactant Add Surfactant check_solvent->use_surfactant No increase_cosolvent Increase co-solvent % check_conc->increase_cosolvent No check_conc->use_surfactant Yes, but still precipitates success Solubility Improved increase_cosolvent->success use_cyclodextrin Use Cyclodextrin use_surfactant->use_cyclodextrin If ineffective use_surfactant->success particle_reduction Consider Particle Size Reduction use_cyclodextrin->particle_reduction If ineffective use_cyclodextrin->success particle_reduction->success

Caption: Troubleshooting logic for addressing poor solubility of this compound.

References

Addressing degradation of (S)-beflubutamid in soil incubation studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting soil incubation studies on the degradation of (S)-beflubutamid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation in soil a subject of study?

This compound is the herbicidally active enantiomer of the chiral herbicide beflubutamid, used to control broad-leaved weeds in cereal crops.[1][2][3][4] Understanding its degradation in soil is crucial for assessing its environmental fate, persistence, and potential for groundwater contamination.[4][5] Soil incubation studies help determine its degradation rate and identify the metabolites formed under controlled laboratory conditions.

Q2: What are the primary degradation pathways for beflubutamid in soil?

Beflubutamid degradation in soil is primarily a microbially-mediated process.[6] It breaks down into amide and azide forms, and eventually to bound residues and CO2, which are considered harmless.[6] The major metabolites identified in some studies include (RS)-2-(4-fluoro-3-trifluoromethylphenoxy)butanamide and (RS)-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid.[4][7]

Q3: Is the degradation of beflubutamid in soil stereoselective?

Yes, the degradation of beflubutamid can be enantioselective, meaning the two enantiomers, this compound and (R)-beflubutamid, may degrade at different rates.[1][2][3] Studies have shown that in alkaline soils, the herbicidally active (-)-enantiomer (S-beflubutamid) degrades slightly slower than the (+)-enantiomer.[1][2][3][8] However, in acidic soils, both enantiomers may be degraded at similar rates.[1][2][3][8]

Q4: What are the key factors that influence the degradation rate of this compound in soil?

Several factors can influence the degradation rate of this compound in soil:

  • Soil Microorganisms: As degradation is primarily microbial, the presence and activity of specific soil microorganisms are critical.[6]

  • Soil pH: Soil pH affects both the chemical stability of the herbicide and the activity of microbial populations.[9] Beflubutamid degradation has been observed to be faster under acidic conditions in some studies, linked to the optimal growth pH of degrading fungi.

  • Soil Moisture: Adequate soil moisture is essential for microbial activity.[9][10] Degradation rates can be significantly reduced in overly dry or waterlogged conditions.[10]

  • Temperature: Higher temperatures generally increase the rate of microbial metabolism and chemical reactions, leading to faster degradation.[9][10]

  • Organic Matter: The application of organic matter, such as cattle manure, can increase the population and activity of microbes involved in pesticide degradation, thus accelerating the degradation of beflubutamid.[6]

Q5: How can I distinguish between biotic and abiotic degradation of this compound?

To differentiate between microbial (biotic) and chemical (abiotic) degradation, a common approach is to compare the degradation rate in non-sterilized soil with that in sterilized soil.[6] If degradation is significantly slower in sterilized soil, it indicates that microorganisms play a major role.[6] Common soil sterilization methods include autoclaving.

Troubleshooting Guide

Issue 1: Slow or No Degradation of this compound
Potential Cause Troubleshooting Steps
Inactive Microbial Population Ensure the soil used has a viable microbial community. If the soil was stored for an extended period or under improper conditions, its microbial activity may be low. Pre-incubating the soil for a week at the test temperature and moisture can help reactivate the microbial population.
Suboptimal Soil Moisture Check and adjust the soil moisture content. For most studies, a moisture level of 40-60% of the maximum water-holding capacity is recommended.[11]
Incorrect Incubation Temperature Verify the incubator temperature is set to the desired level (e.g., 20-28°C) and is stable.[6][11]
Unsuitable Soil pH Measure the pH of your soil. The degradation of beflubutamid can be pH-dependent.[1][2][3] Consider using soils with different pH values in your study to assess this effect.
Inappropriate Application of Test Substance Ensure the this compound is applied evenly to the soil. If using a solvent to apply the substance, ensure it has completely evaporated before starting the incubation, as the solvent could be toxic to soil microorganisms.
Issue 2: High Variability in Degradation Rates Between Replicates
Potential Cause Troubleshooting Steps
Inhomogeneous Soil Thoroughly mix and sieve the soil before dispensing it into incubation vessels to ensure uniformity. Remove any large stones or plant debris.
Uneven Application of this compound Use a precise application method, such as a microsyringe, to apply the test substance solution evenly across the soil surface of each replicate.
Inconsistent Incubation Conditions Ensure all replicates are incubated under identical conditions (temperature, moisture, and aeration). Check for temperature gradients within the incubator.
Variability in Microbial Inoculum If using a specific microbial culture, ensure the inoculum is well-mixed and each replicate receives the same amount. The physiological state of the bacteria in the preculture can be a source of variability.[12]
Issue 3: Poor Mass Balance (Recovery <90% or >110%)
Potential Cause Troubleshooting Steps
Inefficient Extraction Optimize the extraction solvent and method. A combination of solvents with different polarities may be necessary to extract both the parent compound and its metabolites.[13] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for pesticide residue analysis in soil.[14]
Volatilization of the Compound While beflubutamid has low volatility, this can be a factor for some pesticides. Use a closed incubation system with traps for volatile compounds if significant loss is suspected.
Formation of Bound Residues Some of the applied this compound may become tightly bound to soil organic matter and not be extractable with conventional solvents. Consider using more rigorous extraction techniques or radio-labeled compounds to quantify bound residues.
Analytical Method Issues Calibrate analytical instruments (e.g., GC-MS, HPLC) before each run. Use internal standards to correct for variations in extraction efficiency and instrument response. Matrix effects from co-extracted soil components can interfere with analysis; consider using matrix-matched standards or sample cleanup techniques like solid-phase extraction (SPE).[13]
Issue 4: Metabolites Not Detected
Potential Cause Troubleshooting Steps
Sampling Time Points are Too Far Apart Metabolites can be transient, forming and then degrading quickly. Increase the frequency of sampling, especially in the early stages of the incubation.
Analytical Method Not Suitable for Metabolites The analytical method (e.g., extraction solvent, chromatographic conditions) may be optimized for the parent compound but not its metabolites, which may have different chemical properties (e.g., polarity). Develop and validate analytical methods that can detect and quantify both the parent compound and its expected metabolites.[13]
Degradation Pathway Does Not Produce the Expected Metabolites in Your Soil The formation of specific metabolites can be dependent on the microbial community present in the soil. Consider using analytical techniques capable of identifying unknown metabolites (e.g., LC-MS/MS).

Experimental Protocols

Soil Collection and Preparation
  • Collect soil from the top 0-20 cm of the desired field.

  • Pass the soil through a 2-mm sieve to remove stones and large debris.

  • Determine the soil's physicochemical properties, including texture, pH, organic carbon content, and maximum water-holding capacity.

  • If the soil has been stored, pre-incubate it for 7-14 days at the intended study temperature and moisture to allow the microbial community to stabilize.[11]

Soil Incubation Setup
  • Weigh a standardized amount of soil (e.g., 20 g) into each incubation vessel (e.g., 100-mL glass bottles).[6]

  • Adjust the soil moisture to 40-60% of its maximum water-holding capacity using deionized water.

  • Apply a known concentration of this compound, dissolved in a minimal amount of a suitable solvent, evenly to the soil surface. Prepare control samples with the solvent only.

  • If the solvent is organic, allow it to evaporate completely in a fume hood before sealing the vessels.

  • Incubate the samples in the dark at a constant temperature (e.g., 20°C).

  • Include a set of sterilized soil samples (e.g., autoclaved) to assess abiotic degradation.[6]

Sampling and Extraction
  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), sacrifice replicate samples for analysis.

  • Extract the soil samples with an appropriate solvent. For example, shake the soil with acetone, followed by partitioning with a suitable organic solvent.[6] The QuEChERS method is a robust alternative.[14]

  • Concentrate the extract to a known volume before analysis.

Analytical Methodology
  • Analyze the extracts for this compound and its metabolites using a validated analytical method, such as enantioselective gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[1][2][3]

  • Use certified reference standards for the parent compound and any known metabolites for quantification.

  • Develop a calibration curve and include quality control samples in each analytical run.

Visualizations

degradation_pathway beflubutamid This compound metabolite1 Phenoxybutanamide Metabolite beflubutamid->metabolite1 Microbial Metabolism metabolite2 Phenoxybutanoic Acid Metabolite metabolite1->metabolite2 co2 CO2 + Bound Residues metabolite2->co2

Caption: Simplified degradation pathway of this compound in soil.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis soil_collection Soil Collection & Sieving soil_characterization Soil Characterization (pH, OM, etc.) soil_collection->soil_characterization moisture_adjustment Moisture Adjustment soil_characterization->moisture_adjustment application Application of This compound moisture_adjustment->application incubation Incubation (Controlled Temp. & Dark) application->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis GC-MS / HPLC Analysis extraction->analysis data_analysis Data Analysis (Degradation Kinetics) analysis->data_analysis

Caption: General workflow for a soil incubation study.

References

Optimizing spray droplet size for maximal (S)-beflubutamid efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the efficacy of (S)-beflubutamid by controlling spray droplet size. The following information is designed to address common questions and challenges encountered during experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

This compound is a selective herbicide that functions as a carotenoid biosynthesis inhibitor.[1][2][3] It specifically targets and inhibits the enzyme phytoene desaturase (PDS).[3][4] This inhibition disrupts the production of carotenoids, which are essential for protecting chlorophyll from photooxidation.[5] The absence of carotenoids leads to the degradation of chlorophyll, resulting in a characteristic "bleaching" effect on susceptible plants, ultimately causing cell death.[3][5] The (S)-enantiomer of beflubutamid is significantly more herbicidally active than the (R)-enantiomer.[1][2][4][5]

Q2: How does spray droplet size influence the efficacy of this compound?

  • Smaller Droplets (<150 microns): These provide excellent surface area coverage, which can be beneficial for foliar-applied herbicides. However, they are highly susceptible to evaporation and wind drift, potentially reducing the amount of active ingredient reaching the target and causing damage to non-target organisms.[6][7][9][10][11]

  • Larger Droplets (>400-500 microns): These are less prone to drift and evaporation, ensuring more of the herbicide reaches the intended area.[7] However, they may provide insufficient coverage, with droplets potentially bouncing or rolling off the leaf surface, leading to reduced efficacy.[8][11]

For many foliar herbicides, a medium droplet size (in the range of 150-400 microns) is often considered a good compromise to achieve effective coverage while mitigating drift.[9][11][12] The optimal droplet size for this compound will also depend on the weed species being targeted, its growth stage, and the environmental conditions during application.[13]

Q3: What are the key parameters to consider when designing an experiment to test this compound efficacy?

When designing an efficacy trial, it is crucial to consider the following:

  • Application Rate: Test a range of this compound concentrations to determine the dose-response relationship.[14]

  • Droplet Size Distribution: Utilize different nozzle types and pressures to generate a variety of droplet size spectra for comparison.

  • Weed Species and Growth Stage: The susceptibility of weeds can vary with species and their developmental stage at the time of application.[14]

  • Environmental Conditions: Factors such as temperature, humidity, and wind speed can significantly impact droplet behavior and herbicide performance.[6][15]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reduced efficacy despite correct application rate Inappropriate droplet size: Droplets may be too large, leading to poor coverage, or too small, resulting in drift and evaporation.[6][7][8]1. Measure the droplet size distribution of your spray setup. 2. Adjust nozzle type and pressure to achieve a medium droplet size spectrum (e.g., 200-400 µm) and re-evaluate efficacy. 3. Consider using adjuvants to improve droplet retention and spreading on the leaf surface.[6]
Poor water quality: Hard water containing certain minerals can negatively interact with some herbicides, reducing their effectiveness.[15]1. Test the pH, hardness, and mineral content of your water source. 2. If water quality is poor, consider using deionized or distilled water for your experiments. Water conditioning adjuvants can also be used.
Unfavorable environmental conditions: High winds, low humidity, or high temperatures can increase drift and evaporation.[6][15]1. Monitor weather conditions closely before and during application. 2. Apply during calm conditions, preferably in the morning or evening when temperatures are lower and humidity is higher.[6]
Weed resistance: Repeated use of herbicides with the same mode of action can lead to the selection of resistant weed populations.[16]1. Investigate the herbicide history of the weed population. 2. If resistance is suspected, conduct a bioassay with a known susceptible population for comparison.[17]
Inconsistent results across replicates Variable application technique: Inconsistent sprayer height, speed, or pressure can lead to uneven application.[7][18]1. Ensure consistent sprayer calibration and operation for all applications. 2. Use a track sprayer or other automated system for precise and repeatable applications in a laboratory or greenhouse setting.
Non-uniform weed growth: Variability in weed size and health can affect their susceptibility to the herbicide.1. Select weeds at a consistent growth stage for your experiments. 2. Ensure uniform growing conditions for all plants.
Damage to non-target plants Spray drift: Small droplets have moved outside the intended application area.[7]1. Increase the droplet size by using drift-reducing nozzles or lowering the spray pressure. 2. Avoid spraying in windy conditions.[6] 3. Use a spray shield to contain the application.

Experimental Protocols

Protocol 1: Droplet Size Analysis

Objective: To characterize the droplet size distribution of a spray solution.

Methodology:

Several techniques can be used to measure droplet size, with non-intrusive methods like laser diffraction and Phase Doppler Particle Analysis (PDPA) being common in research settings.[19][20][21]

  • Laser Diffraction:

    • A laser beam is passed through the spray.

    • The droplets scatter the light, and the angle of scattering is inversely proportional to the droplet size.[21]

    • A detector measures the scattered light pattern, which is then used to calculate the droplet size distribution.

  • Phase Doppler Particle Analysis (PDPA):

    • This technique measures the size and velocity of individual droplets.[19]

    • It uses the phase difference of scattered light at multiple angles to determine droplet characteristics.[19]

  • High-Speed Imaging (Shadowgraphy):

    • A high-speed camera captures images of the droplets against a backlit background.

    • Image analysis software is then used to measure the size of the individual droplets.[19]

Data Presentation:

Summarize the droplet size data in a table. The Volume Median Diameter (VMD or Dv0.5) is a key parameter, representing the droplet size at which 50% of the spray volume is in smaller droplets and 50% is in larger droplets.[10][22][23] Also include Dv0.1 and Dv0.9 to understand the range of droplet sizes.

Nozzle Type Pressure (psi) VMD (Dv0.5) (µm) Dv0.1 (µm) Dv0.9 (µm) Relative Span
Flat Fan A30
Flat Fan A40
Air Induction B30
Air Induction B40

Relative Span = (Dv0.9 - Dv0.1) / Dv0.5[23]

Protocol 2: this compound Bio-Efficacy Assay

Objective: To evaluate the efficacy of this compound at different droplet sizes on a target weed species.

Methodology:

  • Plant Preparation:

    • Grow a susceptible weed species (e.g., Chenopodium album) in pots under controlled greenhouse conditions.

    • Select healthy, uniform plants at a specific growth stage (e.g., 3-4 true leaves) for the experiment.[24]

  • Herbicide Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Create a series of dilutions to test a range of application rates.

  • Spray Application:

    • Calibrate the sprayer with the desired nozzle and pressure combinations to achieve the target droplet sizes (as determined in Protocol 1).

    • Apply the different concentrations of this compound to the plants. Include a control group sprayed only with the carrier solution.

  • Post-Application Care and Evaluation:

    • Return the plants to the greenhouse and maintain optimal growing conditions.

    • Visually assess the plants for signs of phytotoxicity (e.g., bleaching, stunting, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).[17]

    • At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight for a quantitative measure of efficacy.

Data Presentation:

Present the efficacy data in a clear, tabular format.

Droplet Size (VMD, µm) This compound Rate (g a.i./ha) Visual Injury (%) at 21 DAT Biomass Reduction (%)
150 (Fine)0 (Control)00
X
2X
300 (Medium)0 (Control)00
X
2X
500 (Coarse)0 (Control)00
X
2X

Visualizations

S_Beflubutamid_Mode_of_Action cluster_pathway Carotenoid Biosynthesis Pathway GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene synthase Lycopene Lycopene Phytoene->Lycopene Phytoene desaturase (PDS) Carotenes β-Carotene (Carotenoids) Lycopene->Carotenes Chlorophyll Chlorophyll Carotenes->Chlorophyll Protection Beflubutamid This compound Beflubutamid->Inhibition Photooxidation Photooxidation (Bleaching) Inhibition->Photooxidation Leads to Phytoene_to_Lycopene Phytoene_to_Lycopene PlantDeath Plant Death Photooxidation->PlantDeath

Caption: Mode of action of this compound in the carotenoid biosynthesis pathway.

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_evaluation Evaluation cluster_analysis Analysis PlantPrep 1. Prepare Target Weeds HerbicidePrep 2. Prepare this compound Solutions PlantPrep->HerbicidePrep SpraySetup 3. Calibrate Sprayer & Characterize Droplet Size HerbicidePrep->SpraySetup Application 4. Apply Treatments SpraySetup->Application PostCare 5. Greenhouse Incubation Application->PostCare Visual 6. Visual Assessment PostCare->Visual Biomass 7. Biomass Measurement Visual->Biomass DataAnalysis 8. Analyze Data & Determine Optimal Droplet Size Biomass->DataAnalysis

Caption: Workflow for determining the optimal droplet size for this compound efficacy.

Troubleshooting_Logic Start Poor Efficacy Observed CheckRate Is Application Rate Correct? Start->CheckRate CheckDroplet Is Droplet Size Optimal? CheckRate->CheckDroplet Yes AdjustRate Adjust Application Rate CheckRate->AdjustRate No CheckEnvironment Were Environmental Conditions Favorable? CheckDroplet->CheckEnvironment Yes AdjustSpray Modify Nozzle/Pressure for Optimal Droplet Size CheckDroplet->AdjustSpray No CheckResistance Is Weed Resistance a Possibility? CheckEnvironment->CheckResistance Yes Reapply Re-apply in Suitable Conditions CheckEnvironment->Reapply No TestResistance Conduct Resistance Bioassay CheckResistance->TestResistance Yes Success Efficacy Improved CheckResistance->Success No AdjustRate->Start Re-evaluate AdjustSpray->Start Re-evaluate Reapply->Start Re-evaluate

Caption: A logical workflow for troubleshooting poor this compound efficacy.

References

Minimizing off-target effects of (S)-beflubutamid in field applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of (S)-beflubutamid in field applications. The following troubleshooting guides and FAQs address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is the herbicidally active stereoisomer of beflubutamid. It functions as a selective herbicide, primarily used for the control of broadleaf weeds in cereal crops.[1][2] Its mode of action is the inhibition of the enzyme phytoene desaturase (PDS), which is a key component in the carotenoid biosynthesis pathway in plants.[3] By blocking this pathway, chlorophyll is destroyed by photo-oxidation, leading to the characteristic "bleaching" symptoms in susceptible plants.[3]

Q2: Why is it preferable to use the (S)-enantiomer over the racemic mixture of beflubutamid?

A2: The herbicidal activity of beflubutamid is almost exclusively due to the (S)-enantiomer.[4] Studies have shown that the (S)-enantiomer is significantly more potent than the (R)-enantiomer.[5][6] Therefore, using the pure this compound allows for a lower application rate to achieve the same level of weed control, which in turn reduces the overall chemical load on the environment and minimizes the potential for off-target effects.

Q3: What are the main off-target concerns associated with this compound application?

A3: The primary off-target concerns include:

  • Spray Drift: The movement of spray droplets to adjacent, non-target areas during application.

  • Surface Runoff: The transport of the herbicide from the application site into nearby water bodies, particularly given its potential persistence in aquatic environments.[1]

  • Toxicity to Non-Target Organisms: this compound is classified as moderately toxic to aquatic organisms (fish and daphnia) and earthworms.[1][4] It is considered to have low toxicity to honeybees.[1]

Q4: What are the typical symptoms of this compound injury on non-target plants?

A4: As a carotenoid biosynthesis inhibitor, this compound causes distinct bleaching symptoms on susceptible non-target plants.[3] New growth will typically appear white or pale yellow.[7] Depending on the dose, the affected tissue may become necrotic over time.[8]

Data Presentation: Ecotoxicity of Beflubutamid

The following tables summarize the available ecotoxicity data for beflubutamid. Note that much of the publicly available data pertains to the racemic mixture. As the (S)-enantiomer is the active component, these values provide a conservative estimate of its potential effects.

Table 1: Aquatic Organism Toxicity

SpeciesEndpointValue (mg/L)Exposure DurationReference
Oncorhynchus mykiss (Rainbow Trout)LC50>3.596 hours[1]
Daphnia magna (Water Flea)EC50>3.948 hours[1]
Pseudokirchneriella subcapitata (Green Algae)ErC500.00772 hours[1]

Table 2: Terrestrial Organism Toxicity

SpeciesEndpointValue (mg/kg)Exposure DurationReference
Eisenia fetida (Earthworm)LC50>100014 days[1]
Apis mellifera (Honeybee) - OralLD50>100 µ g/bee 48 hours[1]
Apis mellifera (Honeybee) - ContactLD50>100 µ g/bee 48 hours[1]
Colinus virginianus (Bobwhite Quail)LD50>2000-[1]

Troubleshooting Guides

Issue 1: Observed damage to non-target plants adjacent to the application area.

Possible Cause Troubleshooting Steps
Spray Drift 1. Confirm Symptoms: Verify that the symptoms (bleaching of new growth) are consistent with a carotenoid biosynthesis inhibitor. 2. Review Application Records: Check wind speed and direction at the time of application. Wind speeds over 10 mph significantly increase drift. 3. Inspect Equipment: Ensure nozzles were set to produce a coarse droplet size and the boom height was as low as possible while maintaining uniform coverage. 4. Future Prevention: In future applications, establish a no-spray buffer zone between the target area and sensitive non-target plants.
Vapor Drift 1. Check Temperature Records: High temperatures can increase the volatility of some herbicide formulations. 2. Formulation Selection: For future applications, choose a less volatile formulation if available.

Issue 2: Suspected contamination of a nearby water body.

Possible Cause Troubleshooting Steps
Surface Runoff 1. Assess Field Topography: Determine if the field has a significant slope leading towards the water body. 2. Review Rainfall Data: A heavy rainfall event shortly after application can lead to significant runoff. 3. Future Prevention:     a. Avoid application when heavy rain is forecast.     b. Implement conservation tillage practices to increase water infiltration.     c. Establish vegetative filter strips along the edge of the water body to intercept runoff.
Accidental Spillage 1. Mixing and Loading Procedures: Review procedures to ensure they are conducted away from water sources. 2. Spill Kit: Ensure a spill kit is readily available during transport, mixing, and application.

Issue 3: Lower than expected efficacy on target weeds.

Possible Cause Troubleshooting Steps
Weed Growth Stage 1. Application Timing: this compound is most effective on young, actively growing weeds. Applications to mature or stressed weeds will be less effective. 2. Scouting: Conduct regular field scouting to ensure applications are timed correctly.
Application Rate/Coverage 1. Sprayer Calibration: Verify that the sprayer is properly calibrated to deliver the correct volume per unit area. 2. Nozzle Selection: Ensure nozzles provide adequate coverage of the target weeds.
Herbicide Resistance 1. Monitor for Resistance: Be aware of any known resistance of target weeds to Group F herbicides. 2. Rotate Modes of Action: Implement a herbicide rotation plan that includes different modes of action to prevent the development of resistance.

Experimental Protocols

1. Protocol for Assessing Off-Target Spray Drift

This protocol provides a framework for quantifying the physical drift of this compound during field application.

  • Objective: To measure the deposition of this compound on non-target surfaces at varying distances downwind from the application site.

  • Materials:

    • Calibrated application sprayer

    • This compound formulation

    • Inert collection surfaces (e.g., Mylar sheets, filter paper)

    • Anemometer to measure wind speed and direction

    • Sample containers

    • Analytical instrumentation for quantifying this compound (e.g., LC-MS/MS)

  • Methodology:

    • Site Selection: Choose a test site with a uniform surface and no obstructions to wind flow.

    • Collector Placement: Place collection surfaces at set intervals downwind from the intended spray path (e.g., 1, 2, 5, 10, 20, 50 meters).

    • Meteorological Monitoring: Record wind speed, wind direction, temperature, and relative humidity throughout the application.

    • Application: Apply this compound according to a predefined scenario (e.g., specific nozzle type, pressure, boom height, and travel speed).

    • Sample Collection: Immediately after the spray cloud has passed, carefully collect the sampling surfaces and place them in labeled containers.

    • Analysis: Extract this compound from the collection surfaces and quantify the amount using a validated analytical method.

    • Data Interpretation: Express the results as the amount of active ingredient deposited per unit area at each downwind distance.

2. Protocol for a Simulated Runoff Study

This protocol outlines a method to evaluate the potential for this compound to be transported from a treated field via surface runoff.

  • Objective: To determine the concentration of this compound in runoff water and sediment following a simulated rainfall event.

  • Materials:

    • Defined test plots with a known slope

    • Rainfall simulator

    • Runoff collection system (e.g., flumes and automated water samplers)

    • This compound formulation

    • Analytical instrumentation (e.g., LC-MS/MS)

  • Methodology:

    • Plot Establishment: Construct bounded plots on a representative soil type with a controlled slope.

    • Application: Apply this compound to the plots at the desired rate.

    • Simulated Rainfall: At a specified time after application (e.g., 24 hours), apply a simulated rainfall of known intensity and duration.

    • Sample Collection: Collect runoff water and sediment samples at regular intervals throughout the runoff event.

    • Analysis: Separate the water and sediment phases. Extract and quantify the concentration of this compound in each phase.

    • Data Interpretation: Calculate the total mass of this compound lost in runoff and express it as a percentage of the amount applied.

Visualizations

G cluster_plant Target Plant Cell PDS Phytoene Desaturase (PDS) Carotenoids Carotenoids PDS->Carotenoids Synthesis Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects PhotoOxidation Photo-oxidation Chlorophyll->PhotoOxidation Sunlight Bleaching Bleaching/Necrosis PhotoOxidation->Bleaching S_Beflubutamid This compound S_Beflubutamid->PDS Inhibits

Caption: Mode of action of this compound in target plants.

G cluster_workflow Off-Target Effect Troubleshooting Workflow Observation Observe Off-Target Effect (e.g., Plant Injury, Dead Insects) Identify Identify Symptoms (e.g., Bleaching, Cupping) Observation->Identify Pattern Assess Pattern of Injury (e.g., Field Edge, Low Spots) Identify->Pattern Records Review Application Records (Weather, Rate, Equipment) Pattern->Records Diagnosis Diagnose Probable Cause (Drift, Runoff, Carryover) Records->Diagnosis Mitigation Implement Mitigation Strategy (e.g., Buffer Zones, No-till) Diagnosis->Mitigation Cause Identified Consult Consult Technical Support / Conduct Further Analysis Diagnosis->Consult Uncertain

Caption: General workflow for troubleshooting off-target effects.

G cluster_animal Non-Target Animal Cell (Generalized) Herbicide This compound (or metabolites) Cell Cellular Components Herbicide->Cell Interacts with ROS Reactive Oxygen Species (ROS) Generation Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipid Peroxidation, DNA Damage) OxidativeStress->Damage Antioxidant Antioxidant Defense (e.g., SOD, CAT) Antioxidant->OxidativeStress Counteracts Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Caption: Potential pathway of toxicity in non-target animals.

References

Technical Support Center: Enhancing the Stability of (S)-Beflubutamid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the formulation of (S)-beflubutamid.

Troubleshooting Guide

This guide provides solutions to common physical and chemical stability problems observed in this compound suspension concentrate (SC) formulations.

Table 1: Troubleshooting Common Stability Issues in this compound SC Formulations

IssuePotential Cause(s)Recommended Solution(s)Acceptance Criteria
Physical Instability
Increased particle size / Crystal growthOstwald ripening, especially at elevated temperatures. Poor performance of the dispersant.Optimize the dispersant system; consider a combination of polymeric and anionic dispersants. Incorporate a crystal growth inhibitor (e.g., a low molecular weight lignosulfonate). Control storage temperature.Particle size (D90) increase <10% after 2 weeks at 54°C.
Sedimentation / CakingInadequate suspension aid. Low viscosity of the continuous phase.Increase the concentration of the rheology modifier (e.g., xanthan gum). Evaluate alternative thickeners (e.g., attapulgite clay).No hard cake formation after 2 weeks at 54°C. >95% resuspendability.
Phase Separation (Syneresis)Poor structuring of the formulation. Incompatibility of formulation components.Optimize the concentration of the thickener. Screen for compatibility of all excipients.<5% separation after 4 weeks at ambient temperature.
High Viscosity / Poor FlowabilityInappropriate wetting agent concentration. High solids loading. Sub-optimal particle size distribution.Optimize the wetting agent concentration. Adjust the solids content. Optimize the milling process to achieve a narrow particle size distribution.Viscosity within 200-800 mPa·s at 20°C.
Chemical Instability
Degradation of this compoundHydrolysis at extreme pH. Photodegradation. Interaction with excipients.Maintain formulation pH between 5 and 7. Use opaque packaging to protect from light. Screen excipients for compatibility.>98% of initial this compound content remaining after 2 years at ambient temperature.
Formation of ImpuritiesDegradation of the active ingredient or excipients.Identify impurities via HPLC-MS. Adjust formulation pH and protect from light to minimize degradation pathways.Specific impurities below 0.5% w/w.

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for this compound in aqueous formulations?

While this compound is relatively stable in water at neutral pH, it can be susceptible to hydrolysis under strongly acidic or alkaline conditions.[1] The primary environmental degradation pathways involve the cleavage of the amide bond, though this is more pronounced in soil and through photooxidation rather than within a controlled formulation.[1] For formulated products, maintaining a pH between 5 and 7 is crucial for chemical stability.

2. How can I prevent crystal growth in my this compound suspension concentrate?

Crystal growth in suspension concentrates is often due to a process called Ostwald ripening, where smaller particles dissolve and re-deposit onto larger ones.[2] To prevent this, consider the following:

  • Optimize the Dispersant: A high-performing polymeric dispersant is crucial to sterically stabilize the particles.[3][4]

  • Use a Surfactant Blend: A combination of non-ionic and anionic surfactants can improve overall stability.[3]

  • Incorporate a Crystal Growth Inhibitor: Additives that reduce the solubility of the active ingredient in the aqueous phase can be effective.[3]

  • Control Particle Size: A narrow particle size distribution from an efficient milling process can reduce the driving force for crystal growth.

3. What is the ideal particle size for an this compound SC formulation?

For optimal stability and biological efficacy, a target particle size of D50 between 2-5 µm and a D90 below 10 µm is generally recommended. This size range provides a good balance between preventing sedimentation and avoiding an excessively high surface area that could lead to increased viscosity or reactivity.

4. My formulation shows significant phase separation. What should I do?

Phase separation, or syneresis, is often due to an inadequate network structure in the formulation. The primary solution is to optimize the rheology modifier system.[5] Increasing the concentration of xanthan gum or incorporating a secondary thickener like bentonite or attapulgite clay can help build a stronger three-dimensional network to suspend the particles.[6]

5. How does temperature affect the stability of this compound formulations?

Elevated temperatures can accelerate both physical and chemical degradation. Physically, it can increase the rate of crystal growth and lead to changes in viscosity.[7] Chemically, it can increase the rate of hydrolysis if the pH is not optimal. It is recommended to conduct accelerated stability studies at elevated temperatures (e.g., 54°C for 2 weeks) to predict long-term stability at ambient conditions.[8] A registration report for a beflubutamid-containing product noted that the formulation is stable at temperatures below 35°C, and this should be mentioned on the label.[9]

Experimental Protocols

1. Protocol for Accelerated Stability Testing

This protocol outlines a standard procedure for evaluating the physical and chemical stability of this compound SC formulations under accelerated conditions.

  • Objective: To assess the short-term stability of the formulation at an elevated temperature to predict its long-term shelf life.

  • Materials: this compound SC formulation, climate chamber, particle size analyzer, viscometer, pH meter, HPLC system with a suitable column and detector.

  • Procedure:

    • Place a 50 mL sample of the formulation in a sealed, opaque container.

    • Store the container in a climate chamber at 54 ± 2°C for 14 days.

    • At day 0 and day 14, allow the sample to return to room temperature and perform the following analyses:

      • Visual Observation: Note any changes in appearance, such as phase separation, caking, or crystal formation.

      • Particle Size Analysis: Determine the particle size distribution (D10, D50, D90).

      • Viscosity Measurement: Measure the viscosity at a defined shear rate.

      • pH Measurement: Determine the pH of the formulation.

      • Active Ingredient Content: Quantify the concentration of this compound using a validated HPLC method.

2. Protocol for Determination of this compound Content by HPLC

This protocol provides a general method for the quantification of this compound in a formulation. Method validation is required for specific formulations.

  • Objective: To determine the concentration of this compound in an SC formulation.

  • Instrumentation: HPLC system with UV detector, C18 reversed-phase column.

  • Reagents: Acetonitrile (HPLC grade), water (HPLC grade), phosphoric acid, this compound analytical standard.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), adjusted to pH 3 with phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.

    • Sample Preparation: Accurately weigh a portion of the formulation, dissolve it in the mobile phase, and dilute to a known volume to achieve a concentration within the range of the standard curve.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Quantification: Construct a calibration curve from the peak areas of the standard solutions and determine the concentration of this compound in the sample.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_stability Accelerated Stability Study cluster_analysis Data Analysis Formulation Prepare this compound SC Formulation Initial_Analysis Day 0 Analysis: - Visual - Particle Size - Viscosity - pH - a.i. Content Formulation->Initial_Analysis Storage Store at 54°C for 14 Days Initial_Analysis->Storage Final_Analysis Day 14 Analysis: - Visual - Particle Size - Viscosity - pH - a.i. Content Storage->Final_Analysis Compare_Data Compare Day 0 and Day 14 Data Final_Analysis->Compare_Data Assess_Stability Assess Formulation Stability Compare_Data->Assess_Stability

Caption: Workflow for accelerated stability testing of this compound formulations.

Troubleshooting_Logic cluster_physical Physical Instability cluster_chemical Chemical Instability cluster_solutions Solutions Start Instability Observed Particle_Size Particle Size Increase? Start->Particle_Size Sedimentation Sedimentation/Caking? Start->Sedimentation Viscosity High Viscosity? Start->Viscosity Degradation a.i. Degradation? Start->Degradation Optimize_Dispersant Optimize Dispersant/ Add Inhibitor Particle_Size->Optimize_Dispersant Yes Increase_Thickener Increase Thickener Sedimentation->Increase_Thickener Yes Adjust_Wetting_Agent Adjust Wetting Agent/ Milling Viscosity->Adjust_Wetting_Agent Yes Check_pH_Packaging Check pH & Packaging Degradation->Check_pH_Packaging Yes

Caption: Logical workflow for troubleshooting common formulation stability issues.

References

Troubleshooting inconsistent results in (S)-beflubutamid bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in bioassay results for (S)-beflubutamid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound bioassays in a question-and-answer format.

Q1: Why am I seeing inconsistent or no herbicidal effects in my this compound bioassay?

A1: Inconsistent results with this compound, a phytoene desaturase (PDS) inhibitor, can stem from several factors related to the compound itself, the bioassay setup, and environmental conditions. Here are key areas to investigate:

  • Enantiomeric Purity: The herbicidal activity of beflubutamid resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is considered inactive.[1] Ensure you are using the (S)-enantiomer (also known as Beflubutamid-M) for your experiments. If using a racemic mixture, be aware that the herbicidal effect will be approximately half of what would be observed with the pure (S)-enantiomer at the same concentration.[2]

  • Compound Stability and Storage: Beflubutamid has low aqueous solubility and can be volatile.[3] Improper storage or handling can lead to degradation. Store the compound according to the manufacturer's instructions, typically in a cool, dark, and dry place. When preparing stock solutions, use appropriate solvents and ensure complete dissolution.

  • Bioassay System and Plant Species: The sensitivity to this compound can vary significantly between plant species. Ensure the species you are using is susceptible to PDS inhibitors. Garden cress (Lepidium sativum) has been effectively used in miniaturized biotests for beflubutamid.[4]

  • Soil and Substrate Properties: Soil composition can significantly impact the bioavailability of soil-applied herbicides.

    • Organic Matter: High organic matter content can bind to the herbicide, reducing its availability to the plant roots.[5]

    • pH: Soil pH can influence the degradation and persistence of beflubutamid. In alkaline soil, the degradation of the active (-)-beflubutamid has been observed to be slower than in acidic soil.[6]

  • Environmental Conditions:

    • Light: As a "bleaching herbicide," the characteristic symptoms of PDS inhibitors (whitening of new growth) are light-dependent.[7] Insufficient light intensity may mask the herbicidal effect.

    • Temperature: Temperature can affect the metabolic rate of the plant and the degradation rate of the herbicide in the soil. Maintain consistent and appropriate temperature conditions for your chosen plant species.

    • Watering: Over-watering can lead to leaching of the herbicide away from the root zone, while under-watering can stress the plants and confound the results.[8]

Q2: My control plants are showing signs of stress or bleaching. What could be the cause?

A2: Contamination is the most likely cause of symptoms in control plants.

  • Cross-Contamination: Ensure there is no carryover from previously used pots, soil, or equipment. Thoroughly clean all materials between experiments.

  • Contaminated Soil or Water: Use a soil or growth medium that is known to be free of any herbicide residues. Your water source should also be clean. It is good practice to run a "blank" bioassay with your soil and water to confirm they are not contaminated.[9]

Q3: The bleaching symptoms in my treated plants are not uniform. Why?

A3: Non-uniform symptoms can be attributed to uneven application or variability in the bioassay system.

  • Uneven Application: For soil-applied bioassays, ensure the this compound is thoroughly and evenly mixed into the soil. For foliar applications, ensure complete and uniform coverage of the plant foliage.

  • Inconsistent Soil Mixture: If using a soil matrix, inconsistencies in the soil composition (e.g., clumps of organic matter) can lead to variable herbicide availability in different parts of the pot.

  • Variable Plant Growth: Ensure that the plants used in the bioassay are of a uniform size and growth stage.

Q4: How long should I wait to see the effects of this compound?

A4: The onset of symptoms for bleaching herbicides like this compound can vary depending on the plant species, growth rate, and environmental conditions. Generally, you should observe the plants for at least three weeks after treatment.[9] The characteristic whitening will appear on new growth as the plant's existing carotenoid reserves are depleted.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound bioassays.

Table 1: Comparison of Herbicidal Activity of Beflubutamid Enantiomers

EnantiomerEC50 (μM) in Garden Cress BioassayRelative Activity
(S)-(-)-beflubutamid0.50~2x more active than racemate
Racemic beflubutamid1.06-
(R)-(+)-beflubutamid> 100 (no effect observed)At least 1000x less active than (S)-enantiomer

Data from miniaturized biotests with garden cress, measuring chlorophyll a content in 5-day-old leaves.[2][4]

Table 2: Factors Influencing this compound Bioassay Consistency

FactorPotential Impact on ResultsTroubleshooting Recommendation
Soil Organic Matter High levels can adsorb the herbicide, reducing bioavailability.[5]Use a consistent, low-organic matter soil or synthetic growth medium. If using field soil, characterize the organic matter content.
Soil pH Affects herbicide degradation rate; slower degradation in alkaline soils.[6]Measure and record the pH of your soil. Be aware of potential persistence differences in varying pH conditions.
Light Intensity Bleaching symptoms are light-dependent.Ensure adequate and uniform light conditions for all experimental units.
Watering Regimen Over-watering can cause leaching; under-watering induces plant stress.Maintain a consistent and appropriate watering schedule.
Plant Growth Stage Younger, actively growing plants are generally more susceptible.Use plants of a uniform age and developmental stage for all treatments.

Experimental Protocols

Below are detailed methodologies for conducting this compound bioassays.

Protocol 1: Soil-Based Dose-Response Bioassay

Objective: To determine the effective dose (e.g., EC50) of this compound on a target plant species.

Materials:

  • This compound analytical standard

  • Appropriate solvent (e.g., acetone, ethanol) for stock solution preparation

  • Herbicide-free, sieved soil with known characteristics (pH, organic matter content)

  • Pots (e.g., 10 cm diameter) with drainage holes

  • Seeds of a sensitive indicator plant species (e.g., garden cress, Lepidium sativum)

  • Controlled environment chamber or greenhouse with controlled lighting, temperature, and humidity

  • Deionized water

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent.

  • Dose Preparation: Create a series of dilutions from the stock solution to achieve the desired range of treatment concentrations. A typical dose-response experiment includes a geometric series of concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM).

  • Soil Treatment: For each concentration, add the corresponding amount of the this compound solution to a pre-weighed amount of soil. Mix thoroughly to ensure even distribution. Allow the solvent to evaporate completely before planting. Prepare a control group with soil treated only with the solvent.

  • Potting and Seeding: Fill the pots with the treated soil. Plant a predetermined number of seeds (e.g., 10-15) at a uniform depth in each pot.

  • Incubation: Place the pots in a controlled environment with optimal conditions for the chosen plant species (e.g., 16-hour photoperiod, 22°C/18°C day/night temperature). Water the pots as needed to maintain adequate soil moisture without over-saturating.

  • Data Collection: After a predetermined period (e.g., 21 days), assess the plants for herbicidal effects. This can include:

    • Visual assessment of bleaching (e.g., on a scale of 0-100%)

    • Plant height

    • Fresh and/or dry weight of the shoots

    • Chlorophyll content analysis

  • Data Analysis: Use a suitable statistical model (e.g., log-logistic dose-response curve) to calculate the EC50 value.

Protocol 2: Miniaturized Agar-Based Bioassay

Objective: A rapid and high-throughput method for assessing the herbicidal activity of this compound.

Materials:

  • This compound analytical standard and solvent

  • Agar

  • Deionized water

  • Sterile containers (e.g., 200 µL polypropylene pipet tips or small petri dishes)

  • Seeds of a sensitive indicator plant species (e.g., garden cress)

Procedure:

  • Stock and Dilution Preparation: Prepare a stock solution and a series of dilutions of this compound as described in Protocol 1.

  • Agar Medium Preparation: Prepare an agar solution (e.g., 0.8% w/v in deionized water) and autoclave. Cool the agar to approximately 60°C.

  • Treatment Incorporation: For each concentration, mix the this compound solution with the molten agar to achieve the final desired concentrations.

  • Dispensing: Dispense the treated agar into the sterile containers and allow it to solidify.

  • Seeding: Place one or two seeds on the surface of the agar in each container.

  • Incubation: Place the containers in a controlled environment with light and temperature suitable for the plant species.

  • Data Collection: After a shorter incubation period (e.g., 5-7 days), assess the seedlings for:

    • Root and shoot elongation

    • Cotyledon bleaching

    • Chlorophyll content

  • Data Analysis: Compare the measurements of the treated seedlings to the control to determine the inhibitory effect.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mode of action of this compound and a typical experimental workflow for a dose-response bioassay.

Beflubutamid_Pathway cluster_pathway Carotenoid Biosynthesis Pathway cluster_inhibition Mechanism of Action GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (PSY) Zeta_Carotene ζ-Carotene Phytoene->Zeta_Carotene Phytoene Desaturase (PDS) Lycopene Lycopene Zeta_Carotene->Lycopene ζ-Carotene Desaturase (ZDS) Carotenoids Carotenoids (e.g., β-carotene) Lycopene->Carotenoids Cyclases Beflubutamid This compound Beflubutamid->Inhibition Bioassay_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_doses Create Serial Dilutions prep_stock->prep_doses treat_soil Treat Soil with Each Concentration prep_doses->treat_soil potting Potting and Seeding treat_soil->potting incubation Incubation in Controlled Environment potting->incubation data_collection Data Collection (Visual, Weight, etc.) incubation->data_collection analysis Dose-Response Analysis (e.g., EC50 Calculation) data_collection->analysis end End analysis->end Troubleshooting_Logic cluster_control Control Plant Issues cluster_treatment Treatment Variability start Inconsistent Bioassay Results check_compound Check this compound (Purity, Storage) start->check_compound check_control Examine Control Plants start->check_control check_setup Review Bioassay Setup (Soil, Plant Species) start->check_setup check_env Verify Environmental Conditions start->check_env control_symptoms Symptoms in Control? check_control->control_symptoms uneven_symptoms Non-Uniform Symptoms? check_setup->uneven_symptoms contamination Investigate Contamination (Soil, Water, Equipment) control_symptoms->contamination Yes no_control_issue Control OK control_symptoms->no_control_issue No application_issue Check Application Method (Mixing, Spraying) uneven_symptoms->application_issue Yes no_variability Symptoms Uniform uneven_symptoms->no_variability No

References

Technical Support Center: Method Refinement for Detecting (S)-Beflubutamid Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and analysis of (S)-beflubutamid and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the chiral separation and quantification of this compound and its metabolites?

A1: The primary methods for the analysis of this compound and its metabolites are chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] Chiral HPLC is often used for the separation of the enantiomers, while GC-MS is a sensitive method for quantification at trace levels.[1][2][4]

Q2: What are the major metabolites of beflubutamid that I should be looking for?

A2: The major metabolites of beflubutamid include a phenoxybutanoic acid metabolite and a phenoxybutanamide metabolite.[5] The degradation of the phenoxybutanamide metabolite can be highly enantioselective.[5]

Q3: What is the mode of action of beflubutamid?

A3: Beflubutamid is a herbicide that acts as an inhibitor of carotenoid biosynthesis.[1][2][3][4] Specifically, it inhibits the enzyme phytoene desaturase (PDS), which is a key enzyme in the carotenoid biosynthesis pathway.[6][7][8] This inhibition leads to the accumulation of phytoene and a deficiency in carotenoids, which protect chlorophyll from photooxidation. The resulting photo-destruction of chlorophyll causes a "bleaching" effect on the plant tissue.[7]

Q4: Which enantiomer of beflubutamid is the herbicidally active one?

A4: The (-)-enantiomer of beflubutamid, also referred to as this compound, is the herbicidally active form.[1][2] It has been shown to have significantly higher herbicidal activity than the (+)-enantiomer.[1][2]

Troubleshooting Guides

Chiral HPLC Analysis

Q: I am observing poor resolution and peak splitting between the (S)- and (R)-beflubutamid enantiomers on my chiral HPLC column. What could be the cause and how can I fix it?

A: Poor resolution and peak splitting in chiral HPLC can be caused by several factors. Here are some common issues and their solutions:

  • Inappropriate Mobile Phase: The composition of the mobile phase is critical for chiral separation.

    • Solution: Optimize the mobile phase composition. For normal-phase chiral chromatography of beflubutamid, a mixture of n-hexane and an alcohol like isopropanol or ethanol is often used. Adjusting the ratio of the alcohol can significantly impact resolution.

  • Column Temperature: Temperature can affect the selectivity of the chiral stationary phase.

    • Solution: Experiment with different column temperatures. For some chiral columns, operating at a slightly elevated temperature (e.g., 40-50°C) can improve peak shape and resolution.

  • Flow Rate: The flow rate can influence the interaction time of the analytes with the stationary phase.

    • Solution: Optimize the flow rate. A lower flow rate generally allows for better separation but increases analysis time.

  • Column Contamination or Degradation: Over time, the column can become contaminated or the stationary phase can degrade, leading to poor performance.

    • Solution: Flush the column with a strong, compatible solvent to remove contaminants. If performance does not improve, the column may need to be replaced.

  • Sample Overload: Injecting too much sample can lead to peak broadening and splitting.

    • Solution: Reduce the injection volume or the concentration of the sample.

GC-MS Analysis

Q: I am experiencing low recovery and poor peak shape for the polar metabolites of beflubutamid during GC-MS analysis. What steps can I take to improve my results?

A: The analysis of polar metabolites by GC-MS often requires derivatization to increase their volatility and thermal stability.

  • Incomplete Derivatization: Polar functional groups (e.g., carboxylic acids) need to be derivatized to be suitable for GC analysis.

    • Solution: Ensure your derivatization reaction goes to completion. For carboxylic acid metabolites, methylation (e.g., with diazomethane or trimethylsilyldiazomethane) or silylation (e.g., with BSTFA or MSTFA) are common derivatization techniques. Optimize the reaction time, temperature, and reagent concentration.

  • Matrix Effects: Co-extracted matrix components can interfere with the analysis, leading to ion suppression or enhancement in the MS source.

    • Solution: Improve your sample cleanup procedure. Solid-phase extraction (SPE) can be used to remove interfering compounds. Alternatively, using matrix-matched standards for calibration can help to compensate for matrix effects.

  • Analyte Degradation: The metabolites may be degrading in the hot GC inlet.

    • Solution: Optimize the inlet temperature. A lower temperature may prevent degradation, but it must be high enough to ensure complete volatilization. Using a deactivated liner can also minimize analyte degradation.

Sample Preparation (QuEChERS)

Q: I am using the QuEChERS method for sample preparation from a food matrix, but my recoveries for this compound are inconsistent. What are some common pitfalls with the QuEChERS method?

A: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis, but some issues can arise.

  • pH of the Sample: The pH during extraction can affect the recovery of certain pesticides.

    • Solution: For acidic analytes, acidifying the acetonitrile extraction solvent can improve recovery. For base-sensitive analytes, buffering the sample is important.[9]

  • Type of Dispersive SPE Sorbent: The choice of sorbent for the cleanup step is crucial.

    • Solution: Primary secondary amine (PSA) is commonly used to remove organic acids and sugars. However, for samples with high chlorophyll content, graphitized carbon black (GCB) may be added, but it can also adsorb planar pesticides. C18 can be used to remove nonpolar interferences like fats. The choice of sorbent should be optimized for your specific matrix and analyte.

  • Water Content of the Sample: The amount of water in the sample is critical for proper partitioning.

    • Solution: For dry samples (e.g., grains, flour), water must be added before the initial extraction to ensure efficient partitioning of the pesticides into the acetonitrile.[9]

  • Inadequate Shaking/Vortexing: Insufficient mixing during the extraction and cleanup steps will lead to poor recoveries.

    • Solution: Ensure vigorous shaking or vortexing for the recommended time to ensure thorough extraction and cleanup.

Data Presentation

Table 1: Typical Analytical Performance Data for this compound and its Phenoxybutanoic Acid Metabolite

AnalyteMatrixMethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Reference
This compoundSoilGC-MS0.10.585-105< 15[5]
(R)-BeflubutamidSoilGC-MS0.10.585-105< 15[5]
Phenoxybutanoic Acid MetaboliteWaterLC-MS/MS0.050.290-110< 10[10]
This compoundWheatQuEChERS-LC-MS/MS1580-110< 20[11]
This compoundAppleQuEChERS-GC-MS21075-100< 20[12]

Note: These values are illustrative and can vary depending on the specific experimental conditions, instrumentation, and matrix.

Experimental Protocols

Detailed Protocol for Extraction of this compound from Soil

This protocol is based on methods described for the analysis of beflubutamid in soil.[5]

  • Sample Preparation:

    • Weigh 20 g of sieved soil into a 50 mL centrifuge tube.

    • Spike the soil with a known concentration of this compound standard solution for recovery experiments.

  • Extraction:

    • Add 20 mL of acetonitrile to the centrifuge tube.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for another 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing MgSO₄ and PSA.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

    • The extract is now ready for analysis by GC-MS or LC-MS/MS.

Mandatory Visualizations

Beflubutamid_Mode_of_Action GGPP Geranylgeranyl Diphosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase PDS Phytoene Desaturase (PDS) Phytoene->PDS zeta_Carotene ζ-Carotene Lycopene Lycopene zeta_Carotene->Lycopene ZDS Carotenoids Carotenoids Lycopene->Carotenoids Cyclases Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Photooxidation Photooxidation Chlorophyll->Photooxidation Excess Light Energy Bleaching Bleaching (Cell Death) Photooxidation->Bleaching Beflubutamid This compound Beflubutamid->PDS Inhibition PDS->zeta_Carotene

Caption: Mode of action of this compound in the carotenoid biosynthesis pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Sample Collection (Soil, Water, Plant Material) homogenize Homogenization / Weighing start->homogenize extraction Extraction (e.g., QuEChERS with Acetonitrile) homogenize->extraction cleanup Dispersive SPE Cleanup (PSA, C18, GCB) extraction->cleanup final_extract Final Extract cleanup->final_extract hplc Chiral HPLC (Enantiomer Separation) final_extract->hplc Qualitative gcms GC-MS / LC-MS/MS (Quantification) final_extract->gcms Quantitative data_analysis Data Analysis (Quantification, Validation) hplc->data_analysis gcms->data_analysis report Report data_analysis->report

Caption: General experimental workflow for the analysis of this compound metabolites.

References

Technical Support Center: (S)-Beflubutamid Efficacy Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to reduce the effective dosage of (S)-beflubutamid. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is the herbicidally active enantiomer of beflubutamid.[1] It functions as a "bleaching" herbicide by inhibiting the phytoene desaturase (PDS) enzyme, a key component in the carotenoid biosynthesis pathway in plants.[2][3] The inhibition of PDS leads to an accumulation of phytoene and a depletion of downstream carotenoids. Carotenoids are essential for protecting chlorophyll from photooxidation. Without them, reactive oxygen species accumulate, leading to the destruction of chlorophyll, cessation of photosynthesis, and eventual plant death.[2][3] Notably, the (S)-enantiomer is reported to be over 1000 times more effective than the (R)-enantiomer.

Q2: What are the primary strategies to reduce the effective dosage of this compound?

The main strategies to enhance the efficacy of this compound, and thereby reduce its required dosage, fall into three main categories:

  • Adjuvant Technology: Incorporating adjuvants into the spray solution can significantly improve the herbicide's performance by enhancing its physical and biological properties.

  • Synergistic Combinations: Combining this compound with other herbicides that have different modes of action can lead to synergistic effects, where the combined herbicidal activity is greater than the sum of the individual components.

  • Advanced Formulation: Developing novel formulations, such as nanoformulations, can improve the delivery and bioavailability of the active ingredient.

Q3: How can adjuvants enhance the performance of this compound?

Adjuvants are substances added to a herbicide formulation or tank mix to improve its effectiveness.[4] They can achieve this through several mechanisms:

  • Improved Spray Droplet Characteristics: Surfactants reduce the surface tension of spray droplets, leading to better spreading and coverage on the leaf surface.[4]

  • Enhanced Penetration: Oil-based adjuvants, such as Crop Oil Concentrates (COC) and Methylated Seed Oils (MSO), can help dissolve the waxy cuticle of plant leaves, facilitating the absorption of the herbicide.[5]

  • Increased Retention: Stickers help the spray droplets adhere to the leaf surface, reducing runoff and increasing the time for absorption.

  • Water Conditioning: Buffers and water conditioners can counteract the negative effects of hard water ions (e.g., Ca²⁺, Mg²⁺) that can antagonize some herbicides.[5]

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
Reduced efficacy of this compound at lower dosages, even with adjuvants. Sub-optimal adjuvant selection for the target weed species.The waxy cuticle composition varies between weed species. An MSO might be more effective on a weed with a thick, waxy leaf compared to a non-ionic surfactant (NIS). Screen a panel of adjuvants with different properties (see Adjuvant Screening Protocol below).
Environmental conditions affecting absorption.High temperatures and low humidity can cause rapid drying of spray droplets, reducing absorption time. Consider application during early morning or late evening when humidity is higher.[3]
Antagonism from tank-mix partners or hard water.Ensure compatibility of all tank-mix components. If using hard water, incorporate a water conditioning agent or ammonium sulfate (AMS).[5]
Inconsistent results between replicate experiments. High experimental variability.Adjuvant and herbicide efficacy studies require high precision.[6] Ensure uniform weed growth stage, precise application calibration, and randomized experimental design with sufficient replication.[6]
Inconsistent environmental conditions.Conduct experiments under controlled environmental conditions (growth chamber or greenhouse) to minimize variability from temperature, humidity, and light.
Signs of phytotoxicity to non-target crops in synergy experiments. Lack of selectivity of the synergistic partner.Carefully review the selectivity profile of the tank-mix partner. The goal is to find a partner that is synergistic on the target weed but does not harm the crop.
Enhanced crop uptake due to adjuvant.Some adjuvants, particularly MSOs, can increase crop injury by enhancing penetration into crop tissues.[5] Test different adjuvant types and rates to find a balance between weed control and crop safety.

Data Presentation: Adjuvant Comparison

The following table summarizes the general characteristics and functions of common activator adjuvants used to enhance herbicide performance.

Adjuvant Type Abbreviation Primary Function Mechanism of Action Typical Use Rate Relative Cost
Non-ionic SurfactantNISSpreading, WettingReduces surface tension of spray droplets.0.25% - 0.5% v/vLow
Crop Oil ConcentrateCOCPenetrationPetroleum-based oil with an emulsifier to penetrate the leaf cuticle.[7]1% - 2% v/vMedium
Methylated Seed OilMSOPenetrationVegetable-derived oil that is more aggressive in dissolving the leaf cuticle than COC.[5]0.5% - 1.5% v/vHigh
Nitrogen Fertilizerse.g., AMS, UANWater Conditioning, UptakeOvercomes antagonism from hard water cations and can enhance herbicide absorption.[5][7]1% - 2% w/v (AMS)Low-Medium

Experimental Protocols

Protocol 1: Adjuvant Screening for this compound Dosage Reduction

Objective: To identify the most effective adjuvant for enhancing the efficacy of a reduced dose of this compound on a target weed species.

Methodology:

  • Plant Material: Grow the target weed species (e.g., Amaranthus retroflexus) in pots to a uniform growth stage (e.g., 4-6 true leaves) under controlled environmental conditions.

  • Herbicide and Adjuvant Preparation:

    • Prepare a stock solution of this compound.

    • Prepare spray solutions containing a sub-lethal (e.g., 50% of the recommended) dose of this compound.

    • To these solutions, add a panel of adjuvants (e.g., NIS, COC, MSO) at their recommended concentrations.

    • Include two control groups: an untreated control (sprayed with water only) and a control with the reduced dose of this compound without any adjuvant.

  • Application:

    • Use a calibrated laboratory track sprayer to apply the treatments uniformly to the plants. Ensure consistent spray volume and pressure.

  • Evaluation:

    • At 7, 14, and 21 days after treatment (DAT), visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete death).

    • At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis:

    • Calculate the percent biomass reduction relative to the untreated control for each treatment.

    • Analyze the data using ANOVA and a means separation test (e.g., Tukey's HSD) to identify statistically significant differences between the adjuvant treatments.

Protocol 2: Determining Synergism with a Tank-Mix Partner

Objective: To evaluate if a selected herbicide exhibits a synergistic, additive, or antagonistic effect when tank-mixed with this compound.

Methodology:

  • Dose-Response Curves:

    • First, establish the dose-response curves for this compound and the potential synergistic partner (Herbicide X) applied alone.

    • Treat the target weed species with a range of doses for each herbicide (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, and 2x the recommended field rate).

    • Assess the herbicidal effect (e.g., biomass reduction) at a set time point (e.g., 21 DAT).

    • Use a suitable regression model (e.g., log-logistic) to determine the dose that causes 50% inhibition (ED₅₀) for each herbicide.

  • Tank-Mix Application:

    • Prepare tank mixes of this compound and Herbicide X at various ratios based on their ED₅₀ values (e.g., 1:1, 1:2, 2:1).

    • Apply these mixtures to the target weed species.

  • Data Analysis (Colby's Method):

    • Calculate the expected herbicidal effect (E) for each combination using Colby's equation: E = X + Y - (XY/100) Where X is the percent inhibition from this compound at dose 'a', and Y is the percent inhibition from Herbicide X at dose 'b'.

    • Compare the observed inhibition from the tank mix with the expected value (E).

      • If Observed > E, the interaction is synergistic.

      • If Observed = E, the interaction is additive.

      • If Observed < E, the interaction is antagonistic.

Protocol 3: General Procedure for this compound Residue Analysis in Plant Tissue

Objective: To quantify the amount of this compound absorbed by the plant.

Methodology:

  • Extraction:

    • Homogenize a known weight of plant tissue (e.g., 5g) with a suitable solvent like acetonitrile.[1]

    • The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient extraction technique for pesticide residues in plant matrices.[1]

  • Cleanup:

    • Perform a cleanup step using dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA, C18) to remove interfering matrix components like pigments and lipids.

  • Analysis:

    • Analyze the final extract using an enantioselective analytical method.

    • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for separating and quantifying the (S)- and (R)-enantiomers of beflubutamid.[2][8]

    • Quantify the concentration of this compound by comparing the peak area to a calibration curve prepared with an analytical standard of this compound.

Mandatory Visualizations

G cluster_pathway Carotenoid Biosynthesis Pathway & this compound Inhibition GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene synthase PDS Phytoene Desaturase (PDS) Phytoene->PDS Lycopene Lycopene Carotenes α- & β-Carotenes Lycopene->Carotenes Cyclization Carotenoids Carotenoids Carotenes->Carotenoids PDS->Lycopene Desaturation S_Beflubutamid This compound S_Beflubutamid->PDS INHIBITS

Caption: Inhibition of Phytoene Desaturase (PDS) by this compound.

G cluster_workflow Experimental Workflow: Adjuvant Screening A 1. Prepare Weed Plants (Uniform Growth Stage) B 2. Prepare Spray Solutions - Reduced this compound - Test Adjuvants - Controls A->B C 3. Calibrated Spray Application B->C D 4. Incubation (Controlled Environment) C->D E 5. Data Collection - Visual Assessment - Biomass Measurement D->E F 6. Statistical Analysis (ANOVA) E->F G 7. Identify Optimal Adjuvant F->G

Caption: Workflow for screening adjuvants to enhance herbicide efficacy.

G Start Goal: Reduce Effective This compound Dosage Adjuvants Strategy 1: Adjuvant Addition Start->Adjuvants Synergy Strategy 2: Synergistic Tank Mix Start->Synergy Formulation Strategy 3: Advanced Formulation Start->Formulation Result Outcome: Enhanced Efficacy at Lower Application Rate Adjuvants->Result Improves uptake & coverage Synergy->Result Multiple modes of action Formulation->Result Improves delivery & bioavailability

Caption: Logical relationship of strategies to reduce herbicide dosage.

References

Technical Support Center: Investigating Weed Resistance to (S)-beflubutamid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating potential weed resistance to the herbicide (S)-beflubutamid. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data presentation tables.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action for this compound?

A1: this compound is a selective herbicide belonging to the HRAC Group F1.[1] Its primary mode of action is the inhibition of carotenoid biosynthesis.[1][2][3] Specifically, it targets and inhibits phytoene desaturase (PDS), a critical enzyme in the pathway that converts phytoene into colored carotenoids.[1][4][5] Carotenoids protect chlorophyll from photooxidation.[4][6] Without them, chlorophyll is rapidly destroyed by sunlight, leading to a characteristic "bleaching" of the plant tissue, cessation of photosynthesis, and eventual death of the weed.[1][4][6][7] The (S)-enantiomer is noted to be significantly more herbicidally active than the (R)-enantiomer.[5][8]

Q2: What are the known mechanisms of resistance to PDS-inhibiting herbicides like this compound?

A2: Plants can evolve resistance to PDS inhibitors through two primary mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the PDS gene, which encodes the phytoene desaturase enzyme.[9][10] These mutations alter the enzyme's structure, reducing the binding affinity of the herbicide to its target site.[10] This prevents the herbicide from effectively inhibiting the enzyme. Several mutations in the PDS gene have been identified in weeds like Hydrilla verticillata that confer resistance to other PDS inhibitors.[9][11]

  • Non-Target-Site Resistance (NTSR): This form of resistance does not involve alterations to the target enzyme. Instead, it relies on other mechanisms to reduce the amount of active herbicide reaching the target site.[9] Common NTSR mechanisms include enhanced herbicide metabolism, where the plant produces enzymes, such as cytochrome P450 monooxygenases, that rapidly detoxify the herbicide.[10][12] Other NTSR mechanisms can include reduced uptake or altered translocation of the herbicide within the plant.[13]

Q3: What are the initial signs of potential this compound resistance in the field?

A3: The first indication of resistance is typically unsatisfactory weed control following a correctly applied herbicide treatment.[14] However, it is crucial to first rule out other potential causes for herbicide failure before suspecting resistance.[14] These factors can include:

  • Application Errors: Incorrect dosage, improper timing, or faulty spray equipment.[14]

  • Environmental Conditions: Unfavorable weather such as rainfall shortly after application, or extreme temperatures.[14]

  • Weed Factors: Weeds being too large at the time of application or a very high weed density.[14]

  • Soil Conditions: Issues like poor seedbed quality or high organic matter content affecting herbicide availability.[14]

If these factors are eliminated, and patches of a specific weed species survive while others are controlled, resistance should be considered a likely cause.[14]

Troubleshooting Experimental Assays

This section addresses common issues encountered during laboratory and greenhouse experiments designed to confirm and characterize herbicide resistance.

Problem Potential Cause(s) Recommended Solution(s)
High variability in dose-response assay results. Inconsistent herbicide application; uneven spray coverage.Ensure spray equipment is calibrated correctly. Use a track sprayer for uniform application. Include a surfactant if recommended for the herbicide formulation.
Genetic variability within the seed population.Use seeds from a well-characterized, homozygous susceptible population as a control. For the putative resistant population, test a sufficient number of individual plants to account for genetic diversity.
Environmental fluctuations in the greenhouse (light, temp, humidity).Monitor and control greenhouse conditions closely. Randomize the placement of pots for different treatments to minimize the effect of environmental gradients.
Susceptible control plants show unexpected tolerance. Incorrect herbicide concentration (too low).Verify all calculations for stock solutions and serial dilutions. Prepare fresh solutions for each experiment. Confirm the purity and activity of the herbicide standard.
Seeds of the susceptible population have become contaminated with resistant seeds.Obtain certified susceptible seeds from a reputable source. Maintain strict protocols to prevent cross-contamination during seed handling and storage.
No clear dose-response relationship observed in the resistant population. The highest dose tested is not sufficient to cause significant injury.Conduct a preliminary range-finding experiment with a wide range of doses (e.g., 0.1x to 100x the recommended field rate) to determine the appropriate dose range for the definitive assay.
The resistance mechanism is absolute at the doses tested.Consider alternative assays to investigate the mechanism, such as target-site gene sequencing or metabolic inhibitor studies.
PCR amplification of the PDS gene fails. Poor DNA quality.Use a plant DNA extraction kit and assess DNA quality and quantity using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.
PCR inhibitors present in the DNA extract.Include a cleanup step in the DNA extraction protocol or dilute the DNA template.
Primer design is not optimal for the target weed species.Design new primers based on conserved regions of the PDS gene from related species. Use gradient PCR to optimize the annealing temperature.

Detailed Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay

This assay is the foundational method for confirming resistance and quantifying its level.[15][16]

1. Plant Material and Growth:

  • Collect mature seeds from the suspected resistant weed population (at least 5,000 seeds from 10-30 plants).[15] Also, obtain seeds from a known susceptible population of the same species.

  • Germinate seeds in trays containing a standard potting mix.

  • Once seedlings reach the 2-4 leaf stage, transplant them into individual pots (e.g., 10 cm diameter).

  • Grow plants in a greenhouse under controlled conditions (e.g., 25°C/18°C day/night, 16-hour photoperiod).

2. Herbicide Preparation and Application:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone with surfactant).

  • Perform serial dilutions to create a range of 7-9 herbicide doses. The dose range should be chosen to bracket the expected GR₅₀ (50% growth reduction) for both susceptible and resistant populations. Include an untreated control.

  • Apply the herbicide using a calibrated cabinet track sprayer to ensure uniform coverage.

3. Data Collection and Analysis:

  • After 21 days, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).

  • Harvest the above-ground biomass for each plant and record the fresh weight. Dry the biomass at 60°C for 72 hours and record the dry weight.

  • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR₅₀ value for each population.

  • Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Protocol 2: Target-Site (PDS Gene) Sequencing

This protocol aims to identify mutations in the PDS gene that could confer resistance.[17]

1. DNA Extraction:

  • Harvest fresh, young leaf tissue from several individuals of both the resistant and susceptible populations.[18]

  • Immediately freeze the tissue in liquid nitrogen and store it at -80°C or dry it using silica gel.[18]

  • Extract genomic DNA using a commercial plant DNA extraction kit, following the manufacturer's instructions.

2. PCR Amplification:

  • Design primers to amplify the full coding sequence of the PDS gene. Primers can be designed based on published sequences from the same or related weed species.

  • Perform PCR using a high-fidelity DNA polymerase. The reaction mixture should include dNTPs, forward and reverse primers, DNA polymerase, and the extracted genomic DNA as a template.

  • Verify the PCR product size and purity via agarose gel electrophoresis.

3. Sequencing and Analysis:

  • Purify the PCR product to remove primers and unincorporated dNTPs.

  • Send the purified product for Sanger sequencing. Sequence both the forward and reverse strands for accuracy.

  • Align the DNA sequences from the resistant and susceptible plants using bioinformatics software (e.g., Geneious, MEGA).

  • Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution in the resistant individuals.

Data Presentation

Quantitative results from dose-response assays should be summarized for clear comparison.

Table 1: Dose-Response Metrics for Susceptible and Resistant Biotypes

PopulationGR₅₀ (g a.i./ha)¹95% Confidence IntervalResistance Index (RI)²
Susceptible (S)15.2(12.5 - 18.4)1.0
Resistant (R1)168.5(145.1 - 195.7)11.1
Hypothetical Data

¹GR₅₀: The herbicide dose required to cause a 50% reduction in plant dry weight. ²Resistance Index (RI) = GR₅₀ (Resistant) / GR₅₀ (Susceptible).

Visualizations

This compound Mode of Action Pathway

MOA_Pathway cluster_carotenoid Carotenoid Biosynthesis Pathway GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Carotenes ζ-Carotene (Colored Carotenoids) Phytoene->Carotenes Phytoene Desaturase (PDS) Chlorophyll Chlorophyll Carotenes->Chlorophyll Protects Photooxidation Photooxidation (Bleaching) Chlorophyll->Photooxidation Herbicide This compound Herbicide->Phytoene INHIBITS

Caption: Mechanism of action for this compound, a PDS inhibitor.

Experimental Workflow for Resistance Investigation

Exp_Workflow Start Field Observation: Poor Herbicide Efficacy RuleOut Rule out non-resistance factors (e.g., application error) Start->RuleOut Collect Collect seeds from surviving plants & susceptible control RuleOut->Collect DoseResponse Whole-Plant Dose-Response Assay Collect->DoseResponse Confirm Resistance Confirmed? DoseResponse->Confirm Confirm->RuleOut No Mechanism Investigate Mechanism Confirm->Mechanism Yes TSR Target-Site Resistance (TSR) (PDS Gene Sequencing) Mechanism->TSR NTSR Non-Target-Site Resistance (NTSR) (Metabolism Studies) Mechanism->NTSR End Develop Management Strategy TSR->End NTSR->End

Caption: Workflow for investigating potential herbicide resistance.

References

Validation & Comparative

Unlocking Potency: A Comparative Analysis of (S)-Beflubutamid and its Racemic Form in Herbicidal Applications

Author: BenchChem Technical Support Team. Date: November 2025

A significant leap in herbicidal efficacy has been achieved with the isolation of (S)-beflubutamid, the levorotatory enantiomer of the widely used herbicide beflubutamid. This guide provides a detailed comparison of the herbicidal activity of this compound and its racemic counterpart, supported by experimental data, to inform researchers and professionals in the agrochemical and life sciences sectors.

Extensive research has demonstrated that the herbicidal activity of beflubutamid resides almost exclusively in the (S)-enantiomer, also known as beflubutamid-M.[1][2] Studies have revealed that this compound is at least 1000 times more effective than the (R)-enantiomer, which is largely inactive.[1][3][4][5][6][7][8][9] This substantial difference in activity underscores the potential for developing more potent and environmentally considerate herbicide formulations by utilizing the pure (S)-enantiomer.

Comparative Herbicidal Activity

The differential activity between the enantiomers and the racemic mixture is starkly illustrated by their half-maximal effective concentration (EC₅₀) values, a measure of a substance's potency.

CompoundTarget SpeciesEC₅₀ (μM)Relative Potency
This compound Garden Cress (Lepidium sativum)0.50~1000x more active than (+)-beflubutamid
Racemic Beflubutamid Garden Cress (Lepidium sativum)Not explicitly stated, but activity is attributed to the (S)-enantiomer content.-
(R)-Beflubutamid Garden Cress (Lepidium sativum)>500 (estimated)Largely inactive

Table 1: Comparison of the herbicidal activity of beflubutamid enantiomers against garden cress. Data sourced from biotests measuring chlorophyll a content.[3][4][7]

The use of enantiopure this compound offers the significant advantage of reducing the application rates required to achieve effective weed control.[3] This reduction in the chemical load on the environment is a key benefit from both an ecological and regulatory perspective.

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

Beflubutamid functions as a "bleaching" herbicide by inhibiting the enzyme phytoene desaturase (PDS), a critical component of the carotenoid biosynthesis pathway.[1][10] Carotenoids are essential pigments in plants that protect chlorophyll from photooxidation. By blocking PDS, beflubutamid prevents the formation of carotenoids, leading to the degradation of chlorophyll and the characteristic white or bleached appearance of treated plants.[3][10] The herbicidal activity is almost exclusively attributed to the (S)-enantiomer's ability to bind to and inhibit PDS.[1][2]

G cluster_pathway Carotenoid Biosynthesis Pathway cluster_inhibition Inhibition by Beflubutamid cluster_outcome Herbicidal Effect GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene synthase Phytofluene Phytofluene Phytoene->Phytofluene Phytoene desaturase (PDS) PDS_target Phytoene desaturase (PDS) Carotene ζ-Carotene Phytofluene->Carotene Lycopene Lycopene Carotene->Lycopene Carotenoids Carotenoids Lycopene->Carotenoids Beflubutamid This compound Beflubutamid->PDS_target NoCarotenoids No Carotenoid Production Chlorophyll Chlorophyll Degradation NoCarotenoids->Chlorophyll Bleaching Plant Bleaching & Death Chlorophyll->Bleaching

Figure 1: Mechanism of action of this compound, illustrating the inhibition of phytoene desaturase (PDS) in the carotenoid biosynthesis pathway, leading to plant death.

Experimental Protocols

The following is a summary of the methodology used in the biotests to determine the herbicidal activity of beflubutamid enantiomers.

Miniaturized Biotests with Garden Cress (Lepidium sativum) [3]

  • Objective: To determine the half-maximal effective concentration (EC₅₀) of racemic beflubutamid, (+)-beflubutamid, and (-)-beflubutamid.

  • Experimental Setup:

    • Biotests were conducted in 200 μL polypropylene pipet tips.

    • The tips were filled with an agar medium containing various concentrations of the test compounds (up to 100 μM).

    • The agar medium was prepared by mixing a 7.8% autoclaved potato dextrose agar solution (at 60 °C) with aqueous solutions of the beflubutamid compounds prepared from organic stock solutions.

  • Plant Material: Garden cress (Lepidium sativum) seeds were used.

  • Procedure:

    • A single garden cress seed was placed on the surface of the agar in each pipet tip.

    • The tips were placed in a climate chamber with a 16-hour light (24 °C) and 8-hour dark (18 °C) cycle.

    • After 5 days, the cotyledons (seed leaves) were harvested.

  • Endpoint Measurement:

    • The chlorophyll a content of the 5-day-old cotyledons was analyzed to quantify the bleaching effect of the herbicide.

    • The EC₅₀ value was determined as the concentration of the herbicide that caused a 50% reduction in chlorophyll a content compared to the control group.

G start Start: Prepare Agar Medium with Beflubutamid Concentrations setup Fill 200 µL Pipet Tips with Agar Medium start->setup seeding Place One Garden Cress Seed per Pipet Tip setup->seeding incubation Incubate in Climate Chamber (16h light / 8h dark) seeding->incubation harvest Harvest Cotyledons after 5 Days incubation->harvest analysis Analyze Chlorophyll a Content harvest->analysis end Determine EC50 Value analysis->end

Figure 2: Experimental workflow for the miniaturized biotest to assess the herbicidal activity of beflubutamid enantiomers.

Conclusion

The experimental evidence unequivocally demonstrates the superior herbicidal activity of the (S)-enantiomer of beflubutamid. The development and use of enantiopure this compound formulations present a clear opportunity to enhance herbicidal efficacy while simultaneously reducing the environmental impact of weed management practices. This targeted approach, focusing on the active stereoisomer, aligns with the principles of modern, sustainable agriculture and provides a compelling case for the substitution of racemic beflubutamid with its more potent enantiomer.

References

Cross-Resistance of PDS Inhibitor Herbicides with (S)-beflubutamid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of phytoene desaturase (PDS) inhibitor herbicides, with a specific focus on (S)-beflubutamid. It synthesizes available experimental data to inform resistance management strategies and future herbicide development.

Introduction to PDS Inhibitors and Resistance

Phytoene desaturase (PDS) is a key enzyme in the carotenoid biosynthesis pathway in plants. Herbicides that inhibit PDS lead to the accumulation of phytoene and a depletion of photoprotective carotenoids, resulting in chlorophyll photodegradation and characteristic bleaching symptoms. Resistance to PDS inhibitors can arise through two primary mechanisms: target-site resistance (TSR), involving mutations in the PDS gene, and non-target-site resistance (NTSR), typically involving enhanced herbicide metabolism. Understanding the cross-resistance patterns among different PDS inhibitors is crucial for effective weed management. This compound is the herbicidally active stereoisomer of beflubutamid and belongs to the HRAC Group 12 (formerly F1).

Quantitative Cross-Resistance Data

Research into cross-resistance involving this compound has revealed instances of negative cross-resistance, a phenomenon where resistance to one herbicide confers susceptibility to another. A key study on fluridone-resistant Hydrilla verticillata with mutations at codon 304 of the PDS gene demonstrated this effect. While these mutations conferred high resistance to fluridone and cross-resistance to norflurazon, they resulted in increased sensitivity (negative cross-resistance) to beflubutamid, picolinafen, and diflufenican.[1]

The table below summarizes the in vitro cross-resistance data for wild-type and various mutant PDS enzymes from Hydrilla verticillata.

HerbicideChemical ClassWild-Type (R/S Ratio)Arg304Cys (R/S Ratio)Arg304Ser (R/S Ratio)Arg304His (R/S Ratio)Arg304Thr (R/S Ratio)
FluridonePyridinone1.07.97.15.210.0
NorflurazonPhenylpyridazinone1.046.038.020.052.0
Beflubutamid Phenoxybutanamide1.0 0.6 0.6 0.7 0.6
PicolinafenPyridinecarboxamide1.00.40.50.60.4
DiflufenicanPhenoxynicotinanilide1.00.50.50.60.4
FlurtamonePhenyl-furanone1.01.11.00.91.0
FlurochloridonePyrrolidone1.01.01.01.01.0

Data sourced from Arias et al. (2006). The Resistance/Sensitivity (R/S) ratio was calculated as the IC50 of the mutant enzyme divided by the IC50 of the wild-type enzyme. An R/S ratio > 1 indicates resistance, R/S = 1 indicates no change in sensitivity, and R/S < 1 indicates negative cross-resistance.[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the mechanism of PDS inhibition and the observed cross-resistance patterns.

PDS_Pathway cluster_pathway Carotenoid Biosynthesis Pathway cluster_resistance Resistance Mechanisms GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Lycopene Lycopene Phytoene->Lycopene PDS Carotenoids Carotenoids Lycopene->Carotenoids ... Fluridone Fluridone Fluridone->Lycopene Inhibits Norflurazon Norflurazon Norflurazon->Lycopene Inhibits Beflubutamid This compound Beflubutamid->Lycopene Inhibits Picolinafen Picolinafen Picolinafen->Lycopene Inhibits PDS_Mutation PDS Gene Mutation (e.g., Arg304) PDS_Mutation->Fluridone Confers Resistance PDS_Mutation->Norflurazon Confers Cross-Resistance PDS_Mutation->Beflubutamid Negative Cross-Resistance (Increased Sensitivity) Metabolism Enhanced Metabolism (NTSR)

Caption: PDS inhibition and cross-resistance due to target-site mutation.

Experimental Protocols

Detailed methodologies are essential for reproducible cross-resistance studies. Below is a generalized protocol for whole-plant pot assays to determine herbicide resistance levels, which can be adapted for PDS inhibitors.

1. Seed Collection and Plant Propagation:

  • Collect mature seeds from putative resistant and known susceptible weed populations.

  • Break seed dormancy, if necessary, using appropriate methods (e.g., stratification, scarification).

  • Germinate seeds in petri dishes on a suitable medium (e.g., agar with potassium nitrate).[2]

  • Transplant uniform seedlings at the two- to three-leaf stage into pots filled with a standard potting mix.[2]

  • Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., temperature, photoperiod, humidity).

2. Herbicide Application (Dose-Response Assay):

  • Prepare stock solutions of the technical-grade herbicides to be tested (e.g., fluridone, norflurazon, this compound).

  • For each herbicide, create a series of dilutions to cover a range of doses, typically from sub-lethal to lethal concentrations. A common range is 0, 1/8, 1/4, 1/2, 1 (recommended field rate), 2, and 4 times the recommended field rate.

  • Apply herbicides to plants at the appropriate growth stage (e.g., 3-4 true leaves) using a precision bench sprayer to ensure uniform coverage.[2]

  • Include an untreated control for each population.

  • Replicate each treatment (herbicide dose per population) at least three to four times.

3. Data Collection and Analysis:

  • Assess plant survival and visually estimate biomass reduction (on a scale of 0% to 100%) at a set time after treatment, typically 14 to 21 days.[1]

  • For a more quantitative measure, harvest the above-ground biomass and record the fresh or dry weight.

  • Analyze the dose-response data using a suitable statistical model (e.g., a log-logistic model) to calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀) for each population and herbicide.

  • Calculate the Resistance Index (RI) by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population (RI = GR₅₀-Resistant / GR₅₀-Susceptible).

4. Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Data Analysis seed_collection 1. Seed Collection (Resistant & Susceptible Pops) germination 2. Seed Germination seed_collection->germination transplanting 3. Seedling Transplanting germination->transplanting dose_prep 4. Herbicide Dose Preparation transplanting->dose_prep spraying 5. Herbicide Application (Precision Sprayer) dose_prep->spraying assessment 6. Visual Assessment & Biomass (21 Days After Treatment) spraying->assessment calculation 7. GR50 / LD50 Calculation assessment->calculation ri_calc 8. Resistance Index (RI) Calculation calculation->ri_calc

Caption: Workflow for a whole-plant herbicide cross-resistance assay.

Conclusion

The available data indicates that target-site resistance to certain PDS inhibitors, such as fluridone, does not necessarily confer cross-resistance to this compound. In the case of Hydrilla verticillata with specific PDS gene mutations, a notable negative cross-resistance is observed.[1] This suggests that this compound may remain an effective tool for managing weeds that have developed resistance to other PDS inhibitors via this particular mechanism. However, the lack of widespread reports on beflubutamid resistance and cross-resistance in other weed species highlights a need for further research.[3] Continued monitoring and investigation into both target-site and non-target-site resistance mechanisms across diverse weed populations are essential for the sustainable use of PDS-inhibiting herbicides.

References

A Comparative Analysis of the Environmental Impact of (S)-beflubutamid and Other Leading Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel herbicides with improved efficacy and a favorable environmental profile is a critical endeavor in modern agriculture. This guide provides a comprehensive comparison of the environmental impact of (S)-beflubutamid, a carotenoid biosynthesis inhibitor, with three other widely used herbicides: glyphosate, atrazine, and dicamba. This analysis is based on a review of publicly available experimental data, focusing on key environmental fate and ecotoxicological parameters.

Executive Summary

This compound, the herbicidally active enantiomer of beflubutamid, presents a distinct environmental profile compared to glyphosate, atrazine, and dicamba. While its soil persistence is moderate, its primary mode of action, the inhibition of carotenoid biosynthesis, is specific to plants and some microorganisms, potentially reducing its impact on non-target fauna. In contrast, glyphosate, atrazine, and dicamba have been subject to extensive environmental scrutiny due to concerns regarding their persistence, off-target effects, and potential for groundwater contamination. This guide presents a data-driven comparison to aid researchers in evaluating the relative environmental risks and benefits of these herbicidal compounds.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data on the environmental fate and ecotoxicity of this compound, glyphosate, atrazine, and dicamba.

Table 1: Soil Persistence (Aerobic)

HerbicideSoil Half-life (DT50) (days)Data Source(s)
This compound~49.7[1]
Beflubutamid (racemic)5.4 - >120[2][3]
Glyphosate7 - 60 (typical); can be higher[4]
Atrazinea few weeks to several months[5][6]
Dicamba1 - 4 weeks (typical)[2][3]

Table 2: Aquatic Ecotoxicity - Fish (96-hour LC50)

HerbicideSpeciesLC50 (mg/L)Data Source(s)
BeflubutamidCyprinus carpio (Carp)> 100[7]
GlyphosateOncorhynchus mykiss (Rainbow Trout)2.4 - >1,000[8]
AtrazineChanna punctatus42.381[9]
DicambaOncorhynchus mykiss (Rainbow Trout)135[10]

Table 3: Aquatic Ecotoxicity - Invertebrates (48-hour EC50/LC50)

HerbicideSpeciesEC50/LC50 (mg/L)Data Source(s)
BeflubutamidDaphnia magna-
GlyphosateDaphnia magna3 - >1,000[8]
AtrazineDaphnia magna-[11]
DicambaDaphnia magna110[10]

Table 4: Non-Target Organism Ecotoxicity - Birds (Oral LD50)

HerbicideSpeciesLD50 (mg/kg)Data Source(s)
Beflubutamid-Moderately toxic[12]
GlyphosateAnas platyrhynchos (Mallard duck)>2,000[8]
AtrazineAnas platyrhynchos (Mallard duck)>2,000[10]
DicambaAnas platyrhynchos (Mallard duck)2,009[10]

Experimental Protocols

The data presented in this guide are derived from studies that generally adhere to internationally recognized guidelines for chemical testing. The primary methodologies employed are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Soil Persistence (Aerobic Metabolism): These studies are typically conducted following OECD Guideline 307 ("Aerobic and Anaerobic Transformation in Soil") [13][14]. The protocol involves treating a defined soil sample with the test substance (often radiolabeled) and incubating it under controlled aerobic conditions (temperature, moisture). At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products. The time taken for 50% of the substance to dissipate (DT50) is then calculated.

Aquatic Toxicity - Fish (Acute Toxicity Test): The acute toxicity to fish is generally determined using OECD Guideline 203 ("Fish, Acute Toxicity Test") [15]. This test exposes fish (e.g., Rainbow Trout, Zebra fish) to a range of concentrations of the test substance in water for a 96-hour period. The concentration that is lethal to 50% of the test population (LC50) is then determined. Observations of any sub-lethal effects are also recorded.

Aquatic Toxicity - Invertebrates (Acute Immobilisation Test): For aquatic invertebrates like Daphnia magna, the standard method is OECD Guideline 202 ("Daphnia sp. Acute Immobilisation Test") [16]. This test exposes the organisms to the test substance for 48 hours, and the concentration that causes immobilization in 50% of the population (EC50) is determined.

Non-Target Organism - Avian Oral Toxicity: Avian acute oral toxicity is assessed through studies that determine the lethal dose for 50% of the test population (LD50). These studies involve administering the test substance orally to bird species like the Mallard duck or Bobwhite quail and observing mortality over a set period.

Visualizing the Mechanisms of Action and Experimental Workflow

To further elucidate the comparisons, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by each herbicide and a general workflow for assessing their environmental impact.

Environmental_Impact_Workflow cluster_0 Data Collection cluster_1 Parameter Analysis cluster_2 Comparative Assessment Lit_Review Literature Review (Peer-reviewed papers, databases) Soil_Persistence Soil Persistence (DT50) Lit_Review->Soil_Persistence Aquatic_Toxicity Aquatic Toxicity (LC50/EC50) Lit_Review->Aquatic_Toxicity Non_Target_Effects Non-Target Organism Effects (LD50, NOEC) Lit_Review->Non_Target_Effects Regulatory_Docs Regulatory Documents (e.g., EPA, EFSA) Regulatory_Docs->Soil_Persistence Regulatory_Docs->Aquatic_Toxicity Regulatory_Docs->Non_Target_Effects Data_Tabulation Data Tabulation & Comparison Soil_Persistence->Data_Tabulation Aquatic_Toxicity->Data_Tabulation Non_Target_Effects->Data_Tabulation MoA_Diagrams Mode of Action Visualization Data_Tabulation->MoA_Diagrams Conclusion Conclusion & Risk Profile MoA_Diagrams->Conclusion Carotenoid_Biosynthesis_Inhibition GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Phytofluene Phytofluene Phytoene->Phytofluene PDS Zeta_Carotene ζ-Carotene Phytofluene->Zeta_Carotene PDS Neurosporene Neurosporene Zeta_Carotene->Neurosporene ZDS Lycopene Lycopene Neurosporene->Lycopene ZDS Carotenoids Carotenoids (β-carotene, Lutein, etc.) Lycopene->Carotenoids Lycopene Cyclase Chlorophyll_Protection Chlorophyll Protection Carotenoids->Chlorophyll_Protection S_Beflubutamid This compound PDS Phytoene Desaturase (PDS) S_Beflubutamid->PDS Inhibits Shikimate_Pathway_Inhibition cluster_pathway Shikimate Pathway Chorismate Chorismate Aromatic_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_AA Plant_Growth Plant Growth Aromatic_AA->Plant_Growth Glyphosate Glyphosate EPSPS EPSP Synthase Glyphosate->EPSPS Inhibits Shikimate_3P Shikimate-3-phosphate EPSP 5-enolpyruvylshikimate-3-phosphate (EPSP) Shikimate_3P->EPSP EPSPS PEP Phosphoenolpyruvate (PEP) PEP->EPSP EPSPS EPSP->Chorismate Photosystem_II_Inhibition Light Light Energy PSII Photosystem II (PSII) Light->PSII Electron_Transport Electron Transport Chain PSII->Electron_Transport ROS Reactive Oxygen Species (ROS) PSII->ROS Disrupted electron flow leads to ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Photosynthesis Photosynthesis ATP_NADPH->Photosynthesis Cell_Damage Cell Damage ROS->Cell_Damage Atrazine Atrazine Atrazine->PSII Inhibits Auxin_Mimicry Dicamba Dicamba Auxin_Receptor Auxin Receptor Dicamba->Auxin_Receptor Binds to Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

References

Structure-activity relationship (SAR) analysis of beflubutamid analogues

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationship (SAR) of beflubutamid analogues reveals critical insights for the development of novel herbicides. Beflubutamid functions by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[1] This inhibition leads to the depletion of carotenoids, which are essential for protecting chlorophyll from photooxidation, resulting in a characteristic "bleaching" of the plant.[2]

This guide compares the herbicidal activity of various beflubutamid analogues, drawing on recent research to elucidate the chemical modifications that enhance efficacy. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key assays.

Core Structure and Stereochemistry

Beflubutamid is a chiral molecule, with the herbicidal activity being highly dependent on its stereochemistry. The molecule consists of a central 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide core. It has been demonstrated that the S-enantiomer, also known as beflubutamid-M, is significantly more active than the R-enantiomer.[3] In fact, the (-)-beflubutamid enantiomer exhibits at least 1000 times higher herbicidal activity than the (+)-beflubutamid form.[2][4]

SAR_Overview cluster_core Beflubutamid Core Structure cluster_modifications Key Modification Points Core Core R1 Amide Substitution (N-Benzyl Group) Core->R1 R2 Butanamide Chain Core->R2 R3 Phenoxy Ring Substituents Core->R3

Key modification points on the beflubutamid scaffold.

Structure-Activity Relationship Analysis

Recent studies have focused on modifying the N-benzyl portion of the beflubutamid structure to explore its impact on herbicidal activity. The following tables summarize the post-emergence herbicidal activity of several racemates and their chiral S-enantiomers against common broadleaf weeds.

Herbicidal Activity of Racemic Analogues

The data below shows the percentage of inhibition of various racemic beflubutamid analogues at a dosage of 300 g ai/ha.[5][6]

CompoundR Group (Substitution on N-benzyl ring)Amaranthus retroflexusAbutilon theophrastiMedicago sativa
(Rac)-BF H (Unsubstituted)90%100%100%
(Rac)-6h 2,4-dichloro90%100%80%
(Rac)-6q 2,6-dichloro100%100%100%
Herbicidal Activity of Chiral (S)-Analogues

The herbicidal activity of the more active S-enantiomers was also evaluated, demonstrating superior performance compared to their racemic mixtures at lower dosages.[5]

CompoundR Group (Substitution on N-benzyl ring)Dosage (g ai/ha)Herbicidal Activity
(S)-6h 2,4-dichloro150 & 300High
(S)-6q 2,6-dichloro150 & 300High

Key Findings from SAR Studies:

  • Stereochemistry is crucial: The (S)-enantiomers consistently show higher herbicidal activity than their corresponding racemates.[5]

  • N-benzyl substitution: Introducing dichloro substitutions on the N-benzyl ring can maintain or even enhance herbicidal activity against specific weeds. For example, (Rac)-6q showed 100% inhibition across all three tested weed species, comparable to the parent compound.[5][6]

  • Target Binding: Molecular docking studies suggest that the more active (S)-enantiomers, such as (S)-BF and (S)-6h, have a stronger binding affinity with the target enzyme, Oryza sativa phytoene desaturase (OsPDS).[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR analysis of beflubutamid analogues.

Synthesis of Beflubutamid Analogues

The general synthesis of beflubutamid analogues involves the condensation of 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyric acid with a substituted benzylamine.

Synthesis_Workflow A 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyric acid C Condensation Reaction A->C B Substituted Benzylamine B->C D Purification (e.g., Column Chromatography) C->D E Final Beflubutamid Analogue D->E

General synthesis workflow for beflubutamid analogues.

Materials:

  • 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyric acid

  • Appropriately substituted benzylamine (e.g., 2,4-dichlorobenzylamine)

  • Condensing agent (e.g., DCC, EDC)

  • Solvent (e.g., Dichloromethane, DMF)

  • Purification materials (e.g., silica gel for chromatography)

Procedure:

  • Dissolve 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyric acid in a suitable solvent.

  • Add the condensing agent and stir for a designated period at room temperature.

  • Add the substituted benzylamine to the mixture.

  • Allow the reaction to proceed for several hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture.

  • Wash the filtrate with appropriate aqueous solutions (e.g., HCl, NaHCO₃, brine).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final analogue.

Post-Emergence Herbicidal Activity Assay

This bioassay evaluates the herbicidal efficacy of compounds when applied to plants that have already germinated and emerged from the soil.[7]

Post_Emergence_Assay A Seed Germination & Seedling Growth (Target weed species) B Transplant seedlings to pots A->B C Herbicide Application (Spray at specified dosage) B->C D Incubation in Greenhouse (Controlled conditions) C->D E Visual Assessment (% inhibition, bleaching) D->E F Data Analysis E->F

Workflow for post-emergence herbicidal activity testing.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti)

  • Pots filled with appropriate soil mix

  • Test compounds (beflubutamid analogues)

  • Control herbicide (e.g., commercial-grade beflubutamid)

  • Solvent and surfactant for formulation

  • Precision sprayer

  • Greenhouse with controlled temperature and light conditions

Procedure:

  • Sow seeds of the target weed species in pots and allow them to grow to the 2-3 leaf stage.

  • Prepare spray solutions of the test compounds at the desired concentrations (e.g., 150 and 300 g ai/ha). The formulation typically includes an organic solvent and a surfactant to ensure uniform application.

  • Apply the herbicide solutions evenly to the plants using a precision sprayer. An untreated control group (sprayed with solvent/surfactant only) must be included.

  • Transfer the treated plants to a greenhouse and maintain under controlled conditions (e.g., 25°C, 14h light/10h dark cycle).

  • Visually assess the herbicidal injury after a set period (e.g., 14-21 days). The assessment is typically a percentage rating of inhibition or bleaching, where 0% is no effect and 100% is complete plant death.

  • Compare the activity of the analogues to the untreated control and the reference herbicide.

Phytoene Desaturase (PDS) Inhibition Assay

This in vitro assay measures the ability of a compound to directly inhibit the PDS enzyme, confirming its mode of action.[3][8]

Materials:

  • Purified PDS enzyme (e.g., from Oryza sativa)

  • Substrate: 15-cis-phytoene, typically incorporated into liposomes

  • Cofactor: Flavin adenine dinucleotide (FAD)

  • Electron acceptor: Plastoquinone (e.g., decylplastoquinone - DPQ)

  • Assay buffer (e.g., MES-KOH buffer, pH 6.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • HPLC system for product analysis

Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified PDS enzyme, and the electron acceptor (DPQ).

  • Add the test compound at various concentrations to the reaction mixture and pre-incubate for a short period.

  • Initiate the enzymatic reaction by adding the phytoene-containing liposomes.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) in the dark for a specific duration (e.g., 10-20 minutes).

  • Stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).

  • Extract the carotenoids from the mixture.

  • Analyze the products (e.g., ζ-carotene) and remaining substrate (phytoene) using HPLC.

  • Calculate the percentage of inhibition by comparing the product formation in the presence of the test compound to that of a control reaction without the inhibitor. Determine IC₅₀ values.

References

Degradation Dynamics of (S)-beflubutamid in Different Soil Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(S)-beflubutamid, the herbicidally active enantiomer of beflubutamid, is a soil-applied herbicide used for the control of broad-leaved weeds in cereal crops. Its efficacy and environmental fate are significantly influenced by its degradation rate in different soil environments. This guide provides a comparative analysis of the degradation dynamics of this compound in various soil types, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The persistence of this compound in soil is a critical factor determining its weed control efficacy and potential for off-target effects. Degradation is primarily a biological process, driven by soil microorganisms. Consequently, soil properties that influence microbial activity, such as pH and organic matter content, play a pivotal role in the herbicide's breakdown.

Comparative Degradation Rates of this compound

The degradation half-life (DT50) is a standard measure of the persistence of a pesticide in the soil. The following table summarizes the DT50 values for the enantiomers of beflubutamid in two distinct soil types, as determined in a laboratory incubation study. The data is derived from the work of Buerge et al. (2012), where degradation rate constants were determined through kinetic modeling.[1][2][3]

Soil TypepHOrganic Carbon (%)Clay (%)This compound DT50 (days)(R)-beflubutamid DT50 (days)Reference
Acidic Soil5.52.1185.55.5Buerge et al. (2012)[1][3]
Alkaline Soil7.82.3253.93.1Buerge et al. (2012)[1][3]

Note: DT50 values were calculated from the first-order degradation rate constants provided in the study by Buerge et al. (2012) using the formula DT50 = ln(2)/k.

The data reveals that the degradation of beflubutamid is influenced by soil pH. In the alkaline soil, the degradation of both enantiomers was faster compared to the acidic soil.[3] Interestingly, the degradation in the acidic soil was not enantioselective, with both the (S) and (R) enantiomers degrading at the same rate.[1][3] However, in the alkaline soil, a slight enantioselectivity was observed, with the herbicidally inactive (R)-enantiomer degrading slightly faster than the active (S)-enantiomer.[1][3]

Another study by Funasaka et al. (2006) demonstrated the impact of organic matter on beflubutamid degradation. They found that the application of organic amendments like sawdust and cattle manure increased the degradation rate of beflubutamid in soil, suggesting that higher microbial populations and activity in organically enriched soils contribute to faster breakdown of the herbicide.[4]

Experimental Protocols

The following section details the methodologies employed in key studies to investigate the degradation of this compound in soil.

Aerobic Soil Degradation Study (Based on OECD Guideline 307)

This protocol outlines a typical laboratory incubation study to assess the aerobic degradation of this compound in soil.[5][6][7][8][9]

1. Soil Collection and Preparation:

  • Fresh soil samples are collected from the desired locations.

  • The soil is sieved (e.g., through a 2 mm sieve) to remove stones and large debris.

  • Key soil properties are characterized, including pH, organic carbon content, texture (sand, silt, clay content), and microbial biomass.

2. Experimental Setup:

  • A defined amount of fresh soil (e.g., 100 g dry weight equivalent) is placed into incubation vessels (e.g., biometer flasks).

  • The soil moisture is adjusted to a specific level, typically between 40% and 60% of the maximum water holding capacity, and maintained throughout the experiment.

  • The soil is pre-incubated for a period (e.g., 7-14 days) at a constant temperature (e.g., 20°C) in the dark to allow the microbial community to stabilize.

3. Application of this compound:

  • This compound, often 14C-labeled for tracking purposes, is applied to the soil surface at a rate equivalent to the recommended field application rate.

  • The herbicide is thoroughly mixed with the soil to ensure uniform distribution.

4. Incubation and Sampling:

  • The incubation vessels are kept in the dark at a constant temperature (e.g., 20°C).

  • A continuous flow of humidified air is passed through the flasks to maintain aerobic conditions.

  • Volatile degradation products, including 14CO2, are trapped in appropriate solutions (e.g., potassium hydroxide or sodium hydroxide).

  • Duplicate soil samples are taken at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

5. Extraction and Analysis:

  • Soil samples are extracted with an appropriate organic solvent (e.g., acetonitrile, acetone).

  • The extracts are analyzed to quantify the concentration of the parent this compound and its degradation products.

Enantioselective Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

To specifically measure the concentration of each enantiomer of beflubutamid, an enantioselective analytical method is required.[10][11][12]

1. Sample Preparation:

  • The soil extracts are cleaned up and concentrated.

  • For GC analysis, the analytes may need to be derivatized to improve their volatility and chromatographic properties.

2. GC-MS System:

  • A gas chromatograph equipped with a chiral column is used for the separation of the enantiomers.

  • The GC is coupled to a mass spectrometer for sensitive and selective detection and quantification.

3. Instrumental Parameters (Example):

  • Column: A chiral capillary column (e.g., a cyclodextrin-based column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless mode.

  • Temperature Program: An optimized temperature gradient to achieve baseline separation of the enantiomers.

  • MS Detector: Operated in selected ion monitoring (SIM) mode for high specificity and sensitivity.

4. Quantification:

  • The concentration of each enantiomer is determined by comparing its peak area to that of a corresponding analytical standard.

Factors Influencing Degradation

The following diagram illustrates the key factors that influence the degradation of this compound in the soil environment.

Caption: Factors influencing this compound degradation in soil.

Experimental Workflow

The following diagram outlines a typical workflow for a laboratory-based soil degradation study of this compound.

start Start: Soil Collection & Characterization pre_inc Pre-incubation (Stabilization) start->pre_inc app Application of This compound pre_inc->app inc Incubation (Controlled Conditions) app->inc sampling Periodic Sampling inc->sampling Time Points extraction Solvent Extraction sampling->extraction analysis Enantioselective Analysis (GC-MS) extraction->analysis data Data Analysis (Kinetics & DT50) analysis->data end End: Report Results data->end

Caption: Workflow for a soil degradation study of this compound.

References

Comparative Analysis of the Metabolic Pathways of Beflubutamid Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the metabolic pathways of beflubutamid enantiomers. While direct experimental data on the mammalian metabolism of beflubutamid enantiomers is limited in publicly available literature, this guide synthesizes information on its known metabolites, the stereoselective metabolism of analogous chiral compounds, and established in vitro methodologies to provide a robust framework for investigation.

Beflubutamid is a chiral herbicide marketed as a racemate, a 1:1 mixture of its two enantiomers: (R)-beflubutamid and (S)-beflubutamid.[1] It is established that the herbicidal activity resides almost exclusively in the (-)-enantiomer, which has been shown to be at least 1000 times more potent than the (+)-enantiomer in inhibiting carotenoid biosynthesis.[2][3] Given the stereoselective activity of beflubutamid, understanding the differential metabolism of its enantiomers is crucial for a comprehensive assessment of its efficacy, environmental fate, and potential toxicological profile in non-target organisms, including mammals.

Proposed Metabolic Pathways of Beflubutamid Enantiomers

The primary metabolic transformations of beflubutamid are expected to involve hydrolysis of the amide bond and hydroxylation of the aliphatic chain, catalyzed predominantly by cytochrome P450 (CYP) enzymes in the liver.[4][5] Based on studies of other chiral herbicides, it is hypothesized that the metabolism of beflubutamid enantiomers is stereoselective, leading to different rates of formation of key metabolites.[6][7]

Two primary metabolites of beflubutamid have been identified in soil degradation studies: a phenoxybutanamide and a phenoxybutanoic acid.[6] These metabolites are also expected to be formed in mammalian systems. The proposed metabolic pathways for the R- and S-enantiomers of beflubutamid are depicted below.

cluster_R (R)-Beflubutamid Pathway cluster_S This compound Pathway R_Beflubutamid (R)-Beflubutamid R_Metabolite1 (R)-Phenoxybutanamide R_Beflubutamid->R_Metabolite1 Hydroxylation (CYP-mediated) R_Metabolite2 (R)-Phenoxybutanoic Acid R_Metabolite1->R_Metabolite2 Amide Hydrolysis S_Beflubutamid This compound S_Metabolite1 (S)-Phenoxybutanamide S_Beflubutamid->S_Metabolite1 Hydroxylation (CYP-mediated) S_Metabolite2 (S)-Phenoxybutanoic Acid S_Metabolite1->S_Metabolite2 Amide Hydrolysis cluster_prep Sample Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis cluster_data Data Interpretation Enantiomers Prepare individual (R)- and this compound Incubate Incubate enantiomers with microsomes at 37°C Enantiomers->Incubate Microsomes Prepare liver microsomes and cofactors (NADPH) Microsomes->Incubate Timepoints Collect samples at various time points Incubate->Timepoints Quench Quench reaction with cold acetonitrile Timepoints->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Extract Extract supernatant Centrifuge->Extract LCMS Analyze by Chiral LC-MS/MS Extract->LCMS Kinetics Determine kinetic parameters (Vmax, Km, CLint) LCMS->Kinetics Metabolites Identify and quantify metabolites LCMS->Metabolites CYP_ID Identify responsible CYP isoforms LCMS->CYP_ID

References

Safety Operating Guide

Proper Disposal of (S)-beflubutamid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (S)-beflubutamid, a selective herbicide, within a laboratory setting. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental protection. This compound is classified as very toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols.

Hazard and Safety Overview

This compound is a phenoxy herbicide that acts as a phytoene desaturase (PDS) inhibitor. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All waste generated, including contaminated labware and solutions, must be treated as hazardous.

Hazard ClassificationGHS PictogramPrecautionary Statement
Hazardous to the aquatic environment, long-term hazard
H410: Very toxic to aquatic life with long lasting effects.Disposal-P501: Dispose of contents/container to an approved waste disposal plant.Prevention-P273: Avoid release to the environment.Response-P391: Collect spillage.

Step-by-Step Disposal Procedures

The primary recommended method for the disposal of this compound and its associated waste is incineration by a licensed chemical destruction facility .[1][2] Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash.

Unused or Expired this compound (Pure Compound)
  • Segregation and Labeling:

    • Keep the compound in its original, tightly sealed container.

    • Ensure the label is clear and legible. If repackaging is necessary, use a new, appropriate container and label it clearly with the chemical name "this compound," the appropriate hazard pictograms, and the words "Hazardous Waste."

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure it is stored away from incompatible materials.

  • Collection:

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Contaminated Solid Waste

This category includes items such as gloves, pipette tips, paper towels, and contaminated glassware.

  • Collection:

    • Place all contaminated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. A plastic pail or a sturdy, lined cardboard box are suitable options.

    • The container must be labeled "Hazardous Waste" and list "this compound" as a contaminant.

  • Storage:

    • Keep the container sealed when not in use.

    • Store in the designated hazardous waste accumulation area.

  • Disposal:

    • Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor for incineration.

Contaminated Liquid Waste

This includes solutions containing this compound, and rinsates from cleaning contaminated labware.

  • Collection:

    • Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene or glass bottle with a screw cap).

    • Label the container "Hazardous Waste" and clearly indicate the contents, including "this compound," solvents used, and an estimated concentration.

  • Storage:

    • Keep the container tightly sealed and store it in secondary containment (e.g., a chemical-resistant tray) within the designated hazardous waste accumulation area.

  • Disposal:

    • Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.

Note on Chemical Deactivation: As of the date of this publication, there are no established and verified laboratory-scale protocols for the chemical neutralization or deactivation of this compound that are suitable for routine disposal. Due to its fluorinated aromatic structure, degradation can be challenging. Therefore, chemical treatment as a means of disposal is not recommended without further, specific research and validation.

Experimental Protocols and Methodologies

Currently, there are no publicly available, peer-reviewed experimental protocols for the express purpose of laboratory-scale disposal or deactivation of this compound. The information provided is based on safety data sheets and general principles of hazardous waste management.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

G start Waste Generation This compound Contaminated Material waste_type Identify Waste Type start->waste_type solid Solid Waste (Gloves, Labware, etc.) waste_type->solid Solid liquid Liquid Waste (Solutions, Rinsate) waste_type->liquid Liquid pure Unused/Expired This compound waste_type->pure Pure Compound collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid->collect_liquid collect_pure Keep in Original or Properly Labeled Container pure->collect_pure storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage collect_pure->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup disposal Final Disposal: Incineration pickup->disposal

References

Personal protective equipment for handling (S)-beflubutamid

Author: BenchChem Technical Support Team. Date: November 2025

(S)-beflubutamid , a selective herbicide, requires careful handling in a laboratory setting to minimize exposure and ensure personnel safety.[1] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans.

Hazard Summary

This compound may be harmful if swallowed, inhaled, or in contact with skin.[2] It is classified as very toxic to aquatic life with long-lasting effects.[3][4][5] Therefore, preventing its release into the environment is crucial.[3][6]

Personal Protective Equipment (PPE)

The following personal protective equipment is essential when handling this compound to prevent dermal, inhalation, and eye exposure.[7]

PPE CategoryRecommended Equipment
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[6]
Hand Protection Chemical-resistant gloves, such as barrier laminate, butyl rubber, or nitrile rubber. Gloves must be inspected before use and selected based on the specifications of EU Directive 89/686/EEC and the standard EN 374.[2][6]
Body Protection A dust-impervious protective suit or fire/flame resistant and impervious clothing. The type of body protection should be chosen based on the amount and concentration of the substance at the workplace.[2][6]
Respiratory Protection Use a full-face respirator with a particulates-type filter if exposure limits are exceeded, irritation is experienced, or adequate local exhaust ventilation is not available.[2][6] Ensure the respirator is approved under appropriate government standards such as NIOSH (US) or CEN (EU).[5]

PPE Donning and Doffing Workflow

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

PPE_Workflow D1 1. Hand Hygiene D2 2. Protective Suit D1->D2 D3 3. Respirator D2->D3 D4 4. Goggles/Face Shield D3->D4 D5 5. Gloves D4->D5 F1 1. Gloves F2 2. Goggles/Face Shield F1->F2 F3 3. Protective Suit F2->F3 F4 4. Respirator F3->F4 F5 5. Hand Hygiene F4->F5

Figure 1. Standard procedure for donning and doffing Personal Protective Equipment.

Emergency Procedures

In the event of exposure, follow these first-aid measures and seek medical attention immediately.[2]

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, provide artificial respiration. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled. Seek immediate medical attention.[6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation develops or persists.[6]
Eye Contact Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Consult a physician.[6]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6]

Handling and Storage

  • Handle this compound in a well-ventilated area.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[6]

  • Store in the original, tightly closed container in a dry and well-ventilated place.[3]

  • Avoid heat, flames, and sparks.[2]

Spillage and Disposal

In case of a spill, prevent the product from entering drains.[2] Collect the spillage and dispose of it as hazardous waste.[3]

  • Spill Containment : For large spills, stop the flow of material if it can be done without risk. Dike the spilled material and absorb it with vermiculite, dry sand, or earth. For small spills, wipe up with an absorbent material.[3]

  • Disposal : Dispose of contents and containers in accordance with local, regional, national, and international regulations.[3] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[6] Do not allow the material to enter drains or water supplies.[3] Contaminated fire extinguishing water must be collected separately and not discharged into drains.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.